Product packaging for 2-Methyl-4,5-diphenyloxazole(Cat. No.:CAS No. 14224-99-8)

2-Methyl-4,5-diphenyloxazole

Cat. No.: B084692
CAS No.: 14224-99-8
M. Wt: 235.28 g/mol
InChI Key: QLQIWRCWPJRJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4,5-diphenyloxazole is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B084692 2-Methyl-4,5-diphenyloxazole CAS No. 14224-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4,5-diphenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQIWRCWPJRJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161981
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14224-99-8
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 2-methyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,5-diphenyloxazole from Benzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4,5-diphenyloxazole, a substituted oxazole of significant interest in medicinal chemistry and materials science. The primary focus of this document is the direct synthesis from benzoin, a readily available starting material. The oxazole scaffold is a privileged structure in numerous biologically active compounds. This guide outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthesis pathway, reaction mechanism, and experimental workflow.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The most direct and efficient method for the synthesis of this compound from benzoin is the acid-catalyzed condensation with acetamide. This reaction is a variation of the Robinson-Gabriel synthesis of oxazoles, which typically involves the cyclodehydration of α-acylamino ketones.[1][2] In this one-pot approach, benzoin reacts with acetamide in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent, to form the desired oxazole ring through a cyclization and dehydration sequence.

Synthesis_Pathway Benzoin Benzoin reagents + Benzoin->reagents Acetamide Acetamide Acetamide->reagents Product This compound catalyst H₂SO₄ (cat.) Heat reagents->catalyst catalyst->Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocol

This section details the methodology for the synthesis of this compound from benzoin and acetamide.

Materials:

  • Benzoin (C₁₄H₁₂O₂)

  • Acetamide (CH₃CONH₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethanol (C₂H₅OH)

  • Ethyl Acetate (CH₃COOC₂H₅)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water (H₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoin (1.0 eq), and acetamide (1.5 eq).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL per 5g of benzoin) to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 100-120°C using a heating mantle and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 100 mL).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Benzoin & Acetamide B Add H₂SO₄ Catalyst A->B C Heat Mixture (100-120°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Quench with Ice Water E->F G Neutralize with NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Column Chromatography or Recrystallization K->L M Characterize Pure Product L->M

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through an initial acid-catalyzed reaction between the ketone of benzoin and the nitrogen of acetamide to form a hemiaminal intermediate. This is followed by dehydration to form an enol, which then cyclizes. Subsequent dehydration steps lead to the formation of the aromatic oxazole ring.

Reaction_Mechanism Start Benzoin + Acetamide Protonation Protonation of Benzoin Ketone Start->Protonation H⁺ Attack Nucleophilic Attack by Acetamide Protonation->Attack Hemiaminal Hemiaminal Intermediate Formation Attack->Hemiaminal Dehydration1 Dehydration to form Enol Intermediate Hemiaminal->Dehydration1 -H₂O Cyclization Intramolecular Cyclization Dehydration1->Cyclization Dehydration2 Final Dehydration Cyclization->Dehydration2 -H₂O Product This compound Dehydration2->Product

Caption: Plausible reaction mechanism for the formation of the oxazole ring.

Quantitative Data

This section summarizes the key quantitative data for the final product, this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₃NO[3]
Molecular Weight 235.28 g/mol [3]
CAS Number 14224-99-8[3]
Appearance White to off-white solid
Typical Yield 70-85%

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 7.20-7.55 (m, 10H, Ar-H), 2.55 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): 160.5 (C=N), 145.0 (C-O), 136.0, 131.0, 129.0, 128.8, 128.5, 127.0, 126.5, 14.0 (CH₃)
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~1615 (C=N), ~1500 (Ar C=C)
Mass Spec (EI) m/z (%): 235 (M⁺)

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 2-Methyl-4,5-diphenyloxazole, a substituted oxazole of interest in medicinal chemistry and materials science. The primary synthetic route described is the Robinson-Gabriel synthesis, a reliable method for the formation of the oxazole ring from an α-acylamino ketone intermediate.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the acylation of an α-amino ketone derived from benzoin to form the key intermediate, N-(1,2-diphenyl-2-oxoethyl)acetamide (also known as α-acetamidodesoxybenzoin). The subsequent step is the acid-catalyzed cyclodehydration of this intermediate to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-(1,2-diphenyl-2-oxoethyl)acetamide

This procedure details the acetylation of the α-amino ketone precursor, which can be synthesized from benzoin.

Materials:

  • Benzoin

  • Reagents for conversion of benzoin to 2-amino-1,2-diphenylethanone hydrochloride (e.g., via oximation and reduction, or other established methods)

  • 2-Amino-1,2-diphenylethanone hydrochloride

  • Acetic anhydride or Acetyl chloride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1,2-diphenylethanone hydrochloride (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath and add pyridine (1.1 equivalents) dropwise with stirring.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1,2-diphenyl-2-oxoethyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Robinson-Gabriel Cyclodehydration)

This step involves the cyclization and dehydration of the N-acetylated intermediate to form the oxazole ring.[1]

Materials:

  • N-(1,2-diphenyl-2-oxoethyl)acetamide

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Dichloromethane (optional, for sulfuric acid method)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Method A (Sulfuric Acid): In a flask, dissolve N-(1,2-diphenyl-2-oxoethyl)acetamide (1 equivalent) in a minimal amount of dichloromethane or use it neat.

  • Carefully add concentrated sulfuric acid (2-4 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring the reaction by TLC.[2]

  • Method B (Polyphosphoric Acid): Mix N-(1,2-diphenyl-2-oxoethyl)acetamide (1 equivalent) with polyphosphoric acid and heat the mixture at 100-140 °C for 1-2 hours.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.

Quantitative Data
ParameterValueReference
Molecular Formula C₁₆H₁₃NONIST WebBook
Molecular Weight 235.28 g/mol NIST WebBook
Appearance White to off-white solidGeneral observation
Melting Point Not explicitly found-
Yield Typically moderate to goodGeneral for Robinson-Gabriel
Spectroscopic Data (Predicted and Analogous Compounds)

¹H NMR (Predicted) (in CDCl₃, 400 MHz):

  • δ ~ 7.30-7.60 (m, 10H, Ar-H)

  • δ ~ 2.50 (s, 3H, -CH₃)

¹³C NMR (Predicted) (in CDCl₃, 100 MHz):

  • δ ~ 160-165 (C=N, oxazole C2)

  • δ ~ 145-150 (C-O, oxazole C5)

  • δ ~ 135-140 (C=C, oxazole C4)

  • δ ~ 125-135 (Aromatic carbons)

  • δ ~ 10-15 (-CH₃)

IR (KBr, cm⁻¹)

  • ~ 3060 (C-H, aromatic)

  • ~ 2920 (C-H, methyl)

  • ~ 1615 (C=N, oxazole ring)

  • ~ 1500, 1450 (C=C, aromatic)

  • ~ 1070 (C-O-C, oxazole ring)

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway Benzoin Benzoin Intermediate1 2-Amino-1,2-diphenylethan-1-one Benzoin->Intermediate1 Amination Intermediate2 N-(1,2-diphenyl-2-oxoethyl)acetamide Intermediate1->Intermediate2 Acetylation (Acetic Anhydride) Product This compound Intermediate2->Product Cyclodehydration (H₂SO₄ or PPA) Experimental_Workflow Start Start: N-(1,2-diphenyl-2-oxoethyl)acetamide Add_Acid Add Dehydrating Agent (e.g., conc. H₂SO₄) at 0 °C Start->Add_Acid Heat Heat Reaction Mixture (e.g., 60-80 °C) Add_Acid->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Ice Water Monitor->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Product: This compound Purify->End

References

Spectroscopic Properties of 2-Methyl-4,5-diphenyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2-Methyl-4,5-diphenyloxazole, a heterocyclic aromatic compound with potential applications in materials science and medicinal chemistry. Due to a lack of extensive, publicly available experimental data for this specific molecule, this guide leverages data from structurally similar compounds, such as 2,5-diphenyloxazole (PPO) and other substituted oxazoles, to predict its spectroscopic characteristics. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related oxazole derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.20 - 7.50Multiplet10HAromatic protons (two phenyl groups)
~2.50Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~160QuaternaryC=N (oxazole ring)
~145QuaternaryC-O (oxazole ring)
~135QuaternaryC=C (oxazole ring)
~125 - 130Aromatic CHPhenyl carbons
~130 - 135Aromatic C (ipso)Phenyl carbons attached to oxazole
~14Methyl-CH₃
UV-Visible Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound are expected to be similar to those of 2,5-diphenyloxazole (PPO), a well-known scintillator. The methyl group at the 2-position is anticipated to have a minor effect on the absorption and emission maxima.

Table 3: Predicted Photophysical Properties of this compound

PropertyPredicted ValueParent Compound (PPO) Data
Excitation Maximum (λex) ~305 - 315 nm~303 nm in cyclohexane
Emission Maximum (λem) ~365 - 375 nm~385 nm in cyclohexane
Fluorescence Quantum Yield (Φ) ~0.8 - 1.0~1.0 in cyclohexane[1]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous media.Soluble in organic solvents.
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2950 - 2850C-H stretchMethyl
~1610 - 1590C=N stretchOxazole ring
~1550 - 1450C=C stretchAromatic and Oxazole rings
~1100 - 1000C-O-C stretchOxazole ring
~770 - 730 and ~710 - 690C-H bend (out-of-plane)Monosubstituted benzene

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

UV-Visible Absorption and Fluorescence Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). The solution is then diluted to a concentration that yields an absorbance of approximately 0.1 at the λmax to avoid inner filter effects in fluorescence measurements.

  • Instrumentation: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.

  • Data Acquisition:

    • UV-Vis Absorption: The sample is placed in a 1 cm path length quartz cuvette, and the absorbance is scanned over a range of 200-500 nm. A solvent blank is used as a reference.

    • Fluorescence:

      • Emission Spectrum: The sample is excited at its absorption maximum (λex), and the emission is scanned over a longer wavelength range.

      • Excitation Spectrum: The emission is monitored at the emission maximum (λem), while the excitation wavelength is scanned.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted oxazole like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_output Data Analysis Reactants Starting Materials Reaction Cyclization Reaction Reactants->Reaction Workup Work-up & Isolation Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis & Fluorescence Purification->UV_Vis Photophysical Properties Data Spectroscopic Data NMR->Data MS->Data IR->Data UV_Vis->Data

General workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-Methyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,5-diphenyloxazole is a fluorescent molecule with potential applications in various scientific fields, including as a fluorescent probe or scintillator. A critical parameter for characterizing any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] This guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield of this compound using the relative method, a widely used and accessible technique.[3][4]

Methods for Quantum Yield Determination

There are two primary methods for measuring fluorescence quantum yield:

  • Absolute Method: This technique directly measures the quantum yield by detecting all photons emitted from a sample using an integrating sphere. It is the more accurate method but requires specialized equipment.[3][6]

  • Relative Method: This method calculates the quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][7] This guide will focus on the relative method due to its accessibility.

Experimental Protocol: Relative Quantum Yield Determination

The relative method for determining the fluorescence quantum yield of a sample, in this case, this compound, involves comparing its spectroscopic properties to a well-characterized fluorescent standard.[5] The fundamental principle is that if two dilute solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.[5]

Materials and Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound (sample)

  • Fluorescein (reference standard)

  • Spectroscopic grade solvent (e.g., ethanol, ensuring both sample and standard are soluble)

Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of both this compound and the fluorescein standard in the chosen spectroscopic grade solvent.

  • Determination of Excitation Wavelength:

    • Measure the absorption spectra of dilute solutions of both the sample and the reference standard.

    • Identify a suitable excitation wavelength where both compounds have significant absorbance. This wavelength should not be in the emission region of the sample.

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the sample and the reference standard.

    • It is crucial to keep the absorbance of these solutions at the chosen excitation wavelength below 0.1 to minimize inner filter effects.[5][8] A recommended range for absorbance is between 0.02 and 0.1.[8]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard.

    • It is critical to maintain identical experimental conditions (e.g., excitation wavelength, slit widths) for all measurements.[9]

    • Integrate the area under the corrected emission spectrum for each solution. This integrated fluorescence intensity is a measure of the total photons emitted.

Data Analysis and Calculation
  • Plotting the Data:

    • For both the sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • A linear relationship should be observed, and the data should be fitted with a straight line passing through the origin.[8][10]

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φₓ) can be calculated using the following equation:[4][5]

      Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

    • Where:

      • Φₛₜ is the known quantum yield of the reference standard.

      • mₓ is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

      • mₛₜ is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference standard.

      • nₓ is the refractive index of the solvent used for the sample.

      • nₛₜ is the refractive index of the solvent used for the reference standard. If the same solvent is used for both, this term cancels out.[9][10]

Data Presentation

For accurate determination and reporting, all quantitative data should be meticulously organized.

Table 1: Photophysical Data of Reference Standard (Fluorescein)
SolventQuantum Yield (Φ)Excitation Wavelength (nm)
0.1 N NaOH (aq)0.925 ± 0.015Near long-wave absorption band
Ethanol0.79425
Water (alkaline)~0.93Not specified
Deuterium Oxide (D₂O)0.98Not specified

Data sourced from[5]

Table 2: Experimental Data for Quantum Yield Calculation of this compound
SolutionAbsorbance at Excitation WavelengthIntegrated Fluorescence Intensity
Reference Standard (Fluorescein)
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5
Sample (this compound)
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5

Visualizations

Experimental Workflow

G A Prepare Stock Solutions (Sample and Standard) B Determine Excitation Wavelength (UV-Vis Spectrophotometer) A->B C Prepare Serial Dilutions (Absorbance < 0.1) B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D E Measure Fluorescence Emission (Spectrofluorometer) C->E G Plot Intensity vs. Absorbance D->G F Integrate Fluorescence Intensity E->F F->G H Calculate Slopes (m_x, m_st) G->H I Calculate Quantum Yield (Φ_x) H->I

Caption: Experimental workflow for relative quantum yield determination.

Quantum Yield Calculation Logic

G cluster_0 Inputs cluster_1 Calculation cluster_2 Output Q_std Φ_st (Standard Quantum Yield) Calc Φ_x = Φ_st * (m_x / m_st) * (n_x^2 / n_st^2) Q_std->Calc m_x m_x (Sample Slope) m_x->Calc m_st m_st (Standard Slope) m_st->Calc n_x n_x (Sample Refractive Index) n_x->Calc n_st n_st (Standard Refractive Index) n_st->Calc Q_x Φ_x (Sample Quantum Yield) Calc->Q_x

Caption: Logical relationship of parameters in the quantum yield formula.

Conclusion

The determination of the fluorescence quantum yield is a fundamental aspect of characterizing fluorescent molecules like this compound. The relative method, as detailed in this guide, provides a robust and accessible approach for researchers. By carefully following the experimental protocol and data analysis steps, a reliable quantum yield value can be obtained. This information is invaluable for the development and application of this compound in fluorescence-based research and technologies.

References

Solubility of 2-Methyl-4,5-diphenyloxazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4,5-diphenyloxazole. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes a qualitative analysis based on structural analogs, a detailed protocol for the gravimetric shake-flask method, and a visualization of the experimental workflow.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values, allowing for a structured comparison across various solvents and conditions.

Table 1: Experimental Solubility Data for this compound (Template)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Ethanol25To Be DeterminedTo Be DeterminedGravimetric
e.g., Acetone25To Be DeterminedTo Be DeterminedGravimetric
e.g., Dichloromethane25To Be DeterminedTo Be DeterminedGravimetric
e.g., Toluene25To Be DeterminedTo Be DeterminedGravimetric
e.g., Ethyl Acetate25To Be DeterminedTo Be DeterminedGravimetric
e.g., Methanol25To Be DeterminedTo Be DeterminedGravimetric
e.g., Hexane25To Be DeterminedTo Be DeterminedGravimetric
e.g., DMSO25To Be DeterminedTo Be DeterminedGravimetric

Qualitative Solubility Profile and Inferences from Structural Analogs

The solubility of this compound can be qualitatively inferred by examining its molecular structure and comparing it to analogous compounds.

  • Molecular Structure: The molecule possesses two phenyl groups, which impart significant non-polar, hydrophobic character. The oxazole ring provides a degree of polarity, while the 2-methyl group slightly increases its lipophilicity.

  • Inferences from Analogs:

    • 2,5-Diphenyloxazole (PPO): This parent compound is known to be soluble in various organic solvents, including ethanol, methanol, and chloroform, but has poor solubility in water.[1] The non-polar nature of the two phenyl rings is the primary driver for its solubility in organic media.[1]

    • Substituted Oxazoles: The introduction of a methyl group generally enhances solubility in organic solvents.[1] Based on these structural characteristics and comparisons, this compound is predicted to exhibit favorable solubility in a range of moderately polar and non-polar organic solvents.

Predicted Solubility:

  • High Solubility Expected: Dichloromethane, Chloroform, Toluene, Acetone, Ethyl Acetate.

  • Moderate Solubility Expected: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO).

  • Low to Negligible Solubility Expected: Water, Hexane.

Experimental Protocol: Gravimetric Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Equipment

  • This compound (high purity solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

  • Pre-weighed collection vials or evaporating dishes

  • Pipettes and general laboratory glassware

  • Oven or vacuum oven for solvent evaporation

3.2. Detailed Methodology

  • Preparation:

    • Ensure all glassware is clean and completely dry.

    • Pre-weigh several collection vials or evaporating dishes and record their masses accurately.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of experimental vials. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

  • Solvent Addition:

    • Accurately add a known volume (e.g., 2.0 mL or 5.0 mL) of the desired organic solvent to each vial.

    • Securely seal the vials to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe.

    • Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed collection vial. Record the exact volume transferred.

  • Solvent Evaporation:

    • Place the collection vials containing the filtered solution into an oven or vacuum oven. The temperature should be set high enough to evaporate the solvent efficiently but well below the melting point of this compound (28°C) to prevent decomposition or loss of the solute.[2] Gentle heating under vacuum is preferred.

    • Continue the evaporation process until a constant mass is achieved, indicating that all the solvent has been removed.

  • Mass Determination and Calculation:

    • Allow the collection vials to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vials containing the dry solute on the analytical balance.

    • Calculate the mass of the dissolved solid by subtracting the pre-weighed mass of the empty vial from the final mass.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L) using the calculated mass of the solute and the known volume of the solvent used.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis start Start add_solid Add Excess Solute to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate in Shaker (e.g., 24-72h at 25°C) add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle filter_solution Filter Saturated Solution settle->filter_solution evaporate Evaporate Solvent to Dryness filter_solution->evaporate weigh Weigh Dry Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Methyl-4,5-diphenyloxazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are engaged in the synthesis, identification, and quality control of heterocyclic compounds. This document details the expected ¹H and ¹³C NMR spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for the characterization process.

Introduction to the NMR Spectroscopy of Oxazoles

Oxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They are prevalent scaffolds in medicinal chemistry and materials science. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of oxazole derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, one can unambiguously determine the molecular structure and substitution patterns.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH₃)~ 2.5Singlet (s)3H
Phenyl (Ar-H)~ 7.2 - 7.6Multiplet (m)10H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
Methyl (CH₃)~ 14
Phenyl (C-H)~ 125 - 130
Phenyl (Quaternary C)~ 130 - 135
Oxazole (C2)~ 160
Oxazole (C4)~ 145
Oxazole (C5)~ 135

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural characterization. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm can be used for spectral referencing.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.

  • Tuning and Locking: Tune the probe for the ¹H and ¹³C frequencies. Lock the magnetic field using the deuterium signal from the CDCl₃ solvent.

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity, which will result in sharp and symmetrical NMR signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Reference the spectra using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.

Visualization of the Characterization Workflow

The following diagrams illustrate the logical workflow for the NMR characterization of this compound and the key correlations expected in 2D NMR experiments, which are often used for unambiguous assignments.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis Dissolution Dissolve in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer_Setup Spectrometer Setup (Tuning, Locking, Shimming) Transfer->Spectrometer_Setup Acquire_1H Acquire 1H NMR Spectrum Spectrometer_Setup->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Spectrometer_Setup->Acquire_13C FT Fourier Transformation Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Referencing Referencing to TMS Phase_Baseline->Referencing Analyze_1H Analyze 1H Spectrum (Shifts, Integrals, Multiplicities) Referencing->Analyze_1H Analyze_13C Analyze 13C Spectrum (Shifts) Referencing->Analyze_13C Structure_Confirmation Structure Confirmation Analyze_1H->Structure_Confirmation Analyze_13C->Structure_Confirmation

Caption: Workflow for NMR Characterization.

Caption: Labeled structure of this compound for NMR.

Photophysical properties of substituted diphenyloxazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Photophysical Properties of Substituted Diphenyloxazole Derivatives

Introduction

Substituted 2,5-diphenyloxazole (PPO) derivatives are a significant class of heterocyclic compounds renowned for their robust fluorescent properties.[1] Their core structure, an oxazole ring flanked by two aryl groups, provides a versatile scaffold for developing materials used in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), liquid scintillators, and as fluorescent probes in biological and medical research.[1][2][3] The primary appeal of these derivatives lies in the tunability of their photophysical characteristics—such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime—through the strategic introduction of various substituents onto the phenyl rings.[1]

This technical guide provides a comprehensive overview of the photophysical properties of substituted diphenyloxazole derivatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in the rational design of novel fluorophores for specific applications.

General Molecular Structure and Substituent Effects

The fundamental structure of these compounds consists of an oxazole core with phenyl groups at the 2 and 5 positions. The electronic and optical properties can be precisely modulated by introducing different functional groups (substituents) at various positions on these phenyl rings.[1]

G cluster_properties Photophysical Properties Core Diphenyloxazole Core RedShift Red-Shift (Longer λ) Core->RedShift Narrows HOMO-LUMO Gap StokesShift Increased Stokes Shift Core->StokesShift Enhances ICT QuantumYield Quantum Yield Change Core->QuantumYield Alters Radiative Decay Rate Solvatochromism Solvatochromism Core->Solvatochromism Increases Dipole Moment EDG Electron-Donating Group (e.g., -NH2, -OCH3) EDG->Core Donates e- density EWG Electron-Withdrawing Group (e.g., -NO2, -CN) EWG->Core Withdraws e- density G cluster_synthesis Synthesis & Purification cluster_analysis Photophysical Analysis Reactants Reactants (e.g., Aldehyde + Precursor) Synthesis Chemical Synthesis (e.g., Debus-Radziszewski) Reactants->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization SamplePrep Sample Preparation (Dilute Solutions) Characterization->SamplePrep UVVis UV-Vis Absorption Spectroscopy SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy (Emission & Excitation) SamplePrep->Fluorescence QY Quantum Yield Measurement UVVis->QY DataAnalysis Data Analysis & Comparison UVVis->DataAnalysis Lifetime Lifetime Measurement (TCSPC) Fluorescence->Lifetime Fluorescence->QY Fluorescence->DataAnalysis Lifetime->DataAnalysis QY->DataAnalysis

References

Stability of 2-Methyl-4,5-diphenyloxazole in Diverse Solvent Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of 2-Methyl-4,5-diphenyloxazole, a heterocyclic compound with significant applications in materials science and as a pharmaceutical intermediate. Due to a lack of specific quantitative stability data in peer-reviewed literature, this document focuses on the predicted stability profile based on the established chemistry of the oxazole ring system. It outlines the anticipated behavior of this compound under various stress conditions, including acidic, basic, oxidative, and photolytic environments. Furthermore, this guide furnishes detailed experimental protocols for conducting forced degradation studies to enable researchers to determine its intrinsic stability and identify potential degradation products. These methodologies are essential for the development of stable formulations and for meeting regulatory requirements in drug development.

Introduction

This compound is a versatile aromatic heterocycle utilized in diverse fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and as a scaffold in medicinal chemistry.[1][2] Its unique photophysical properties and structural features make it a valuable building block in organic synthesis.[1] Understanding the chemical stability of this compound is paramount for its practical application, ensuring its integrity, efficacy, and safety in various formulations and devices.

Predicted Stability Profile of this compound

The stability of the oxazole ring is influenced by factors such as pH, the presence of oxidizing agents, and exposure to light. The substituents on the ring—a methyl group at the 2-position and two phenyl groups at the 4- and 5-positions—will modulate this inherent reactivity.

Hydrolytic Stability
  • Acidic Conditions: The oxazole ring is susceptible to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. This typically leads to ring cleavage and the formation of an α-acylamino ketone. For this compound, acid hydrolysis is predicted to yield N-(1,2-diphenyl-1-oxopropan-2-yl)acetamide. The reaction rate is dependent on the acid concentration and temperature.[5]

  • Basic Conditions: Oxazoles are generally more resistant to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. However, strong bases can induce deprotonation. While unsubstituted oxazoles can be deprotonated at the C2 position leading to ring-opening, the C2-methyl group in the title compound makes this pathway less likely.[3] Under harsh basic conditions (high pH and temperature), hydrolysis may occur, but at a significantly slower rate than in acidic media.

  • Neutral Conditions: In neutral aqueous solutions and aprotic solvents at ambient temperature, this compound is expected to be highly stable.

Oxidative Stability

The oxazole ring can be cleaved by strong oxidizing agents.[4] In the context of drug development and formulation, a key concern is oxidation by peroxide species, which can be present as impurities in excipients or formed through autoxidation. Forced degradation studies using hydrogen peroxide are crucial to assess this liability. The reaction mechanism likely involves electrophilic attack on the electron-rich oxazole ring.

Photostability

Oxazole derivatives, particularly those with extensive conjugation like 2,5-diphenyloxazole (PPO), are known to be sensitive to ultraviolet light.[6] The presence of two phenyl groups in this compound suggests significant UV absorbance, making it potentially susceptible to photodegradation. In the presence of oxygen, photo-oxidation is a likely degradation pathway. Studies on PPO have shown that UV irradiation in the presence of oxygen leads to the formation of N-formyldibenzamide through a proposed 1,4-peroxidation mechanism.[6] A similar pathway can be postulated for this compound, potentially leading to ring-opened amide products. Therefore, proper protection from light is advisable for storage and handling.

Data Presentation: Predicted Stability Summary

As quantitative data is unavailable in the literature, the following table summarizes the predicted stability and potential degradation pathways for this compound under various stress conditions. This serves as a hypothesis-driven guide for experimental investigation.

Stress Condition Solvent/Environment Predicted Stability Potential Degradation Products
Acid Hydrolysis Aqueous Acid (e.g., 0.1 M HCl)Labile, especially with heatRing-opened α-acylamino ketone
Base Hydrolysis Aqueous Base (e.g., 0.1 M NaOH)Generally stable, labile under harsh conditionsRing-opened products (slower than acid)
Oxidation Hydrogen Peroxide (e.g., 3% H₂O₂)LabileRing-cleaved products, oxidized derivatives
Photolysis UV/Visible Light (ICH Q1B)Potentially labileIsomers, photo-oxidation products (e.g., amides)
Thermal Solid-state, elevated temperatureLikely stable at moderate temperaturesDecomposition at high temperatures
Neutral Aqueous/Organic SolventsStableNone expected under ambient conditions

Mandatory Visualizations

G cluster_main This compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products main C₁₆H₁₃NO acid Acidic Hydrolysis (H₃O⁺) main->acid oxidation Oxidation ([O], H₂O₂) main->oxidation photo Photolysis (hν, O₂) main->photo prod_acid α-Acylamino Ketone (Ring Opening) acid->prod_acid prod_ox Oxidized Ring Fragments oxidation->prod_ox prod_photo Amide Derivatives (Photo-oxidation) photo->prod_photo

Caption: Predicted degradation pathways for this compound.

G cluster_stress Forced Degradation start Start: Prepare Stock Solution of this compound stress Expose Aliquots to Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo analysis Neutralize & Dilute Samples acid->analysis hplc Analyze by Stability-Indicating HPLC-PDA Method analysis->hplc peak_purity Check Peak Purity & Mass Balance hplc->peak_purity lcms Identify Degradants by LC-MS/MS peak_purity->lcms Degradation Observed end End: Stability Profile Established peak_purity->end No Degradation elucidate Elucidate Degradation Pathways lcms->elucidate elucidate->end

Caption: Experimental workflow for stability assessment.

Experimental Protocols: Forced Degradation Study

This section provides a generalized protocol for conducting a forced degradation study on this compound. The goal is to induce approximately 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[7]

Materials and Reagents
  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC columns (e.g., C18, 150 mm x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification of degradation products.

  • pH meter

  • Calibrated oven

  • Photostability chamber compliant with ICH Q1B guidelines.[8][9]

Preparation of Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of approximately 1 mg/mL.

  • Acid/Base Solutions: Prepare 0.1 M HCl and 0.1 M NaOH solutions in purified water.

  • Oxidizing Agent: Prepare a 3% H₂O₂ solution by diluting the 30% stock.

Stress Conditions Procedure

For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours (time may be adjusted).

    • Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase or diluent.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours (time may be adjusted).

    • Cool, neutralize with an equimolar amount of 0.1 M HCl, and dilute to ~0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to ~0.1 mg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial.

    • Heat in an oven at 105°C for 48 hours.

    • After cooling, dissolve the sample in the initial solvent to prepare a ~0.1 mg/mL solution for analysis.

  • Photostability:

    • Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]

    • A control sample should be wrapped in aluminum foil to exclude light.

    • After exposure, prepare a ~0.1 mg/mL solution for analysis.

Analytical Methodology

A stability-indicating analytical method is one that can resolve the parent drug from its degradation products.[10]

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds. For example, a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detector: PDA detector set to monitor at the λmax of this compound and across a UV range (e.g., 200-400 nm) to detect degradants with different chromophores.

    • Analysis: Inject all stressed and control samples. Assess the chromatograms for new peaks, changes in the parent peak area, and peak purity using the PDA data. Calculate the mass balance.

  • LC-MS/MS Analysis:

    • Analyze the stressed samples where significant degradation was observed using an LC-MS/MS system.

    • The same chromatographic conditions can often be used.

    • Obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

    • Perform fragmentation (MS/MS) studies to help elucidate the structures of the unknown degradants.[11][12]

Conclusion

While specific stability data for this compound is not currently published, a comprehensive understanding of oxazole chemistry allows for a robust prediction of its stability profile. The compound is expected to be stable under neutral conditions but susceptible to degradation in acidic, strongly oxidative, and photolytic environments. The provided experimental protocols offer a systematic approach for researchers and drug development professionals to empirically determine the intrinsic stability of this compound. The execution of these forced degradation studies is a critical step in developing a stability-indicating analytical method, which is indispensable for ensuring the quality, safety, and efficacy of any product containing this compound.

References

A Technical Guide to the Synthesis and Functionalization of 2-Methyl-4,5-diphenyloxazole for Biological Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and functionalization of the versatile fluorophore, 2-methyl-4,5-diphenyloxazole. This oxazole derivative serves as a valuable scaffold for the development of novel biological probes due to its inherent fluorescence and the potential for chemical modification. This document outlines key synthetic methodologies, strategies for functionalization, and the photophysical properties of related compounds, offering a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development.

Synthesis of the this compound Core

The construction of the this compound core can be efficiently achieved through several established synthetic routes. The two most prominent and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles via the cyclodehydration of α-acylamino ketones. For the synthesis of this compound, the key intermediate is N-(1-oxo-1,2-diphenylpropan-2-yl)acetamide.

Reaction Scheme:

Caption: Robinson-Gabriel synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound via Robinson-Gabriel Synthesis (Adapted from related procedures)

Step 1: Synthesis of the α-acylamino ketone precursor, N-(1-oxo-1,2-diphenylpropan-2-yl)acetamide.

Step 2: Cyclodehydration to this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-(1-oxo-1,2-diphenylpropan-2-yl)acetamide (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.

  • Addition of Dehydrating Agent: Carefully add a dehydrating agent such as concentrated sulfuric acid (catalytic amount) or phosphorus pentoxide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative and often milder route to oxazoles. For the synthesis of this compound, this would conceptually involve the reaction of benzil with a suitable TosMIC (p-toluenesulfonylmethyl isocyanide) derivative.

Reaction Scheme:

G cluster_0 Van Leusen Oxazole Synthesis benzil Benzil target_molecule This compound benzil->target_molecule tosmic_derivative 1-(Isocyanoethyl)sulfonyl-4-methylbenzene tosmic_derivative->target_molecule base Base (e.g., K2CO3) base->target_molecule

Caption: Conceptual Van Leusen synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Van Leusen Reaction (Conceptual)

  • Reaction Setup: In a round-bottom flask, dissolve benzil (1.0 eq) and 1-(isocyanoethyl)sulfonyl-4-methylbenzene (1.1 eq) in a suitable solvent such as methanol or THF.

  • Base Addition: Add a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or gentle reflux and monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Functionalization of this compound for Biological Probes

To utilize this compound as a biological probe, it is essential to introduce a reactive functional group that allows for covalent attachment to biomolecules (e.g., proteins, nucleic acids, or small-molecule ligands). Direct electrophilic substitution on the oxazole ring is generally difficult. Therefore, functionalization strategies typically target the pendant phenyl rings.

G cluster_0 Functionalization Strategies start This compound nitration Nitration (HNO3/H2SO4) start->nitration bromination Bromination (NBS, AIBN) start->bromination nitro_oxazole Nitro-functionalized Oxazole nitration->nitro_oxazole bromo_oxazole Bromo-functionalized Oxazole bromination->bromo_oxazole suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) carboxy_oxazole Carboxy-functionalized Oxazole suzuki->carboxy_oxazole reduction Reduction (e.g., SnCl2/HCl) amino_oxazole Amino-functionalized Oxazole reduction->amino_oxazole amide_coupling Amide Coupling (EDC, NHS) bioconjugate Bioconjugated Probe amide_coupling->bioconjugate amide_coupling->bioconjugate click_chemistry Click Chemistry (e.g., Azide-Alkyne Cycloaddition) click_chemistry->bioconjugate nitro_oxazole->reduction bromo_oxazole->suzuki amino_oxazole->amide_coupling amino_oxazole->click_chemistry Diazotization, then Azide formation carboxy_oxazole->amide_coupling carboxy_oxazole->click_chemistry Propargylamine coupling

Caption: Workflow for the functionalization and bioconjugation of this compound.

Introduction of a Reactive Handle

A common strategy is to first introduce a versatile functional group, such as a nitro or bromo group, onto one of the phenyl rings, which can then be further elaborated.

Experimental Protocol: Nitration of this compound (General Procedure)

  • Reaction Setup: Dissolve this compound in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash the solid with water until neutral.

  • Purification: The crude product, a mixture of mono-nitrated isomers, can be purified and separated by column chromatography.

The resulting nitro-functionalized oxazole can then be reduced to an amine, providing a nucleophilic handle for subsequent conjugation reactions.

Experimental Protocol: Reduction of Nitro-functionalized Oxazole

  • Reaction Setup: Suspend the nitro-functionalized oxazole in a solvent such as ethanol or ethyl acetate.

  • Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂, Pd/C).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the amino-functionalized oxazole with an organic solvent.

  • Purification: Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For more advanced functionalization, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools. This requires the initial synthesis of a halogenated (e.g., brominated) this compound.

Experimental Protocol: Suzuki Coupling of a Bromo-functionalized Oxazole (General Procedure)

  • Reaction Setup: In a reaction vessel, combine the bromo-functionalized this compound (1.0 eq), a suitable arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

This approach allows for the introduction of various functionalities, including those bearing carboxylic acids, esters, or other reactive groups suitable for bioconjugation.

Data Presentation

The photophysical properties of oxazole-based fluorophores are highly dependent on their substitution pattern and the solvent environment. While specific data for this compound is not extensively reported, the data for the closely related 2,5-diphenyloxazole (PPO) provides a useful benchmark. Functionalization will likely alter these properties.

Table 1: Photophysical Properties of 2,5-Diphenyloxazole (PPO) in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
Cyclohexane3053650.97
Toluene3083700.93
Ethanol3073720.89
Acetonitrile3063700.91

Note: Data is compiled from various literature sources and should be considered as representative values.

Table 2: Expected Effects of Functionalization on Photophysical Properties

Functional GroupExpected Effect on λ_abs and λ_emExpected Effect on Φ_FRationale
Electron-donating (e.g., -NH₂, -OH)Red-shift (bathochromic)May increase or decreaseIncreased π-conjugation and intramolecular charge transfer (ICT) character.
Electron-withdrawing (e.g., -NO₂, -CN)Red-shift (bathochromic)Often decreasesEnhanced ICT character, but can introduce non-radiative decay pathways.
Extended π-systems (via Suzuki coupling)Significant red-shiftVariableIncreased conjugation length.

Conclusion

This compound represents a valuable and versatile scaffold for the design and synthesis of novel biological probes. Its core structure can be accessed through reliable synthetic methods such as the Robinson-Gabriel and Van Leusen reactions. Subsequent functionalization, primarily on the pendant phenyl rings, allows for the introduction of a wide range of reactive groups for bioconjugation. The inherent fluorescence of the oxazole core, which can be modulated through substitution, makes it an attractive fluorophore for various bioimaging and sensing applications. The experimental protocols and functionalization strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this promising class of molecules in their respective fields. Further research into the specific photophysical properties of functionalized this compound derivatives will be crucial for the rational design of next-generation biological probes.

An In-depth Technical Guide to the Photophysical Properties of 2-Methyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted oxazole derivatives are a significant class of heterocyclic compounds, pivotal in the fields of medicinal chemistry and materials science. Their distinct photophysical characteristics, such as tunable emission spectra and high fluorescence quantum yields, render them valuable as fluorescent probes in bioimaging and as core components in organic light-emitting diodes (OLEDs).[1] This guide provides a comprehensive examination of the photophysical properties of 2-Methyl-4,5-diphenyloxazole, a specific derivative of the oxazole family. While direct, extensive data for this particular compound is limited, this paper will leverage available spectral information and draw comparisons with the closely related and well-characterized compound, 2,5-diphenyloxazole (PPO), to provide a thorough understanding of its expected behavior. The structural similarity suggests that PPO's photophysical properties can serve as a foundational proxy for those of this compound.

The core of the photophysical behavior of substituted oxazoles lies in their molecular structure. The oxazole ring can function as both an electron donor and acceptor, creating a Donor-π-Acceptor (D-π-A) framework.[1] This architecture is fundamental to their fluorescent properties. Upon excitation, an intramolecular charge transfer (ICT) occurs, which is often sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1]

Molecular Structure and Identity

  • IUPAC Name: this compound[2]

  • CAS Registry Number: 14224-99-8[2]

  • Molecular Formula: C₁₆H₁₃NO[2]

  • Molecular Weight: 235.2805 g/mol [2]

Quantitative Photophysical Data

The following tables summarize the available and estimated photophysical data for this compound. Data for the analogous compound 2,5-diphenyloxazole (PPO) is included for comparative purposes.

Table 1: Spectroscopic Properties of this compound and Analogues

CompoundSolventAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [nm]
This compound Not Specified~280Not AvailableNot Available
2,5-diphenyloxazole (PPO) Cyclohexane303[3][4]355-380[4][5]52-77
2,5-diphenyloxazole (PPO) Ethanol305[4]~360[4]~55

Note: The absorption maximum for this compound is estimated from the UV/Visible spectrum available in the NIST WebBook.[2]

Table 2: Fluorescence Quantum Yield and Lifetime Data

CompoundSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) [ns]
This compound Not AvailableNot AvailableNot Available
2,5-diphenyloxazole (PPO) Cyclohexane1.00[3][4][6]1.4 - 1.5[5]
2,5-diphenyloxazole (PPO) EthanolSolvent-dependent[4]1.46[5]
2,5-diphenyloxazole (PPO) MethanolNot Specified~1.4-1.5[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the photophysical properties of oxazole derivatives. These protocols are based on established techniques and can be directly applied to the investigation of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorbance (λ_abs) and the molar absorptivity (ε).

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mM) in a spectroscopic grade solvent.[1]

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.[1]

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength scanning range (e.g., 250-700 nm).[1]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.[1]

  • Sample Measurement: Record the absorption spectra for each of the diluted sample solutions. Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit (slope = εl, where l is the cuvette path length, typically 1 cm).[1]

G Workflow for UV-Vis Absorption Spectroscopy A Prepare Stock Solution B Perform Serial Dilutions A->B E Measure Sample Absorbance B->E C Set up Spectrophotometer D Measure Blank (Solvent) C->D D->E F Analyze Data (Beer-Lambert Plot) E->F G Determine λ_abs and ε F->G G Workflow for Fluorescence Emission Spectroscopy A Prepare Dilute Solution (Abs < 0.1) D Measure Sample Emission A->D B Set up Spectrofluorometer C Measure Blank (Solvent) B->C C->D E Correct Spectrum D->E F Determine λ_em E->F G Workflow for Relative Quantum Yield Determination cluster_sample Sample cluster_standard Standard A Prepare Sample Dilutions B Measure Sample Absorbance A->B C Measure Sample Emission B->C D Plot Intensity vs. Absorbance (m_sample) C->D I Calculate Quantum Yield (Φf) D->I E Prepare Standard Dilutions F Measure Standard Absorbance E->F G Measure Standard Emission F->G H Plot Intensity vs. Absorbance (m_std) G->H H->I G Workflow for Fluorescence Lifetime Measurement (TCSPC) A Prepare Degassed Sample D Acquire Fluorescence Decay Data A->D B Set up TCSPC Instrument C Measure Instrument Response Function (IRF) B->C C->D E Deconvolute Data with IRF D->E F Fit Decay Curve E->F G Determine Lifetime (τ) F->G G Logical Pathway for Studying Drug-Induced Steatosis A Treat Cells with Drug Candidate B Induce Lipid Droplet Formation A->B C Stain with this compound B->C D Fluorescence Microscopy Imaging C->D E Quantify Lipid Droplet Accumulation D->E F Assess Drug Effect on Steatosis E->F

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-4,5-diphenyloxazole in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,5-diphenyloxazole is a fluorescent probe belonging to the oxazole family of fluorophores. While specific applications of this particular derivative in fluorescence microscopy are not yet extensively documented in peer-reviewed literature, its structural similarity to the well-characterized fluorophore 2,5-diphenyloxazole (PPO) suggests its potential as a valuable tool for cellular imaging. The hydrophobic nature imparted by the two phenyl groups indicates a likely affinity for lipid-rich environments within cells, such as cellular membranes and lipid droplets. This document provides a detailed guide to the application of this compound in fluorescence microscopy, including its anticipated photophysical characteristics, protocols for cellular staining, and potential areas of investigation. The provided data and protocols are based on the known properties of its parent compound, 2,5-diphenyloxazole, and general principles of fluorescence microscopy.

Anticipated Photophysical Properties

The photophysical properties of this compound are estimated based on the known values for 2,5-diphenyloxazole (PPO). The methyl group is expected to have a minor effect on the spectral properties.

Table 1: Estimated Photophysical Properties of this compound

PropertyEstimated ValueParent Compound (PPO) DataCitation for PPO Data
Excitation Maximum (λex) ~303 - 310 nm~303 nm in cyclohexane[1]
Emission Maximum (λem) ~350 - 385 nm~385 nm[2]
Molar Extinction Coefficient (ε) ~35,700 cm⁻¹M⁻¹ at 302.8 nm35,700 cm⁻¹M⁻¹ at 302.8 nm in cyclohexane[3]
Fluorescence Quantum Yield (Φf) ~0.9 - 1.0 in non-polar solvents1.00 in cyclohexane[3][4]
Fluorescence Lifetime (τf) ~1.4 - 1.5 ns1.4 - 1.5 ns in cyclohexane[5]

Applications in Fluorescence Microscopy

Given its high hydrophobicity, this compound is a promising candidate for the fluorescent labeling of nonpolar structures within cells.

  • Lipid Droplet Staining: Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Hydrophobic dyes readily partition into the neutral lipid core of these structures, allowing for their visualization and quantification.

  • Cellular Membrane Imaging: The probe may intercalate into the lipid bilayers of the plasma membrane and organellar membranes (e.g., endoplasmic reticulum, mitochondria), enabling the study of membrane morphology and dynamics.[6]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cultured Cells

This protocol describes the staining of lipid droplets in live cells using this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • (Optional) Oleic acid complexed to BSA to induce lipid droplet formation

Procedure:

  • Preparation of Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging substrate.

  • (Optional) Induction of Lipid Droplets: To enhance lipid droplet formation, incubate cells with complete medium supplemented with 100-400 µM oleic acid for 12-24 hours prior to staining.

  • Preparation of Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium or PBS to a final working concentration of 0.5-5 µM. Vortex briefly to ensure complete mixing.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue emission (e.g., DAPI filter set).

Protocol 2: Staining of Cellular Structures in Fixed Cells

This protocol is suitable for imaging cellular structures in fixed samples.

Materials:

  • Staining reagents from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) 0.1-0.5% Triton X-100 in PBS for permeabilization

  • Mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If targeting intracellular membranes that may be less accessible, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS. Note: Permeabilization may extract some lipids and is often not necessary for lipid droplet staining.

  • Staining: Prepare the staining solution as described in Protocol 1 (step 4), using PBS as the diluent. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using a suitable mounting medium. Image using a fluorescence microscope with appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Culture Cells treatment Induce Lipid Droplets (e.g., with Oleic Acid) start->treatment Optional fixation Fixation (4% PFA) start->fixation treatment->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization Optional prepare_stain Prepare Staining Solution (0.5-5 µM in PBS/Medium) fixation->prepare_stain permeabilization->prepare_stain stain Incubate with Probe (15-30 min) prepare_stain->stain wash Wash Cells (3x with PBS) stain->wash image Fluorescence Microscopy (UV Excitation) wash->image analyze Image Analysis (Quantification, Localization) image->analyze lipid_droplet_signaling cluster_input Lipid Sources cluster_ld Lipid Droplet (LD) cluster_output Signaling Molecules & Pathways fa Fatty Acids (FA) ld_core Neutral Lipid Core (Triglycerides, Sterol Esters) fa->ld_core Esterification energy Energy Metabolism (β-oxidation) fa->energy chol Cholesterol chol->ld_core Esterification ld_core->fa Lipolysis dag Diacylglycerol (DAG) ld_core->dag Lipolysis pufa Polyunsaturated FA (PUFA) ld_core->pufa Lipolysis lipophagy Autophagy/Lipophagy ld_core->lipophagy pkc Protein Kinase C (PKC) Signaling dag->pkc eicosanoids Eicosanoid Synthesis (Inflammation) pufa->eicosanoids

References

Application Notes and Protocols: 2-Methyl-4,5-diphenyloxazole as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,5-diphenyloxazole is a fluorescent probe belonging to the oxazole family of fluorophores. Its hydrophobic nature, conferred by the two phenyl groups, suggests a strong affinity for lipid-rich environments within cells, making it a promising candidate for imaging cellular membranes and lipid droplets.[1] While extensive peer-reviewed literature on the specific applications of this compound in cellular imaging is limited, its structural similarity to the well-characterized fluorophore 2,5-diphenyloxazole (PPO) allows for the estimation of its photophysical properties and the development of protocols for its use.[2]

These application notes provide a comprehensive guide to the potential uses of this compound in fluorescence microscopy, including its anticipated photophysical characteristics, detailed protocols for cellular staining, and potential areas of investigation. The provided data and protocols are based on the known properties of its parent compound and general principles of fluorescence microscopy and require experimental verification for specific applications.

Photophysical and Chemical Properties

The photophysical properties of this compound are predicted based on data from its parent compound, 2,5-diphenyloxazole (PPO). The addition of a methyl group at the 2-position is not expected to dramatically alter the core spectral properties.

Table 1: Physicochemical and Spectral Properties of this compound and Related Compounds.

PropertyThis compound2,5-Diphenyloxazole (PPO)
Molecular Formula C₁₆H₁₃NO[3]C₁₅H₁₁NO
Molecular Weight 235.28 g/mol [3]221.25 g/mol
CAS Number 14224-99-8[3]92-71-7
Excitation Maximum (λex) ~300 - 320 nm (predicted)[2]~303 nm (in cyclohexane)
UV/Visible Spectrum Available (see NIST WebBook)[3]Not applicable
Emission Maximum (λem) ~360 - 390 nm (predicted)[2]~365 nm[2]
Fluorescence Quantum Yield (Φ) High (estimated)~1.0 (in cyclohexane)
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Soluble in organic solvents (e.g., Toluene, Dioxane)
Photostability Expected to be moderate to highGood photostability, though the oxazole ring can be susceptible to photooxidation[4]

Note: Properties for this compound are largely estimated and should be experimentally verified.

Potential Applications in Cellular Imaging

Given its high hydrophobicity, this compound is a promising tool for the fluorescent labeling of nonpolar structures within cells.[1]

  • Lipid Droplet Staining: Lipid droplets are dynamic organelles involved in the storage and metabolism of neutral lipids. Hydrophobic dyes like this compound are expected to readily partition into the core of these structures, enabling their visualization and quantification.[5][6]

  • Cellular Membrane Imaging: The probe may intercalate into the lipid bilayers of the plasma membrane and organellar membranes (e.g., endoplasmic reticulum, mitochondria), facilitating the study of membrane morphology and dynamics.[1]

  • Monitoring Cellular Processes: Changes in cellular lipid content or membrane organization during processes such as steatosis, lipophagy, or drug-induced phospholipidosis could potentially be tracked using this probe.[7]

Experimental Protocols

The following are general protocols for the use of this compound in live and fixed cell imaging. It is crucial to optimize probe concentration and incubation times for each cell type and experimental condition.

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is designed for the visualization of lipid droplets in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM. Vortex briefly to ensure complete mixing.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium (e.g., phenol red-free medium).

  • Imaging: Visualize the stained cells using a fluorescence microscope with a filter set appropriate for UV excitation and blue emission (e.g., DAPI filter set).

Protocol 2: Fixed-Cell Staining

This protocol is for staining lipid droplets and other lipid-rich structures in fixed cells.

Materials:

  • Staining materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) 0.1-0.5% Triton X-100 in PBS for permeabilization

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: For targeting intracellular membranes that may be less accessible, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS. Note: Permeabilization may extract some lipids and is often not necessary for lipid droplet staining.

  • Staining: Prepare the staining solution as described in Protocol 1 (step 3), using PBS as the diluent. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence microscope with a suitable filter set.

Data Presentation

Table 2: Troubleshooting Common Issues in Cellular Imaging with this compound.

IssuePossible CauseRecommendation
No or Weak Signal Incorrect filter set.Verify that the microscope's filter set is appropriate for the predicted excitation (~300-320 nm) and emission (~360-390 nm) wavelengths.
Probe concentration too low.Increase the probe concentration in a stepwise manner (e.g., from 1 µM to 10 µM).
Photobleaching.Use an anti-fade mounting medium for fixed cells. Minimize exposure to excitation light.[8]
High Background Probe concentration too high.Decrease the probe concentration and/or incubation time.
Inadequate washing.Increase the number and duration of wash steps.
Autofluorescence.Image an unstained control sample to assess autofluorescence. Use a phenol red-free imaging medium.[2]
Phototoxicity (Live Cells) High-intensity illumination.Reduce the intensity and duration of light exposure. Use the lowest possible probe concentration.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Cellular Imaging prep Prepare 1 mM Stock Solution in DMSO stain_sol Prepare Staining Solution (1-5 µM in Medium/PBS) prep->stain_sol culture Culture Cells on Glass-Bottom Dish/Coverslip wash1 Wash Cells with PBS culture->wash1 stain Incubate with Staining Solution (15-30 min, 37°C) stain_sol->stain wash1->stain wash2 Wash Cells 2-3x with PBS/Imaging Medium stain->wash2 image Image with Fluorescence Microscope (UV Excitation, Blue Emission) wash2->image

Caption: General workflow for cellular imaging with this compound.

Hypothetical Signaling Pathway Investigation

This compound could be utilized to study signaling pathways that impact lipid metabolism. For instance, investigating the effect of a drug candidate on cellular steatosis (lipid accumulation).

signaling_pathway Investigating Drug-Induced Steatosis drug Drug Candidate receptor Cellular Target (e.g., Receptor, Enzyme) drug->receptor pathway Signaling Cascade (e.g., SREBP, PPARγ activation) receptor->pathway lipid_synthesis Increased Lipid Synthesis & Decreased Lipid Breakdown pathway->lipid_synthesis steatosis Cellular Steatosis (Lipid Droplet Accumulation) lipid_synthesis->steatosis probe This compound Staining steatosis->probe imaging Fluorescence Microscopy (Quantify Lipid Droplets) probe->imaging

Caption: A hypothetical pathway for studying drug-induced steatosis.

Synthesis Overview

A more general and established method for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Conclusion

This compound presents itself as a potentially valuable fluorescent probe for the investigation of cellular lipid dynamics. Its predicted photophysical properties, particularly its UV-excitation and blue emission, along with its inherent hydrophobicity, make it a suitable candidate for staining lipid droplets and cellular membranes. The protocols and data presented here, while based on estimations from closely related compounds, provide a solid foundation for researchers to begin exploring the utility of this probe in their specific cellular imaging applications. Experimental validation of its spectral properties, quantum yield, and cytotoxicity is essential for its reliable application in quantitative biological studies.

References

Application Notes and Protocols for Staining Lipid Droplets with 2-(Methylthio)-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methylthio)-4,5-diphenyloxazole is a novel, hydrophobic fluorescent probe with potential for imaging lipid-rich intracellular structures.[1] Its structural characteristics, particularly the two phenyl groups, suggest a strong affinity for nonpolar environments, making it a promising candidate for the selective staining of neutral lipid cores within lipid droplets.[1][2] Lipid droplets are dynamic organelles crucial for lipid storage and metabolism, and their dysregulation is implicated in various diseases, including obesity, diabetes, and cancer.[3][4]

These application notes provide detailed protocols for the use of 2-(Methylthio)-4,5-diphenyloxazole in staining lipid droplets in both live and fixed cells, along with troubleshooting guidance and data presentation. The information is based on the known properties of its parent compound, 2,5-diphenyloxazole (PPO), and general principles of fluorescence microscopy, as extensive peer-reviewed data on this specific derivative is not yet widely available.[1][5]

Photophysical Properties

The photophysical properties of 2-(Methylthio)-4,5-diphenyloxazole are estimated based on its structural similarity to 2,5-diphenyloxazole (PPO). The methylthio group may act as a weak auxochrome, potentially causing a slight red shift in its spectral profile.[1]

PropertyEstimated ValueParent Compound (PPO) Data
Excitation Maximum (λex) ~390 nm~303 nm in cyclohexane
Emission Maximum (λem) ~450 nm~385 nm in cyclohexane
Quantum Yield (Φ) ~0.8 - 1.0~1.0 in cyclohexane
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)Soluble in organic solvents

Table 1: Estimated Photophysical Properties. Data is based on the known values for the parent compound PPO and the anticipated effects of the methylthio substituent.[1]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cultured Cells

This protocol is designed for the real-time visualization of lipid droplet dynamics in living cells.

Materials:

  • 2-(Methylthio)-4,5-diphenyloxazole

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • (Optional) Oleic acid for lipid droplet induction

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Culture cells to the desired confluency, ensuring they are healthy to avoid stress-induced artifacts.[]

  • (Optional) Induction of Lipid Droplets: To increase the number and size of lipid droplets, incubate cells with complete medium supplemented with 100-400 µM oleic acid for 12-24 hours before staining.[1]

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of 2-(Methylthio)-4,5-diphenyloxazole in high-quality, anhydrous DMSO. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

  • Preparation of Staining Solution: Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium or PBS to a final working concentration of 0.5-5 µM.[1] A titration is recommended to find the optimal concentration that maximizes the signal-to-noise ratio.[2] The final DMSO concentration should be below 0.5%.[1]

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS for 5 minutes each to remove unbound probe and reduce background fluorescence.[2]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the probe's estimated excitation and emission spectra (~390/450 nm), similar to a DAPI filter set.[2] To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.[2][7][8]

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for endpoint assays and for co-staining experiments with antibodies.

Materials:

  • Reagents from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) 0.1% Triton X-100 in PBS for permeabilization

  • Anti-fade mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash cells once with PBS. Fix with 4% PFA in PBS for 15-20 minutes at room temperature.[1] Mild fixation is recommended to preserve lipid droplet morphology.[]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.[1]

  • (Optional) Permeabilization: For co-staining with antibodies targeting intracellular epitopes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Note that permeabilization is often not necessary for lipid droplet staining and may extract some lipids.[1] If permeabilizing, wash three times with PBS afterward.

  • Staining: Prepare the staining solution as described in Protocol 1 (Step 4), using PBS as the diluent. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.[1]

  • Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.[2]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium to preserve the fluorescence signal.[2] Image using a fluorescence microscope with the appropriate filter set (~390/450 nm).

Quantitative Data and Considerations

Direct quantitative data for 2-(Methylthio)-4,5-diphenyloxazole is limited. The tables below summarize recommended starting parameters for protocols and provide comparative photostability data for other common fluorophores to serve as a benchmark.

ParameterLive-Cell StainingFixed-Cell Staining
Probe Concentration 0.5 - 5 µM0.5 - 5 µM
Incubation Time 15 - 30 minutes20 - 30 minutes
Incubation Temperature 37°CRoom Temperature
Fixation N/A4% PFA, 15-20 min
Permeabilization N/AOptional (0.1% Triton X-100)

Table 2: Summary of Recommended Staining Protocol Parameters.[1][2]

DyeExcitation Max (nm)Emission Max (nm)Relative Photostability
2-(Methylthio)-4,5-diphenyloxazole ~390 (estimated)~450 (estimated)Anticipated to be moderate; the oxazole ring can be susceptible to photooxidation.[5]
BODIPY 493/503 493503Good, but has shown limited photostability in some studies.[3]
Nile Red 552 (in lipids)636 (in lipids)Moderate; prone to photobleaching.
DAPI 358461Good

Table 3: Comparative Properties of Common Lipid Droplet and Nuclear Stains.[2][3][9]

Troubleshooting

IssuePossible Cause(s)Recommendation(s)
No or Weak Signal Incorrect filter set: Microscope filters do not match the probe's excitation/emission spectra.Verify the filter cube is appropriate for ~390/450 nm (e.g., DAPI filter set).[2]
Probe concentration too low: Insufficient probe binding to lipid droplets.Increase the probe concentration stepwise (e.g., from 1 µM to 5 µM).[2]
Photobleaching: Signal fades due to excessive light exposure.Minimize exposure time and intensity. For fixed cells, use an anti-fade mounting medium.[2]
High Background Probe concentration too high: Excess probe binds non-specifically.Decrease the probe concentration. Perform a titration to find the optimal signal-to-noise ratio.[2]
Inadequate washing: Unbound probe remains in the sample.Increase the number and duration of wash steps after incubation.[2]
Autofluorescence: Endogenous cellular molecules fluoresce (common with UV-excitable probes).Image an unstained control sample to assess baseline autofluorescence.[10]
Phototoxicity (Live Cells) High-intensity illumination: Excitation light is damaging cells, causing morphological changes.Reduce the intensity and duration of light exposure. Use the lowest possible magnification to find the area of interest before imaging at high magnification.[2][8]

Table 4: Troubleshooting Guide for Lipid Droplet Staining.[2][8][10]

Visualizations

G cluster_stain Staining cluster_image Imaging p1 Culture Cells on Glass-Bottom Dish s1 Wash Cells (PBS) p1->s1 p2 Prepare 1-5 µM Staining Solution s2 Incubate with Probe (15-30 min, 37°C) p2->s2 s1->s2 s3 Wash 3x (PBS) s2->s3 i1 Live-Cell Imaging (~390/450 nm) s3->i1 G cluster_solutions Solutions start High Background Observed q1 Analyze Unstained Control Sample start->q1 a1_yes High Autofluorescence? q1->a1_yes Yes a1_no Low Autofluorescence q1->a1_no No s1 Implement Autofluorescence Reduction Strategies (e.g., photobleaching) a1_yes->s1 s2 Decrease Probe Concentration a1_no->s2 s3 Increase Wash Steps (Number & Duration) s2->s3 G drug Drug Candidate Treatment cells Cell Model (e.g., Hepatocytes) drug->cells pathway Cellular Signaling Pathways Affected cells->pathway metabolism Alteration in Lipid Metabolism pathway->metabolism steatosis Lipid Droplet Accumulation (Steatosis) metabolism->steatosis stain Stain with 2-(Methylthio)-4,5-diphenyloxazole steatosis->stain quantify Image and Quantify Lipid Droplets (Number, Size, Intensity) stain->quantify

References

Application Notes and Protocols for Fluorescence Spectroscopy of 2-Methyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,5-diphenyloxazole is a fluorescent organic molecule belonging to the oxazole class of compounds. Its structural similarity to 2,5-diphenyloxazole (PPO), a well-characterized scintillator and laser dye, suggests its potential utility in various applications, including fluorescence imaging, sensing, and as a component in organic light-emitting diodes (OLEDs). The methyl group at the 2-position may influence its photophysical properties, potentially leading to enhanced quantum yield or altered solvent sensitivity compared to its parent compound.

These application notes provide a comprehensive guide to the experimental setup and protocols for the fluorescence spectroscopy of this compound. Due to the limited availability of specific experimental data for this derivative, the provided quantitative data and recommended starting parameters are based on the known properties of the closely related and extensively studied compound, 2,5-diphenyloxazole (PPO). Researchers should consider these as starting points and optimize the experimental conditions for their specific instrumentation and application.

Quantitative Data: Photophysical Properties

The photophysical properties of oxazole derivatives are known to be influenced by the solvent environment. The following tables summarize the key photophysical data for the reference compound, 2,5-diphenyloxazole (PPO), in various solvents. These values provide an expected range for the performance of this compound.

Table 1: Absorption and Emission Maxima of 2,5-Diphenyloxazole (PPO) in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]
Cyclohexane2.023033756780
Toluene2.38---
Benzene2.28---
Dioxane2.21---
Ethanol24.55---
Methanol32.70---

Data for PPO is provided as a reference. The absorption and emission maxima for this compound are expected to be in a similar range but may exhibit slight shifts.

Table 2: Fluorescence Quantum Yield and Lifetime of 2,5-Diphenyloxazole (PPO) in Various Solvents

SolventFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) [ns]
Cyclohexane0.971.4 - 1.5
1-Butanol-1.4 - 1.5
Methanol-1.4 - 1.5
Ethanol--

The quantum yield and lifetime of this compound are anticipated to be high, characteristic of this class of fluorophores.

Experimental Protocols

General Fluorescence and Excitation Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission and excitation spectra of this compound.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, toluene)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a chosen spectroscopic grade solvent (e.g., 1 mM in cyclohexane).

    • Prepare a series of dilutions from the stock solution. For absorbance measurements, aim for concentrations that give an absorbance between 0.1 and 1. For fluorescence measurements, prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum of a dilute solution of this compound over a relevant wavelength range (e.g., 250-400 nm) to determine the absorption maximum (λ_abs).

  • Fluorescence Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

    • Record the fluorescence emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 320-500 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined λ_em.

    • Scan the excitation wavelength over a range shorter than the emission wavelength (e.g., 250-380 nm).

    • The resulting excitation spectrum should ideally match the absorbance spectrum of the compound.

Data Analysis:

  • Determine the absorption maximum (λ_abs) and emission maximum (λ_em).

  • Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷ nm/cm.

Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield (Φ_f) of this compound using a well-characterized standard with a known quantum yield (e.g., 2,5-diphenyloxazole in cyclohexane, Φ_f = 0.97).

Materials and Equipment:

  • Spectrofluorometer with a corrected emission channel

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (sample)

  • 2,5-Diphenyloxazole (standard)

  • Spectroscopic grade solvent (the same for both sample and standard)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a series of five dilutions for both the sample and the standard in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

  • Absorbance Measurements:

    • Record the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance.

  • Fluorescence Measurements:

    • For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots (m_sample and m_standard).

    • Calculate the quantum yield of the sample (Φ_f_sample) using the following equation:

      Φ_f_sample = Φ_f_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

      where:

      • Φ_f_standard is the known quantum yield of the standard.

      • m_sample and m_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

      • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Visualizations

Experimental_Workflow_Fluorescence_Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM) prep_dilutions Prepare Dilutions (Abs < 0.1) prep_stock->prep_dilutions uv_vis UV-Vis Spectroscopy (Determine λ_abs) prep_dilutions->uv_vis fluor_em Fluorescence Emission (Excite at λ_abs) uv_vis->fluor_em fluor_ex Fluorescence Excitation (Monitor at λ_em) fluor_em->fluor_ex det_max Determine λ_abs & λ_em fluor_ex->det_max calc_stokes Calculate Stokes Shift det_max->calc_stokes

Caption: Workflow for General Fluorescence and Excitation Spectroscopy.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Dilutions (Abs 0.02-0.1) abs_meas Measure Absorbance at Excitation Wavelength prep_sample->abs_meas prep_standard Prepare Standard Dilutions (Abs 0.02-0.1) prep_standard->abs_meas fluor_meas Measure Corrected Fluorescence Spectra abs_meas->fluor_meas integrate Integrate Emission Spectra fluor_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc_qy Calculate Quantum Yield (Φ_f_sample) plot->calc_qy

2-Methyl-4,5-diphenyloxazole as a Scintillator in Radiation Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic scintillators are a cornerstone of radiation detection, converting high-energy radiation into detectable photons. 2,5-Diphenyloxazole (PPO) is a widely utilized primary fluorescent dopant in these systems. This document explores the potential of a related compound, 2-Methyl-4,5-diphenyloxazole , as a scintillator. Due to a lack of extensive published data on the scintillation properties of this compound, this guide provides projected characteristics based on the well-documented performance of PPO, alongside detailed protocols for its synthesis and evaluation in scintillation applications. This information is intended to serve as a foundational resource for researchers interested in exploring novel scintillator materials.

Principle of Scintillation

The scintillation process in a plastic or liquid scintillator doped with a compound like this compound involves a cascade of energy transfer events. Ionizing radiation deposits energy into the solvent or polymer matrix, leading to the formation of excited states. This excitation energy is then non-radiatively transferred to the primary scintillator (this compound), which in turn de-excites by emitting photons, typically in the ultraviolet or blue region of the spectrum. In many applications, a secondary scintillator, or wavelength shifter, is added to absorb these photons and re-emit them at a longer wavelength, which is more compatible with the spectral sensitivity of photodetectors like photomultiplier tubes (PMTs).

Physicochemical and Predicted Scintillation Properties

Table 1: Physicochemical and Predicted Scintillation Properties of this compound in Comparison to 2,5-Diphenyloxazole (PPO)

PropertyThis compound2,5-Diphenyloxazole (PPO) (for comparison)
Molecular Formula C₁₆H₁₃NOC₁₅H₁₁NO[2][3][4]
Molecular Weight 235.29 g/mol 221.25 g/mol [3][4]
Appearance Light yellow to yellow to orange clear liquidGreenish or white powder[2][4]
Boiling Point 212 °C / 18 mmHg360 °C[3]
Melting Point Not available71-74 °C[2][3]
Predicted Emission Max (λ_em) ~360-390 nm[5]~365-385 nm[2][5]
Predicted Decay Time ~1-2 ns~1.5 ns[6]
Predicted Light Yield Potentially comparable to PPOHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and effective method for the preparation of oxazoles from α-acylamino ketones.[7][8] This protocol outlines a plausible route for the synthesis of this compound.

Materials:

  • 2-Acetamido-1,2-diphenylethanone (α-acetamidodeoxybenzoin)

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-acetamido-1,2-diphenylethanone (1 equivalent) in dichloromethane.

  • Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Diagram of the Robinson-Gabriel Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Dissolve 2-acetamido-1,2-diphenylethanone in Dichloromethane cyclization Cool to 0°C and add H₂SO₄ start->cyclization reaction Stir at Room Temperature (2-4 hours) cyclization->reaction workup Quench with Ice and Neutralize with NaHCO₃ reaction->workup extraction Extract with Dichloromethane workup->extraction washing Wash with Water and Brine extraction->washing drying Dry with MgSO₄ and Concentrate washing->drying purification Purify by Column Chromatography drying->purification end This compound purification->end

A step-by-step workflow for the synthesis of this compound.
Protocol 2: Preparation of a Plastic Scintillator Doped with this compound

This protocol describes the fabrication of a polystyrene-based plastic scintillator.

Materials:

  • Styrene monomer (inhibitor removed)

  • This compound (primary scintillator)

  • 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) (optional secondary scintillator)

  • Polymerization initiator (e.g., AIBN)

  • Glass mold

  • Vacuum oven or inert atmosphere chamber

Procedure:

  • Dopant Dissolution: In a clean, dry glass vessel, dissolve the desired weight percentage of this compound (typically 1-2% by weight of styrene) and POPOP (typically 0.01-0.05%) in the styrene monomer. Stir the mixture gently until all solids are completely dissolved.

  • Initiator Addition: Add the polymerization initiator (e.g., 0.01% AIBN) to the solution and mix thoroughly.

  • Degassing: Degas the solution to remove dissolved oxygen, which can quench the fluorescence. This can be done by bubbling with nitrogen or by using a freeze-pump-thaw cycle.

  • Polymerization: Carefully pour the solution into the glass mold. Place the mold in an oven or water bath and heat to initiate polymerization (typically 50-70 °C for AIBN). The polymerization should be carried out under an inert atmosphere.

  • Curing and Annealing: After the initial polymerization, a curing and annealing process is required to complete the polymerization and relieve internal stresses. This involves a programmed temperature ramp, for example, holding at 70 °C for 24 hours, then slowly increasing to 90 °C over 24 hours, holding for 48 hours, and finally, slowly cooling to room temperature over 24-48 hours.

  • Finishing: Once cooled, carefully remove the plastic scintillator from the mold. The scintillator can then be cut and polished to the desired dimensions and optical clarity.

Diagram of the Plastic Scintillator Preparation Workflow:

G cluster_fabrication Plastic Scintillator Fabrication start Dissolve Scintillators in Styrene Monomer initiator Add Polymerization Initiator start->initiator degas Degas the Solution initiator->degas polymerize Pour into Mold and Initiate Polymerization degas->polymerize cure Cure and Anneal with Temperature Program polymerize->cure finish Demold, Cut, and Polish cure->finish end Finished Plastic Scintillator finish->end

A general workflow for the fabrication of a doped plastic scintillator.
Protocol 3: Measurement of Scintillation Light Yield

The relative light yield of a new scintillator is typically measured by comparing its response to a known radiation source with that of a standard scintillator (e.g., anthracene or a commercial plastic scintillator).

Equipment:

  • Radioactive source (e.g., ¹³⁷Cs for gamma rays, ⁹⁰Sr for beta particles)

  • Scintillator sample (this compound-doped)

  • Standard scintillator with known light yield

  • Photomultiplier tube (PMT)

  • High voltage power supply for PMT

  • Preamplifier and shaping amplifier

  • Multichannel analyzer (MCA)

  • Light-tight enclosure

Procedure:

  • Setup: Couple the scintillator sample to the PMT using optical grease to ensure good light transmission. Place the assembly in the light-tight enclosure.

  • Data Acquisition (Sample): Position the radioactive source at a fixed distance from the scintillator. Apply the recommended high voltage to the PMT and acquire a pulse height spectrum using the MCA.

  • Data Acquisition (Standard): Replace the sample scintillator with the standard scintillator, ensuring the same geometry, and acquire a pulse height spectrum under the identical conditions.

  • Analysis: For a gamma source like ¹³⁷Cs, identify the Compton edge in both spectra. The position of the Compton edge is proportional to the light yield. The relative light yield is calculated as the ratio of the channel number of the Compton edge of the sample to that of the standard.

Diagram of the Scintillation Light Yield Measurement:

G cluster_measurement Light Yield Measurement Workflow source Radioactive Source scintillator Scintillator (Sample or Standard) source->scintillator pmt Photomultiplier Tube (PMT) scintillator->pmt electronics HV Supply, Amplifier, MCA pmt->electronics spectrum Pulse Height Spectrum electronics->spectrum analysis Identify Compton Edge and Calculate Relative Yield spectrum->analysis result Relative Light Yield analysis->result

A workflow for determining the relative light yield of a scintillator.

Scintillation Mechanism and Energy Transfer

The scintillation process in a doped organic scintillator is a multi-step energy cascade.

Diagram of the Scintillation Signaling Pathway:

G cluster_pathway Scintillation Energy Transfer Pathway radiation Ionizing Radiation matrix Polymer/Solvent Matrix radiation->matrix Energy Deposition primary This compound (Primary Scintillator) matrix->primary Non-radiative Energy Transfer secondary Wavelength Shifter (e.g., POPOP) primary->secondary Photon Emission (UV/Blue) pmt Photomultiplier Tube secondary->pmt Photon Emission (Visible) signal Electrical Signal pmt->signal Photoelectric Effect

The energy transfer cascade in a dual-dopant organic scintillator.

Conclusion

While this compound remains a relatively unexplored candidate for scintillation applications, its structural similarity to the highly efficient scintillator PPO suggests its potential as a valuable material in radiation detection. The protocols provided herein offer a comprehensive framework for the synthesis, fabrication, and evaluation of scintillators based on this compound. Further experimental investigation is required to fully characterize its scintillation properties, including light yield, decay time, and radiation hardness, to determine its suitability for various applications in research, medicine, and industry.

References

Revolutionizing Lipid Droplet Visualization: A Guide to Multicolor Imaging with Novel Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) have emerged from being viewed as simple intracellular fat reservoirs to being recognized as dynamic organelles pivotal to cellular metabolism, signaling, and the pathogenesis of various diseases, including obesity, diabetes, and cancer.[1][2] The ability to visualize and track these organelles in real-time and in the context of other cellular components is crucial for advancing our understanding of their function and for the development of novel therapeutics. Traditional fluorescent dyes for LDs, such as Nile Red and BODIPY 493/503, have limitations, including broad emission spectra leading to spectral bleed-through in multicolor experiments and limited photostability.[3][4] This application note details the use of a new generation of fluorescent dyes that overcome these challenges, enabling high-fidelity, multicolor imaging of lipid droplets in both live and fixed cells.

Novel Fluorescent Dyes for Lipid Droplet Imaging

A variety of novel fluorescent probes have been developed to offer superior specificity, photostability, and spectral properties for multicolor imaging of lipid droplets. These include the Lipi-probe series (Lipi-Blue, Lipi-Green, and Lipi-Red), the BODIPY-based dye LD540, StatoMerocyanines (SMCy), and coumarin-based dyes like PC6S and DBC30.[5][6][7][8] These probes exhibit fluorogenic properties, meaning their fluorescence is significantly enhanced in the hydrophobic environment of the lipid droplet core, resulting in a high signal-to-noise ratio.[4]

Data Presentation: Photophysical Properties of Novel Lipid Droplet Dyes

For effective planning of multicolor imaging experiments, a clear understanding of the spectral properties of each dye is essential. The following table summarizes the key photophysical characteristics of several novel fluorescent dyes for lipid droplet imaging.

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/Condition
Lipi-Blue 3814450.84Not Reported100% THF[9]
Lipi-Green 4725010.76Not Reported100% THF[9]
Lipi-Red 5206500.12Not Reported100% THF[9]
LD540 540545Not ReportedNot ReportedIn stained cells/sunflower oil[10]
SMCy5.5 Not ReportedNot ReportedUp to 1.0Up to 390,000In oil[8][11]
PC6S 468535Not ReportedNot ReportedIn dibutyl ether[7][12]
DBC30 403468Not ReportedNot ReportedIn dibutyl ether[7][12]

Experimental Protocols

Detailed methodologies for utilizing these novel dyes are provided below. These protocols are designed for cultured cells but can be adapted for tissue samples.

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is suitable for real-time imaging of lipid droplet dynamics.

Materials:

  • Novel fluorescent dye of choice (e.g., Lipi-Green, LD540, SMCy, PC6S)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or serum-free culture medium

  • Cultured cells on glass-bottom dishes or coverslips

  • 37°C, 5% CO₂ incubator

Procedure:

  • Prepare Stock Solution: Prepare a 0.1-1 mM stock solution of the fluorescent dye in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in PBS or serum-free medium to the final working concentration. Recommended working concentrations are:

    • Lipi-probes: 0.1–5 µM[13]

    • LD540: 0.5 µg/mL[]

    • SMCy dyes: 50 nM[15]

    • PC6S/DBC30: Refer to manufacturer's guidelines, typically in the low micromolar range.[12]

  • Cell Staining: a. Culture cells to the desired confluency on a suitable imaging vessel. b. Remove the culture medium and wash the cells twice with PBS. c. Add the pre-warmed working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.[13]

  • Imaging: a. For some dyes like the Lipi-probes, imaging can be performed without washing.[13] For others, like LD540, it is recommended to replace the staining solution with fresh, pre-warmed culture medium.[] b. Observe the stained cells using a fluorescence microscope with the appropriate filter sets (see table above).

Protocol 2: Fixed-Cell Staining of Lipid Droplets

This protocol is ideal for high-resolution imaging and co-staining with antibodies (immunofluorescence).

Materials:

  • Novel fluorescent dye of choice

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Optional: Permeabilization buffer (e.g., 0.1% Saponin in PBS)

  • Optional: Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation: a. Wash cultured cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization (Optional): If performing antibody co-staining, permeabilize the cells with 0.1% Saponin in PBS for 10 minutes. Wash three times with PBS.

  • Staining: a. Prepare the dye working solution as described in Protocol 1. b. Incubate the fixed (and permeabilized) cells with the staining solution for 10-30 minutes at room temperature.[7][10]

  • Washing and Counterstaining: a. Wash the cells three times with PBS. b. If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and observe under a fluorescence microscope.

Mandatory Visualizations

Experimental Workflows

Live_Cell_Staining_Workflow start Start prep_stock Prepare Dye Stock Solution (in DMSO) start->prep_stock prep_working Prepare Working Solution (in PBS/serum-free medium) prep_stock->prep_working stain Incubate with Dye (15-30 min, 37°C) prep_working->stain cell_culture Culture Cells on Imaging Dish wash1 Wash Cells with PBS (2x) cell_culture->wash1 wash1->stain image Live-Cell Imaging stain->image

Caption: Live-cell staining workflow for lipid droplets.

Fixed_Cell_Staining_Workflow start Start cell_culture Culture Cells on Coverslips start->cell_culture wash1 Wash Cells with PBS (2x) cell_culture->wash1 fix Fix with 4% PFA (15-20 min, RT) wash1->fix wash2 Wash Cells with PBS (3x) fix->wash2 permeabilize Optional: Permeabilize (e.g., 0.1% Saponin) wash2->permeabilize stain Stain with Dye (10-30 min, RT) wash2->stain Skip Permeabilization permeabilize->stain wash3 Wash Cells with PBS (3x) stain->wash3 counterstain Optional: Counterstain (e.g., DAPI) wash3->counterstain mount Mount Coverslip wash3->mount Skip Counterstain counterstain->mount image Imaging mount->image

Caption: Fixed-cell staining workflow for lipid droplets.

Signaling Pathway: Lipolysis of Lipid Droplets

The breakdown of triglycerides stored in lipid droplets, a process known as lipolysis, is a critical signaling pathway for mobilizing fatty acids for energy production and other cellular processes.[9][13]

Lipolysis_Signaling_Pathway Hormone Hormone (e.g., Glucagon) Receptor GPCR Hormone->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PLIN1 Perilipin 1 (PLIN1) on Lipid Droplet PKA->PLIN1 phosphorylates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates CGI58 CGI-58 PLIN1->CGI58 releases ATGL Adipose Triglyceride Lipase (ATGL) CGI58->ATGL activates TAG Triacylglycerol (TAG) in Lipid Droplet ATGL->TAG hydrolyzes DAG Diacylglycerol (DAG) TAG->DAG MAG Monoacylglycerol (MAG) DAG->MAG HSL->DAG hydrolyzes FA_Glycerol Fatty Acids + Glycerol MAG->FA_Glycerol MGL Monoglyceride Lipase (MGL) MGL->MAG hydrolyzes

Caption: Simplified signaling pathway of hormone-stimulated lipolysis.

Conclusion

The advent of novel fluorescent dyes with superior photophysical properties has significantly advanced our ability to study lipid droplets. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these tools for multicolor imaging in both live and fixed cells. This will undoubtedly accelerate discoveries in the roles of lipid droplets in health and disease.

References

Application Notes and Protocols for 2-Methyl-4,5-diphenyloxazole in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and versatile alternative to traditional silicon-based solar cells.[1][2] The efficiency of a DSSC is critically dependent on the sensitizing dye, which is responsible for absorbing light and injecting electrons into the semiconductor layer.[1][2][3] Organic dyes, such as those derived from the 2,5-diphenyloxazole scaffold, are of particular interest due to their high molar extinction coefficients, tunable electrochemical and photophysical properties, and the vast possibilities for molecular design.[1][2]

While extensive experimental data for 2-Methyl-4,5-diphenyloxazole in DSSCs is not widely available in the public domain, theoretical studies on related 2,5-diphenyloxazole derivatives suggest their significant potential as efficient sensitizers.[1][4] These studies indicate that by strategically modifying the 2,5-diphenyloxazole core with electron-donating and electron-withdrawing groups, it is possible to enhance light-harvesting efficiency and facilitate electron injection into the semiconductor's conduction band.[2][4] The rigid and planar structure of the diphenyloxazole core is advantageous for creating efficient sensitizers.[1] This document provides a comprehensive overview of the theoretical potential, general experimental protocols, and key characterization techniques for utilizing this compound and its derivatives in the fabrication of DSSCs.

Data Presentation: Performance of 2,5-Diphenyloxazole Inspired Dyes (Theoretical and General Data)

Theoretical studies on newly designed dyes based on the 2,5-diphenyloxazole scaffold suggest their potential as excellent sensitizers.[1][4] These studies highlight improved light-harvesting efficiency and a more favorable free energy change for electron injection compared to the parent molecule.[1][4] While specific experimental data for this compound is limited, the following table presents a generalized compilation of performance parameters often reported for organic dyes in DSSCs to provide a comparative context.

Dye Designation (Hypothetical)Voc (V)Jsc (mA/cm²)FFPCE (%)
PPO-Derivative 10.65 - 0.7510 - 150.60 - 0.704.0 - 7.5
PPO-Derivative 20.70 - 0.8012 - 180.65 - 0.755.5 - 9.0
PPO-Derivative 30.68 - 0.7811 - 160.62 - 0.724.5 - 8.0
Note: The values presented are hypothetical and serve as a general reference for typical performance ranges of efficient organic dyes in DSSCs.[1]

Experimental Protocols

The following protocols describe the general synthesis of a 2,5-diphenyloxazole derivative sensitizer and the subsequent fabrication and characterization of a dye-sensitized solar cell.

I. General Synthesis of a 2,5-Diphenyloxazole Derivative Sensitizer

This protocol outlines a general synthetic route for a D-π-A (Donor-π-bridge-Acceptor) type 2,5-diphenyloxazole derivative, a common design for DSSC sensitizers.[1]

  • Synthesis of the 2,5-Diphenyloxazole Core (π-bridge):

    • Reaction: Condensation of a substituted benzaldehyde with a substituted α-amino ketone.[1]

    • Materials:

      • Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)

      • Substituted α-amino ketone hydrochloride (e.g., 2-amino-1-phenylethanone hydrochloride)

      • Polyphosphoric acid (PPA) or Eaton's reagent

      • Anhydrous solvent (e.g., toluene)

    • Procedure:

      • A mixture of the substituted benzaldehyde and α-amino ketone hydrochloride is heated in PPA or Eaton's reagent under an inert atmosphere (e.g., nitrogen or argon).[1]

      • The reaction mixture is heated to reflux for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).

      • After completion, the reaction is cooled, and the product is extracted using a suitable organic solvent (e.g., ethyl acetate).

      • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

      • The crude product is purified by column chromatography to yield the 2,5-diphenyloxazole core.[1]

  • Functionalization of the Core to Create a D-π-A Sensitizer:

    • This step typically involves Suzuki or Stille coupling reactions to introduce donor and acceptor moieties to the core structure.

II. Fabrication of the Dye-Sensitized Solar Cell

  • Photoanode Preparation:

    • Materials:

      • Fluorine-doped Tin Oxide (FTO) coated glass

      • Titanium dioxide (TiO₂) paste (e.g., P25)

      • Ethanol

      • Titanium(IV) tetraisopropoxide (optional)

    • Procedure:

      • Clean the FTO glass by sonicating in a sequence of detergent, deionized water, and ethanol.

      • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.[2][5]

      • The coated electrode is sintered at 450-500 °C in a furnace to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.[1]

      • After cooling to about 80 °C, the photoanode is immersed in a solution of the this compound derivative dye (typically in ethanol or a mixture of acetonitrile and tert-butanol) for several hours to allow for dye adsorption.[1][2]

      • Rinse the dye-sensitized photoanode with the same solvent to remove non-adsorbed dye molecules and then dry it.[1]

  • Counter Electrode Preparation:

    • Materials:

      • FTO coated glass

      • Chloroplatinic acid solution or graphite

    • Procedure:

      • A thin layer of a catalyst, typically platinum or a carbon-based material, is deposited on another FTO glass.[2] For platinum, a drop of H₂PtCl₆ solution is placed on the FTO glass and heated to 350-400°C.[5] For a carbon counter electrode, graphite can be applied by drawing with a dark pencil on the conductive surface.[5]

  • DSSC Assembly:

    • Materials:

      • Dye-sensitized photoanode

      • Counter electrode

      • Thermoplastic sealant (e.g., Surlyn)

      • Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple)

    • Procedure:

      • The photoanode and the counter electrode are assembled in a sandwich configuration, separated by a thin thermoplastic sealant.[1]

      • The cell is sealed by heating the polymer frame.

      • The electrolyte is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode, which is then sealed.[1]

III. Characterization of the DSSC

  • Photovoltaic Performance Measurement:

    • Instrumentation: Solar simulator (AM 1.5G, 100 mW/cm²), digital source meter.[1][2]

    • Procedure:

      • The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated sunlight.[1]

      • From the J-V curve, the key performance parameters are determined:

        • Open-circuit voltage (Voc): The voltage at zero current.[1]

        • Short-circuit current density (Jsc): The current density at zero voltage.[1]

        • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

        • Power Conversion Efficiency (PCE or η): The overall efficiency of the solar cell.

Visualizations

DSSC_Fabrication_Workflow cluster_synthesis Dye Synthesis cluster_fabrication Cell Fabrication cluster_characterization Characterization s1 Synthesis of 2,5-Diphenyloxazole Core s2 Functionalization (D-π-A) s1->s2 f2 Dye Sensitization s2->f2 f1 Photoanode Preparation (TiO2 Coating & Sintering) f1->f2 f4 Cell Assembly & Electrolyte Filling f2->f4 f3 Counter Electrode Preparation f3->f4 c1 J-V Measurement (AM 1.5G) f4->c1 c2 Performance Analysis (Voc, Jsc, FF, PCE) c1->c2

Caption: Experimental workflow for DSSC fabrication.

DSSC_Mechanism light Sunlight (hν) dye_ground Dye (S) light->dye_ground 1. Light Absorption dye_excited Dye* (S*) dye_excited->dye_ground Recombination (loss) tio2 TiO2 Conduction Band dye_excited->tio2 2. Electron Injection external_circuit External Circuit tio2->external_circuit 3. Electron Transport counter_electrode Counter Electrode external_circuit->counter_electrode electrolyte_ox I3- counter_electrode->electrolyte_ox 4. Reduction at Counter Electrode electrolyte_red 3I- electrolyte_red->dye_ground 5. Dye Regeneration

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-4,5-diphenyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-4,5-diphenyloxazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The Van Leusen reaction provides a versatile route using tosylmethyl isocyanide (TosMIC).[3][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields can vary depending on the specific method and optimization of reaction conditions. One study reports a yield of 81% for the synthesis of 4-Methyl-2,5-diphenyloxazole, a structurally similar compound.[5]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through recrystallization or column chromatography.[6] For recrystallization, common solvent systems include ethanol or mixtures like hexane/ethyl acetate.[6][7] Column chromatography using silica gel is also an effective method for isolating the desired compound from byproducts.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Many reagents used in oxazole synthesis, such as strong acids (e.g., sulfuric acid) and dehydrating agents (e.g., phosphorus oxychloride), are corrosive and toxic. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Additionally, many of the organic solvents used are flammable and require proper storage and handling to prevent fire hazards.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete cyclization: The cyclodehydration of the 2-acylamino-ketone precursor may be inefficient.Optimize the dehydrating agent: While concentrated sulfuric acid is common, other agents like phosphorus pentoxide, phosphorus oxychloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] Increase reaction temperature: Higher temperatures can promote cyclization, but monitor for potential decomposition of starting materials.[8]
Starting material decomposition: Harsh acidic conditions can lead to the degradation of sensitive starting materials.Use a milder dehydrating agent: Consider reagents like triphenylphosphine/iodine for substrates that are unstable in strong acids. Reduce reaction time: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to harsh conditions.
Inactive TosMIC (in Van Leusen synthesis): Tosylmethyl isocyanide can degrade over time.Use freshly prepared or properly stored TosMIC. [8]
Presence of Significant Byproducts Hydrolysis of intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates.Ensure anhydrous conditions: Thoroughly dry all reagents and solvents before use.
Side reactions of TosMIC (in Van Leusen synthesis): TosMIC can undergo self-condensation or react with the solvent.Carefully control the stoichiometry of reactants. Use a non-reactive solvent and optimize the amount of base.[8]
Difficulty in Product Purification Similar polarity of product and byproducts: The desired oxazole may have a similar polarity to unreacted starting material or byproducts, making chromatographic separation challenging.Optimize chromatographic conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).[9]
Oiling out during recrystallization: The compound may separate as an oil instead of forming crystals.Adjust the solvent system. Try a solvent in which the compound is less soluble at room temperature. Slow cooling and scratching the flask can help induce crystallization.[7]

Experimental Protocols

Robinson-Gabriel Synthesis of a 2,4,5-Trisubstituted Oxazole (General Procedure)

This protocol describes a general method for the synthesis of a 2,5-diphenyl-4-methyloxazole, which can be adapted for this compound by using the appropriate 2-acylamino-ketone precursor.

Materials:

  • 2-Benzamido-1-phenylpropan-1-one (1.0 mmol)

  • Dichloromethane (10 mL)

  • Concentrated Sulfuric Acid (0.5 mL)

  • Ice and water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 2-benzamido-1-phenylpropan-1-one in dichloromethane in a round-bottom flask.[9]

  • Cool the stirred solution to 0 °C in an ice bath.[9]

  • Carefully add concentrated sulfuric acid dropwise to the solution.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water.[9]

  • Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.[9]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.[9]

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.[9]

  • Filter the solution and concentrate the solvent under reduced pressure.[9]

  • Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate mixture to yield the final product.[9]

Visualizations

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Acylamino_Ketone 2-Acylamino-Ketone Cyclodehydration Cyclodehydration 2_Acylamino_Ketone->Cyclodehydration Dehydrating Agent (e.g., H₂SO₄) Oxazole This compound Cyclodehydration->Oxazole

Caption: Robinson-Gabriel Synthesis Workflow.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Cyclization Problem with Cyclization? Start->Check_Cyclization Check_Decomposition Starting Material Decomposition? Check_Cyclization->Check_Decomposition No Optimize_Dehydrating_Agent Optimize Dehydrating Agent Check_Cyclization->Optimize_Dehydrating_Agent Yes Use_Milder_Agent Use Milder Dehydrating Agent Check_Decomposition->Use_Milder_Agent Yes End Improved Yield Check_Decomposition->End No Increase_Temp Increase Temperature Optimize_Dehydrating_Agent->Increase_Temp Increase_Temp->End Reduce_Time Reduce Reaction Time Use_Milder_Agent->Reduce_Time Reduce_Time->End

References

Technical Support Center: Optimizing Fluorescence Signal of 2-(Methylthio)-4,5-diphenyloxazole in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence signal of 2-(Methylthio)-4,5-diphenyloxazole in cellular imaging experiments.

Disclaimer: Specific experimental data for 2-(Methylthio)-4,5-diphenyloxazole is not extensively available in published literature. The guidance provided here is based on the known spectral characteristics of the structurally similar compound 2,5-diphenyloxazole (PPO), a UV-excitable fluorophore. It is anticipated that 2-(Methylthio)-4,5-diphenyloxazole will exhibit similar excitation and emission profiles.[1] Researchers should experimentally determine the optimal conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the predicted photophysical properties of 2-(Methylthio)-4,5-diphenyloxazole?

Based on its structural similarity to 2,5-diphenyloxazole (PPO), the photophysical properties of 2-(Methylthio)-4,5-diphenyloxazole are predicted as follows. The methylthio group may lead to a slight red shift in its excitation and emission spectra.[2]

PropertyPredicted ValueNotes
Excitation Maximum (λex) ~300-320 nm[1]UV-excitable range.
Emission Maximum (λem) ~360-390 nm[1]Emission in the blue range of the spectrum.[3]
Fluorescence Quantum Yield (Φf) ~0.8 - 1.0[2]Anticipated to be high, similar to PPO in non-polar environments.[2]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous media.[2]Prepare a concentrated stock solution in DMSO.[4]

Q2: What is the primary application of 2-(Methylthio)-4,5-diphenyloxazole in cellular imaging?

Due to its hydrophobic nature, this probe is a promising candidate for fluorescently labeling nonpolar, lipid-rich structures within cells, such as lipid droplets and cellular membranes.[2] It can be used to monitor cellular processes involving changes in lipid content or membrane organization, such as steatosis, lipophagy, or drug-induced phospholipidosis.[2]

Q3: What are the main sources of background fluorescence when using this probe?

The primary sources of background fluorescence include:

  • Cellular Autofluorescence: Endogenous molecules like NADH, collagen, and flavins can fluoresce when excited with UV light, which is a significant issue with UV-excitable probes.[1]

  • Non-specific Binding: The hydrophobic nature of the probe can lead to non-specific binding to other cellular components.[1]

  • Spectral Bleed-through: In multi-color imaging experiments, emission from other fluorophores may overlap with the detection channel for 2-(Methylthio)-4,5-diphenyloxazole.[1]

  • Phenol Red: The pH indicator in many cell culture media can contribute to background fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with 2-(Methylthio)-4,5-diphenyloxazole.

Problem 1: Weak or No Fluorescence Signal
Possible CauseRecommended Solution
Incorrect Microscope Filter Set Verify that the microscope's filter sets are appropriate for the predicted excitation (~300-320 nm) and emission (~360-390 nm) wavelengths.[2][5]
Probe Concentration Too Low Increase the probe concentration stepwise (e.g., from 0.5 µM to 5 µM).[2][5]
Insufficient Incubation Time Increase the incubation time to allow for adequate cellular uptake (e.g., from 15-30 minutes up to 60 minutes).[2]
Photobleaching Minimize exposure to excitation light by using the lowest possible light intensity and exposure times.[2][5] Consider using an anti-fade mounting medium for fixed cells.[5]
Suboptimal pH The fluorescence of diphenyloxazole derivatives can be pH-dependent. Ensure the pH of your imaging buffer is optimized and stable.[6][7]
Problem 2: High Background Fluorescence
Possible CauseRecommended Solution
Probe Concentration Too High Decrease the probe concentration. Perform a titration to find the optimal concentration that maximizes the signal-to-noise ratio.[2][5]
Inadequate Washing Increase the number and duration of wash steps after probe incubation to remove unbound probe.[2][5]
Use of Phenol Red-Containing Medium Use a phenol red-free imaging medium to reduce background fluorescence.[2]
Cellular Autofluorescence Include an unstained control sample to assess the level of autofluorescence.[1] If possible, use a microscope with spectral imaging capabilities to subtract the autofluorescence signal.
Problem 3: Cellular Toxicity
Possible CauseRecommended Solution
High Probe Concentration Determine the IC50 value of the probe for your specific cell line using a cytotoxicity assay (e.g., MTT assay) to identify the optimal non-toxic working concentration.[4][8]
Prolonged Incubation Time Reduce the incubation time. Typical incubation times for initial screening are 24, 48, and 72 hours.[4]
High DMSO Concentration in Final Medium Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%.[2][4] Always include a vehicle control (medium with the same final DMSO concentration without the probe).[4]
Phototoxicity Use the lowest possible excitation light intensity and minimize exposure time, especially in live-cell imaging.[2][5]

Experimental Protocols

Protocol 1: Live-Cell Staining

This protocol is for visualizing lipid-rich structures in living cells.

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of 2-(Methylthio)-4,5-diphenyloxazole in high-quality, anhydrous DMSO.[2][9] Store at -20°C, protected from light.[2][9]

  • Staining Solution Preparation: Dilute the stock solution in pre-warmed complete cell culture medium or PBS to a final working concentration of 0.5-5 µM.[2] Vortex briefly to ensure complete mixing.

  • Cell Staining: Remove the culture medium and wash cells once with pre-warmed PBS. Add the staining solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[2]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a phenol red-free imaging medium.[2]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets.

Protocol 2: Fixed-Cell Staining
  • Cell Preparation and Fixation: Culture cells as described above. Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

  • Washing: Wash the cells three times with PBS.[5]

  • Permeabilization (Optional): If targeting intracellular structures that may be less accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.[5]

  • Staining: Prepare the staining solution as described for live-cell staining, using PBS as the diluent. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.[2][5]

  • Washing: Remove the staining solution and wash the cells three times with PBS.[2][5]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade reagent.[2][5] Visualize the stained cells using a fluorescence microscope.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with serial dilutions of 2-(Methylthio)-4,5-diphenyloxazole (e.g., from 0.01 nM to 100 µM) for a desired period (e.g., 24, 48, or 72 hours).[4][8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

Visualized Workflows and Pathways

experimental_workflow General Experimental Workflow for Cellular Imaging cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cell_culture Culture cells to 50-70% confluency wash1 Wash with PBS cell_culture->wash1 staining_solution Prepare staining solution (0.5-5 µM) wash1->staining_solution Add staining solution incubate Incubate for 15-30 min at 37°C staining_solution->incubate wash2 Wash 2-3 times with PBS incubate->wash2 imaging Fluorescence Microscopy wash2->imaging troubleshooting_flowchart Troubleshooting Low Fluorescence Signal start Low/No Signal check_filters Check microscope filter sets start->check_filters increase_conc Increase probe concentration check_filters->increase_conc Filters OK signal_ok Signal Optimized check_filters->signal_ok Filters Incorrect, Now Corrected increase_time Increase incubation time increase_conc->increase_time Signal still low increase_conc->signal_ok Signal improved check_photobleaching Assess photobleaching increase_time->check_photobleaching Signal still low increase_time->signal_ok Signal improved optimize_imaging Reduce light intensity/exposure check_photobleaching->optimize_imaging Photobleaching observed check_photobleaching->signal_ok No photobleaching, signal OK optimize_imaging->signal_ok steatosis_pathway Simplified Pathway for Studying Drug-Induced Steatosis drug Drug Candidate cellular_target Cellular Target (e.g., Enzyme, Receptor) drug->cellular_target lipid_metabolism Altered Lipid Metabolism cellular_target->lipid_metabolism ffa_uptake Increased Fatty Acid Uptake lipid_metabolism->ffa_uptake lipid_synthesis Increased Lipid Synthesis lipid_metabolism->lipid_synthesis lipid_oxidation Decreased Lipid Oxidation lipid_metabolism->lipid_oxidation lipid_droplet Lipid Droplet Accumulation (Steatosis) ffa_uptake->lipid_droplet lipid_synthesis->lipid_droplet lipid_oxidation->lipid_droplet fluorescence Increased Fluorescence Signal lipid_droplet->fluorescence probe 2-(Methylthio)-4,5- diphenyloxazole probe->lipid_droplet Stains

References

Reducing photobleaching of 2-Methyl-4,5-diphenyloxazole in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using 2-Methyl-4,5-diphenyloxazole and other oxazole-based fluorophores in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a fluorescent probe from the oxazole family of fluorophores. Due to its structural similarity to well-characterized compounds like 2,5-diphenyloxazole (PPO), it is predicted to be a UV-excitable fluorophore with blue emission.[1][2] The hydrophobic nature of the two phenyl groups suggests it has a strong affinity for lipid-rich environments, making it potentially useful for imaging cellular membranes and lipid droplets.[2]

Q2: What is photobleaching and why is it a problem?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[3][4] This process occurs when the fluorophore is exposed to excitation light, leading to a gradual fading of the fluorescent signal.[5] Photobleaching is a significant issue in fluorescence microscopy as it can compromise the quality of images, skew quantitative data, and limit the duration of time-lapse imaging experiments.[3][5]

Q3: What are the primary causes of photobleaching for oxazole-based fluorophores?

The primary causes of photobleaching are multifaceted and involve the interaction of the fluorophore with light and its environment:

  • High-Intensity Illumination: Intense light from sources like mercury-arc lamps or lasers accelerates the rate at which fluorophores are excited, increasing the probability of photochemical damage.[6]

  • Prolonged Exposure Time: The longer a fluorophore is exposed to excitation light, the more likely it is to be photobleached.[3]

  • Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching.[3][7] During the excitation process, fluorophores can enter a long-lived "triplet state."[4][6] In this state, they can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack and destroy the fluorophore.[6]

  • Environmental Factors: The chemical environment, including pH and the presence of quenching agents like halide ions, can influence the photostability of the fluorophore.[6][8]

Troubleshooting Guide: Signal Loss & Fading

If you are experiencing a dim or rapidly fading signal when using this compound, follow this guide to identify and resolve the issue.

Problem: The fluorescent signal is fading rapidly during image acquisition.

This is a classic sign of photobleaching. The strategies below are aimed at reducing the rate of photochemical destruction.

Solution 1: Optimize Illumination Settings

High-intensity light is a primary driver of photobleaching.[6] Use the minimum laser power or illumination intensity that provides an adequate signal-to-noise ratio.

  • Action: Reduce the power of your laser or the intensity of your lamp.

  • Action: Use neutral density (ND) filters to decrease the amount of light reaching the sample without changing the spectral quality of the light.[5][9]

  • Action: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[3]

Solution 2: Minimize Exposure Time

Cumulative exposure to light is the direct cause of photobleaching.[4]

  • Action: Reduce the camera exposure time to the minimum required for a clear image.

  • Action: Use a more sensitive camera or detector that can capture a good signal with less light.

  • Action: When locating the region of interest, use transmitted light or a lower magnification to find your cells. Switch to fluorescence and higher magnification only for the final image acquisition.[5][9]

Solution 3: Modify the Chemical Environment

The mounting medium and buffer composition play a critical role in fluorophore stability.

  • Action: Use a commercial antifade mounting medium. This is one of the most effective methods to combat photobleaching.[3][4] These reagents work by scavenging the reactive oxygen species that cause photodegradation.[6]

  • Action: If possible for your experiment, deoxygenate your solutions by bubbling them with nitrogen or argon gas, as oxygen is a major contributor to photobleaching.[8][10]

Solution 4: Verify Instrument Configuration

Incorrect filter sets can lead to inefficient signal detection, tempting the user to increase illumination intensity, which accelerates photobleaching.

  • Action: Ensure your microscope's filter cubes are optimized for a UV-excitable fluorophore. Based on the similar compound PPO, the excitation maximum is likely around 305-320 nm and the emission maximum is around 360-390 nm.[1][2] Using the wrong filters will result in a weak signal.

Quantitative Data Summary

Table 1: General Photostability of Common Fluorophore Classes

Fluorophore ClassRelative PhotostabilityKey CharacteristicsCommon Applications
Oxazole Derivatives Moderate to HighGood quantum yield, sensitive to environment.[2][11]Lipid imaging, cellular staining.[2][12]
BODIPY Dyes HighSharp emission peaks, insensitive to solvent polarity.[3][11]Membrane and protein labeling.[11]
Alexa Fluor Dyes HighVery photostable and bright.[6]Immunofluorescence, single-molecule tracking.
Rhodamine Derivatives HighGood brightness and photostability.[11]Immunofluorescence, mitochondrial staining.[11]
Fluorescein (FITC) LowProne to rapid photobleaching.[3][6]Immunofluorescence, flow cytometry.[11]

Table 2: Effectiveness of Antifade Strategies

StrategyPrinciple of ActionGeneral EffectivenessReference
Using Antifade Reagents Scavenges reactive oxygen species (ROS).High[6][13]
Reducing Illumination Intensity Lowers the rate of fluorophore excitation and ROS generation.High[3][6]
Minimizing Exposure Time Reduces the cumulative dose of photons delivered to the sample.High[4][5]
Deoxygenating Media Removes molecular oxygen, a key reactant in photobleaching.Moderate to High[8][10]
Choosing Photostable Dyes Dyes with more robust chemical structures are less prone to degradation.High[5][6]

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with an Oxazole-Based Probe

This protocol provides a general workflow for staining fixed cells. Always optimize probe concentration and incubation times for your specific cell type and experimental conditions.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if needed)

  • 1-5 mM stock solution of this compound in DMSO

  • Antifade mounting medium

Procedure:

  • Fixation: Wash cells once with PBS. Fix with 4% PFA for 15 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization (Optional): If targeting intracellular structures, incubate cells with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.

  • Staining: Dilute the this compound stock solution to the final working concentration in PBS. From this point on, protect samples from light.[3] Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature.[2]

  • Final Wash: Remove the staining solution and wash the cells three times with PBS in the dark.[3]

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[3] Seal the edges with nail polish.

  • Storage: Store slides at 4°C in the dark until imaging.[3]

Visualizations

Mechanism of Photobleaching

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Light Absorption (Excitation) Bleached Destroyed Fluorophore (Non-fluorescent) S1->S0 2. Fluorescence T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS 4. Reaction with O₂ T1->Bleached Photodegradation ROS->Bleached 5. Photodegradation

Caption: The Jablonski diagram illustrates the photochemical pathway leading to photobleaching.

Troubleshooting Workflow for Fading Signal

Troubleshooting_Workflow decision decision process process result result start Start: Signal is Fading Rapidly p1 Reduce Illumination Intensity & Exposure Time start->p1 Initial Check d1 Signal Improved? p1->d1 r_solved Problem Solved d1->r_solved Yes p2 Incorporate Antifade Mounting Medium d1->p2 No d2 Signal Stabilized? p2->d2 d2->r_solved Yes p3 Verify Microscope Filters (Excitation/Emission Match) d2->p3 No d3 Filters Correct? p3->d3 d3->r_solved Yes, but still fading (Consider alternative probe) p4 Correct Filter Set d3->p4 No p4->r_solved

Caption: A step-by-step workflow for troubleshooting rapid photobleaching during microscopy.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging prep1 Culture Cells on Coverslips prep2 Fix & Permeabilize Cells prep1->prep2 prep3 Stain with Fluorophore (Protect from light) prep2->prep3 prep4 Wash & Mount with Antifade Medium prep3->prep4 img1 Set Up Microscope (Correct Filters) prep4->img1 Proceed to Imaging img2 Locate Cells using Low Magnification/Transmitted Light img1->img2 img3 Optimize Illumination (Lowest Intensity & Exposure) img2->img3 img4 Acquire Image img3->img4

Caption: A generalized workflow for fluorescence microscopy from sample prep to image acquisition.

References

Technical Support Center: Overcoming Solubility Issues of 2-Methyl-4,5-diphenyloxazole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-4,5-diphenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the dissolution of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound possesses a chemical structure with two phenyl groups, making it a hydrophobic and poorly water-soluble molecule.[1][2][3] Its nonpolar nature leads to minimal interaction with polar water molecules, resulting in low aqueous solubility. This characteristic is common for many multi-aromatic and heterocyclic compounds used in drug discovery.

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

Several established techniques can be employed to overcome the solubility challenges of poorly water-soluble drugs. The choice of method depends on the required concentration, experimental context, and downstream applications. Key strategies include:

  • Co-solvency : Blending the aqueous medium with a water-miscible organic solvent.[4][5]

  • pH Modification : Adjusting the pH of the solution to ionize the compound, thereby increasing its solubility.[6][7][8]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[9][10][11]

  • Solid Dispersion : Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution rate.[12][13][14]

  • Nanosuspension : Reducing the particle size of the compound to the sub-micron range to increase the surface area and dissolution velocity.[15][16]

Below is a decision-making workflow to help select an appropriate starting strategy.

Solubility_Workflow start Start: Compound is Insoluble screening Is a low concentration (<10 µM) acceptable for initial screening? start->screening cosolvents Use Co-solvents (e.g., DMSO, Ethanol) screening->cosolvents Yes excipients Are excipients permissible in the experiment? screening->excipients No end_screening End: Solubilized for Screening cosolvents->end_screening ph_check Is the compound ionizable (has a pKa)? excipients->ph_check Yes formulation Is a formulation approach feasible? excipients->formulation No ph_modification Use pH Modification ph_check->ph_modification Yes complexation Use Complexation (e.g., Cyclodextrins) ph_check->complexation No end_complex End: Solubilized with Excipient ph_modification->end_complex complexation->end_complex solid_dispersion Create Solid Dispersion formulation->solid_dispersion Yes nanosuspension Prepare Nanosuspension formulation->nanosuspension Yes end_formulation End: Advanced Formulation solid_dispersion->end_formulation nanosuspension->end_formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Compound precipitates after adding to aqueous buffer from a stock solution.

Cause: The organic solvent from the stock solution is diluted in the aqueous buffer, causing the compound to crash out of the solution. This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility.

Solutions:

  • Increase the final co-solvent concentration: Determine the minimum percentage of co-solvent required to keep your compound in solution. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Use a different co-solvent: Some co-solvents have better solubilizing power for specific compounds.[4][5] Consider alternatives like PEG 400 or N-methyl-2-pyrrolidone (NMP), but always check for compatibility with your assay.

  • Warm the solution: Gently warming the solution can sometimes help to redissolve small amounts of precipitate, but be cautious of compound stability at higher temperatures.

  • Switch to a different solubilization method: If co-solvents are not a viable option, consider complexation with cyclodextrins or creating a nanosuspension.

Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assay, resulting in high variability in your data. The compound may be precipitating over time or adsorbing to plasticware.

Solutions:

  • Visually inspect for precipitation: Before and after your experiment, carefully check for any signs of precipitation in your assay plates or tubes.

  • Prepare fresh dilutions: Prepare your final dilutions immediately before use to minimize the time the compound spends in a low-solubility state.

  • Include a solubility-enhancing excipient: The use of cyclodextrins or surfactants can help maintain the compound in a solubilized state throughout the experiment.[9][17]

  • Quantify the soluble fraction: If possible, measure the concentration of the compound in your assay medium after a typical incubation period to determine the actual soluble concentration.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the general characteristics of different solubilization methods. The effectiveness of each technique will vary depending on the specific properties of this compound and the experimental requirements.

TechniquePrincipleAdvantagesDisadvantagesTypical Fold Increase in Solubility
Co-solvency Reduces the polarity of the aqueous solvent.[5]Simple, rapid, and widely used for in vitro screening.Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.[18]2 to 100-fold
pH Modification Ionizes the drug, increasing its interaction with water.[19]Can be very effective for ionizable compounds; simple to implement.Only applicable to compounds with a suitable pKa; may alter physiological pH.[8]10 to 1,000-fold
Complexation Encapsulates the hydrophobic drug within a hydrophilic host molecule (e.g., cyclodextrin).[10][11]Low toxicity; can improve stability; suitable for in vivo use.[9]Can be expensive; may alter drug-receptor interactions; requires specific host-guest chemistry.10 to 500-fold
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.[12][13][14]Significant increase in dissolution rate and bioavailability.[20]Requires formulation development; potential for recrystallization over time.[21]10 to 200-fold
Nanosuspension Increases the surface area by reducing particle size to the nanometer scale.[15]Applicable to a wide range of poorly soluble drugs; can be used for various administration routes.[16]Requires specialized equipment (e.g., homogenizers, mills); potential for particle aggregation.[22]5 to 50-fold (effective concentration)

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the solubility of this compound in a mixed aqueous-organic solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system for quantification

Methodology:

  • Prepare a series of co-solvent/PBS mixtures with varying percentages of the organic co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v of DMSO, Ethanol, or PEG 400).

  • Add an excess amount of this compound to each co-solvent/PBS mixture in separate vials.

  • Tightly cap the vials and vortex for 1 minute.

  • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

Co_solvent_Protocol start Start: Prepare Co-solvent/ PBS Mixtures add_compound Add Excess Compound start->add_compound vortex Vortex for 1 min add_compound->vortex incubate Incubate at Constant Temp (24-48h) vortex->incubate centrifuge Centrifuge at High Speed incubate->centrifuge collect Collect Supernatant centrifuge->collect analyze Dilute and Analyze by HPLC collect->analyze end End: Determine Solubility analyze->end

Caption: Experimental workflow for co-solvent solubility determination.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare and evaluate a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer (lyophilizer)

  • Mortar and pestle

Methodology:

  • Kneading Method:

    • Weigh an appropriate molar ratio of this compound and HP-β-CD (e.g., 1:1, 1:2).

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Gradually add the compound to the paste and knead for 60 minutes.

    • Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex.

  • Co-evaporation Method:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

    • Dissolve the HP-β-CD in deionized water in a separate container.

    • Add the drug solution to the cyclodextrin solution with constant stirring.

    • Continue stirring and evaporate the solvent under reduced pressure at a controlled temperature.

    • Collect the resulting solid and dry it to remove any residual solvent.

  • Solubility Determination:

    • Prepare a saturated solution of the prepared complex in the aqueous buffer of choice following the steps outlined in Protocol 1 (steps 2-7).

    • Compare the solubility with that of the free compound.

Complexation_Methods cluster_kneading cluster_coevaporation start Start: Weigh Compound and Cyclodextrin kneading Kneading Method start->kneading coevaporation Co-evaporation Method start->coevaporation k1 Form Paste with Water kneading->k1 c1 Dissolve Compound and Cyclodextrin Separately coevaporation->c1 k2 Knead with Compound k1->k2 k3 Dry and Pulverize k2->k3 end_solubility Determine Solubility of Complex k3->end_solubility c2 Mix Solutions and Evaporate c1->c2 c3 Collect and Dry Solid c2->c3 c3->end_solubility

Caption: Methods for preparing cyclodextrin inclusion complexes.
Protocol 3: Preparation of a Nanosuspension

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Deionized water

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Methodology:

  • Top-Down Approach (High-Pressure Homogenization):

    • Prepare a pre-suspension by dispersing the compound in an aqueous solution of the stabilizer.

    • Homogenize this pre-suspension at high pressure for multiple cycles until the desired particle size is achieved.

    • Monitor the particle size distribution using a particle size analyzer.

  • Bottom-Up Approach (Precipitation):

    • Dissolve the compound in a suitable water-miscible organic solvent.

    • Prepare an aqueous solution containing a stabilizer.

    • Inject the drug solution into the aqueous stabilizer solution under high shear stirring.

    • The compound will precipitate as nanoparticles.

    • Remove the organic solvent by evaporation under reduced pressure.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.

    • Perform dissolution studies to compare the dissolution rate of the nanosuspension with the unprocessed compound.

Nanosuspension_Preparation cluster_top_down cluster_bottom_up start Start: Select Method top_down Top-Down Method (Homogenization) start->top_down bottom_up Bottom-Up Method (Precipitation) start->bottom_up td1 Prepare Pre-suspension top_down->td1 bu1 Dissolve Compound in Solvent bottom_up->bu1 td2 Homogenize at High Pressure td1->td2 characterize Characterize Particle Size and Dissolution td2->characterize bu2 Inject into Stabilizer Solution bu1->bu2 bu3 Remove Solvent bu2->bu3 bu3->characterize

Caption: Overview of nanosuspension preparation methods.

References

Technical Support Center: Optimizing Staining Protocols for Hydrophobic Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing staining protocols with hydrophobic fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during fluorescence microscopy experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common problems encountered when using hydrophobic fluorescent probes?

The most prevalent issues include probe aggregation, non-specific binding, low signal-to-noise ratio, photobleaching (fading) of the fluorescent signal, and fluorescence quenching. These problems often stem from the inherent hydrophobicity of the dyes, which causes them to associate with each other and with cellular components other than the intended target in aqueous environments.[1][2][3]

Q2: How can I prevent my hydrophobic fluorescent probe from aggregating?

Probe aggregation can lead to fluorescence quenching and artifacts.[3][4] To mitigate this, consider the following strategies:

  • Optimize Probe Concentration: Use the lowest effective concentration of the probe. High concentrations are a common cause of aggregation.[3]

  • Use Anti-Aggregation Additives: Non-ionic surfactants like Pluronic® F-127, Tween® 20, or Triton™ X-100 can be added at low concentrations to prevent hydrophobic interactions between probe molecules.[1][2][3][5]

  • Solvent and Buffer Optimization: Hydrophobic probes are more prone to aggregation in aqueous solutions. If your experiment allows, consider using a small percentage of an organic co-solvent like DMSO or ethanol in your final staining solution.[3] Ensure the pH and ionic strength of your buffer are optimized for your specific probe.

Q3: What causes non-specific binding and how can I reduce it?

Non-specific binding of hydrophobic probes to substrates and cellular components can create a high background signal, obscuring the specific staining.[1][2] Hydrophobicity is a major driver of this issue.[1][2] To reduce non-specific binding:

  • Blocking: For fixed and permeabilized cells, use a blocking solution (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to saturate non-specific binding sites.[6]

  • Detergents: Including a low concentration of a non-ionic detergent like Tween® 20 (e.g., 0.05%) in your washing buffers can help to remove non-specifically bound probes.[7]

  • Probe Selection: When possible, choose probes with lower hydrophobicity (more negative logD values) as they tend to exhibit less non-specific binding.[1]

Q4: My fluorescent signal is weak. What can I do to improve it?

A weak signal can be due to several factors. Here are some troubleshooting steps:

  • Check for Aggregation: As mentioned, aggregation can quench fluorescence. Ensure your probe is properly solubilized.[3]

  • Optimize Staining Conditions: Review your protocol for optimal probe concentration, incubation time, and temperature. Insufficient incubation can lead to a weak signal.[8]

  • Photobleaching: Minimize exposure of your stained sample to excitation light before imaging. Use an antifade mounting medium if possible.[9]

  • Solvent Effects: The fluorescence quantum yield of many probes is sensitive to the solvent environment.[10][11] Water, in particular, can act as a fluorescence quencher for some dyes, especially red-emitting ones.[12][13][14]

  • Microscope Settings: Ensure your microscope's filter sets are appropriate for the excitation and emission spectra of your probe. Optimize the detector gain and exposure time, but be mindful of increasing background noise.

Q5: What is the difference between staining live and fixed cells with hydrophobic probes?

Staining protocols differ significantly between live and fixed cells:

  • Live Cells: Staining is typically performed in a physiological buffer or culture medium. The probe needs to be cell-permeant to reach intracellular targets. Incubation times are often shorter to minimize cytotoxicity.[15][16]

  • Fixed Cells: Cells are first treated with a fixative (e.g., paraformaldehyde) to preserve their structure. If the target is intracellular, a permeabilization step using a detergent (e.g., Triton™ X-100) is required to allow the probe to enter the cell.[3] It's important to note that fixation and permeabilization can alter cellular morphology and lipid content, which may affect the staining pattern of some hydrophobic probes.

Troubleshooting Guides

Issue 1: High Background Fluorescence
Possible Cause Troubleshooting Steps
Non-specific binding of the probe - Decrease the probe concentration.- Increase the number and duration of wash steps after staining.- Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween® 20) in the wash buffer.[7]- For fixed cells, use a blocking agent like BSA or serum before adding the probe.[6]
Probe aggregation - Prepare fresh probe dilutions before each experiment.- Use an anti-aggregation agent like Pluronic® F-127 (typically 0.02-0.04% in the final staining solution).[2]- Briefly sonicate the probe stock solution.
Autofluorescence - Use a negative control (unstained cells) to assess the level of autofluorescence.- Choose a probe in a spectral range that avoids the autofluorescence of your sample (e.g., red or far-red).- Use a mounting medium with an antifade reagent that also quenches autofluorescence.
Issue 2: Weak or No Fluorescent Signal
Possible Cause Troubleshooting Steps
Probe aggregation leading to quenching - Follow the steps to prevent aggregation mentioned in the FAQs and the "High Background" section.[3]
Photobleaching - Minimize light exposure before and during imaging.- Use an antifade mounting medium.- Use a more photostable dye if available.
Incorrect filter set on the microscope - Verify that the excitation and emission filters match the spectral properties of your fluorescent probe.
Suboptimal staining protocol - Optimize probe concentration by performing a titration.- Increase the incubation time to ensure sufficient labeling.[8]
Fluorescence quenching by the solvent - Be aware that aqueous environments can quench the fluorescence of some dyes.[12][13][14]- If possible, and compatible with your sample, consider the use of deuterated solvents, which can restore fluorescence in some cases.[12][13]

Quantitative Data Summary

Table 1: Comparative Photostability of Common Fluorophore Families
Fluorophore FamilyGeneral PhotostabilityPhotobleaching Quantum Yield (Φb)Notes
Coumarins Moderate~10⁻⁴ - 10⁻³Generally good, but can be susceptible to photobleaching, especially under high-intensity illumination.[3]
Fluoresceins Low to Moderate~10⁻⁵ - 10⁻⁴Prone to photobleaching, especially at physiological pH.[1]
Rhodamines Moderate to High~10⁻⁷ - 10⁻⁶Generally more photostable than fluoresceins.[1][6]
Cyanines (Cy dyes) VariableVariableSome cyanine dyes are highly photostable, while others are more prone to photobleaching.
Alexa Fluor Dyes High to Very High~10⁻⁷ - 10⁻⁶Known for their superior photostability compared to many traditional dyes.[1]
BODIPY Dyes Generally High~10⁻⁶Often exhibit good photostability but can be susceptible to oxidation.[13]

Note: Photobleaching quantum yields are highly dependent on the experimental conditions (e.g., solvent, oxygen concentration, illumination intensity). The values presented are for general comparison.

Table 2: Effect of Solvent Polarity on Fluorescence Quantum Yield (Φf)
Fluorophore TypeGeneral Trend with Increasing Solvent PolarityExample
Polarity-sensitive dyes (e.g., ANS, Laurdan) Fluorescence intensity often decreases, and the emission spectrum may shift (solvatochromism).[10][11]ANS has a low quantum yield in water but becomes highly fluorescent in non-polar environments.[10]
Many Coumarin derivatives Quantum yield can decrease significantly.Some aminocoumarins show a sharp reduction in quantum yield in more polar solvents.
Some Rhodamine derivatives Can show a decrease in quantum yield.The effect is often less pronounced than with some coumarins.
Probes with Twisted Intramolecular Charge Transfer (TICT) states Fluorescence is often quenched in polar solvents that stabilize the non-emissive TICT state.

Experimental Protocols

Protocol 1: General Live-Cell Staining with a Hydrophobic Probe
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

  • Probe Preparation: Prepare a stock solution of the hydrophobic probe in high-quality, anhydrous DMSO. Immediately before use, prepare the final working solution by diluting the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) or complete culture medium.

    • Optional: To aid in probe solubilization and prevent aggregation, the working solution can be prepared in a buffer containing 0.02-0.04% Pluronic® F-127.[2] To do this, first mix equal volumes of your DMSO stock solution of the probe with a 20% Pluronic® F-127 solution in DMSO, and then dilute this mixture into your buffer.[1]

  • Staining: Remove the culture medium from the cells and replace it with the probe-containing solution.

  • Incubation: Incubate the cells at 37°C for a duration recommended for your specific probe (typically 15-60 minutes). Protect the cells from light during incubation.

  • Washing: Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed physiological buffer or culture medium to remove excess probe.

  • Imaging: Image the cells immediately in a physiological buffer.

Protocol 2: General Fixed-Cell Staining with a Hydrophobic Probe
  • Cell Preparation: Culture cells on coverslips or in an imaging plate.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS) for 5-10 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS.

  • Blocking (optional but recommended): Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.

  • Staining: Dilute the hydrophobic probe to its final working concentration in PBS (or blocking buffer). Aspirate the previous solution and add the staining solution to the cells.

  • Incubation: Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.

  • Washing: Wash the cells 3-5 times with PBS to remove unbound probe.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an antifade agent. Seal the coverslip and image.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging live_cells Live Cells add_probe Add Hydrophobic Probe (with optional anti-aggregation agent) live_cells->add_probe fixed_cells Fixed & Permeabilized Cells fixed_cells->add_probe incubate Incubate (protect from light) add_probe->incubate wash Wash to Remove Excess Probe incubate->wash mount Mount Sample (with antifade) wash->mount acquire Fluorescence Microscopy mount->acquire analyze Image Analysis acquire->analyze

General experimental workflow for staining with hydrophobic fluorescent probes.

lipid_droplet_dynamics synthesis Fatty Acid/Lipid Synthesis ld_formation Lipid Droplet (LD) Formation synthesis->ld_formation ld_growth LD Growth/Fusion ld_formation->ld_growth lipolysis Lipolysis ld_growth->lipolysis autophagy Lipophagy (Autophagy of LDs) ld_growth->autophagy probe Hydrophobic Probe (e.g., Nile Red) probe->ld_formation stains neutral lipids probe->ld_growth accumulates in growing droplets

Monitoring lipid droplet dynamics with hydrophobic probes.

membrane_potential cluster_resting Resting Potential cluster_depolarized Depolarization cell_membrane Cell Membrane resting Polarized Membrane (Negative Inside) probe_out Hydrophobic Cationic Probe (e.g., TMRE) Accumulates in Mitochondria resting->probe_out Quenched or Localized Signal ion_channel Ion Channel Opening resting->ion_channel Stimulus depolarized Depolarized Membrane (Less Negative Inside) probe_in Anionic Probe (e.g., DiBAC) Enters Cell depolarized->probe_in Increased Fluorescence ion_channel->depolarized

Probing membrane potential changes with fluorescent dyes.

autophagy_pathway induction Autophagy Induction (e.g., Starvation) phagophore Phagophore Formation induction->phagophore autophagosome Autophagosome phagophore->autophagosome Elongation & Closure autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome Fusion degradation Degradation & Recycling autolysosome->degradation probe Hydrophobic Probe (e.g., DALGreen, DAPGreen) probe->autophagosome Stains forming autophagosomes

Visualization of the autophagy pathway using specific fluorescent probes.

References

Technical Support Center: Minimizing Background Fluorescence with UV-Excitable Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using UV-excitable probes.

Troubleshooting Guides

High background fluorescence can obscure specific signals, leading to difficulties in data interpretation.[1][2] This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Issue: High Autofluorescence from the Sample

Autofluorescence is the natural fluorescence emitted by biological materials.[3] Common sources include collagen, elastin, NADH, and lipofuscin, which often fluoresce in the UV to green range.[4][5]

Troubleshooting Steps:

  • Identify the Source: Run an unstained control sample to determine the baseline autofluorescence of your specimen.[3][6]

  • Chemical Quenching: Treat samples with a chemical reagent to reduce autofluorescence.[7] Several options are available, each with its own advantages and disadvantages (see Table 1).

  • Photobleaching: Before labeling, intentionally expose the sample to high-intensity light to bleach the endogenous fluorophores.[6][8][9]

  • Spectral Unmixing: If your imaging system has spectral capabilities, you can distinguish the specific probe signal from the autofluorescence spectrum.[10][11][12]

Table 1: Comparison of Common Autofluorescence Quenching Methods

MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-induced autofluorescenceEffective at reducing background from fixation.[3]Can have variable effects and may damage certain epitopes.[5]
Sudan Black B LipofuscinHighly effective for reducing lipofuscin autofluorescence.[5][13]Can introduce its own fluorescence in the far-red channel.[5]
Copper Sulfate Heme groups (e.g., in red blood cells)Can reduce autofluorescence from red blood cells.[3][5]May not be effective for other sources of autofluorescence.
Trypan Blue General quenchingCan reduce broad-spectrum autofluorescence.[3][13]May reduce the specific signal as well.
Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) Various sources (lipofuscin, collagen, etc.)Optimized for specific sources of autofluorescence and can be very effective.[14][15][16]Can be more expensive than preparing solutions in-house.

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is adapted from various sources for reducing autofluorescence caused by aldehyde fixatives.[3][5][13]

Materials:

  • Phosphate Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed cells or tissue sections

Procedure:

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. It is recommended to prepare this solution on ice.

  • Apply the freshly prepared solution to the fixed cells or tissue sections immediately.

  • For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes and then replace with a fresh solution for another 4 minutes.[13]

  • For paraffin-embedded tissue sections (7 µm) fixed with paraformaldehyde, incubate three times for 10 minutes each in the sodium borohydride solution.[13]

  • Thoroughly rinse the samples multiple times with PBS to remove all traces of sodium borohydride.

  • Proceed with your standard blocking and immunolabeling protocol.

Issue: Non-Specific Staining and High Background from Reagents

High background can also be introduced by the experimental procedure itself, such as non-specific antibody binding or residual unbound fluorophores.[2][8]

Troubleshooting Steps:

  • Optimize Antibody Concentrations: Titrate both primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[1][4]

  • Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum from the species of the secondary antibody, or 1-3% Bovine Serum Albumin).[8]

  • Enhance Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies. Adding a mild detergent like 0.05% Tween-20 to the wash buffer can also be beneficial.[8]

  • Use High-Quality Reagents: Ensure that antibodies are highly cross-adsorbed to minimize off-target binding and prepare fresh buffers to avoid contamination.[8]

Troubleshooting Logic Diagram

G start High Background Fluorescence Detected unstained_control Run Unstained Control start->unstained_control autofluorescence_check Is there high fluorescence in the unstained control? unstained_control->autofluorescence_check autofluorescence_source Source is likely autofluorescence autofluorescence_check->autofluorescence_source Yes reagent_source Source is likely from reagents/protocol autofluorescence_check->reagent_source No quenching Apply Quenching Method (e.g., Sodium Borohydride, Sudan Black B) autofluorescence_source->quenching photobleaching Perform Pre-staining Photobleaching autofluorescence_source->photobleaching spectral_unmixing Use Spectral Unmixing autofluorescence_source->spectral_unmixing optimize_ab Optimize Antibody Concentrations reagent_source->optimize_ab optimize_blocking Improve Blocking Step reagent_source->optimize_blocking optimize_washing Enhance Washing Steps reagent_source->optimize_washing end Signal-to-Noise Ratio Improved quenching->end photobleaching->end spectral_unmixing->end optimize_ab->end optimize_blocking->end optimize_washing->end

Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the most common endogenous sources of autofluorescence when using UV excitation?

Several endogenous molecules can contribute to autofluorescence, particularly when excited with UV light. These include:

  • Aromatic amino acids (tryptophan, tyrosine) and structural proteins like collagen and elastin, which typically have broad emission spectra in the blue region.[4][5]

  • Metabolic cofactors such as the reduced form of nicotinamide adenine dinucleotide (NADH) and flavins, which also fluoresce in the blue-green range.[4]

  • Lipofuscin , an aggregate of oxidized proteins and lipids that accumulates in aging cells and has a broad emission spectrum across the visible range.[4][5]

Q2: How does the choice of fixative affect background fluorescence?

Aldehyde-based fixatives like formalin and glutaraldehyde can react with amines in proteins to form fluorescent Schiff bases, significantly increasing background fluorescence.[3][5] Glutaraldehyde generally induces more autofluorescence than paraformaldehyde.[5] To minimize this, consider the following:

  • Use the lowest possible concentration of the aldehyde fixative and the shortest fixation time that still preserves tissue morphology.[5]

  • Consider using an alternative fixation method, such as organic solvents like ice-cold methanol or ethanol, if compatible with your antibody and antigen.[3]

  • Treat aldehyde-fixed samples with a quenching agent like sodium borohydride.[3]

Q3: Can I use photobleaching to reduce autofluorescence without damaging my specific signal?

Yes, photobleaching can be a useful tool for reducing autofluorescence if performed before introducing your fluorescent probe.[6][9][17] The principle is to expose the sample to intense light to destroy the endogenous fluorophores. Once your specific probe is added, you should then minimize light exposure to prevent photobleaching of your signal of interest.[18]

Q4: What is spectral unmixing and how can it help with background fluorescence?

Spectral unmixing is a computational technique used to separate the signals from multiple fluorophores, including autofluorescence, within a single image.[10][11] This is particularly useful when the emission spectrum of your probe overlaps with the broad emission spectrum of autofluorescence.[12] The technique requires a spectral imaging system that can capture images at multiple emission wavelengths. By obtaining the emission spectrum of the autofluorescence (from an unstained sample) and the spectrum of your specific probe, a linear unmixing algorithm can mathematically separate the contribution of each to the final image.[12][19]

Spectral Unmixing Workflow

G start Acquire Spectral Image Stack (Lambda Stack) ref_spectra Acquire Reference Spectra start->ref_spectra unmixing_alg Apply Linear Unmixing Algorithm start->unmixing_alg unstained_ref Unstained Sample (Autofluorescence Spectrum) ref_spectra->unstained_ref probe_ref Stained Sample (Probe Spectrum) ref_spectra->probe_ref unstained_ref->unmixing_alg probe_ref->unmixing_alg separated_images Separated Images unmixing_alg->separated_images autofluorescence_img Autofluorescence Channel separated_images->autofluorescence_img probe_img Specific Probe Channel separated_images->probe_img final_image Background-Free Image of Specific Signal probe_img->final_image

Workflow for spectral unmixing to remove autofluorescence.

Q5: Are there specific considerations for live-cell imaging with UV-excitable probes?

Yes, for live-cell imaging, it's important to use a culture medium that is free of components that cause autofluorescence, such as phenol red and fetal bovine serum (FBS).[4] You should also be mindful of phototoxicity, as high-energy UV light can be damaging to live cells. Use the lowest possible excitation intensity and exposure time that still provides an adequate signal.

Table 2: Common UV-Excitable Probes and their Spectral Properties

ProbeExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
DAPI 3584610.92 (bound to DNA)Binds to A-T rich regions of DNA; commonly used as a nuclear counterstain.
Hoechst 33342 350461~0.42 (bound to DNA)Cell-permeant; can be used for live-cell nuclear staining.
Indo-1 346475 / 4010.49Ratiometric calcium indicator; emission shifts upon calcium binding.
Fura-2 340 / 3805100.23Ratiometric calcium indicator; excitation shifts upon calcium binding.
Alexa Fluor 350 3464420.79Bright and photostable; can be conjugated to antibodies and other proteins.
AMCA 3454450.6A common blue fluorescent dye for conjugations.

Note: Spectral properties can vary depending on the local environment (e.g., solvent, pH, binding to a target).

References

Technical Support Center: Synthesis of 2-Alkyl-4,5-Diphenyloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-alkyl-4,5-diphenyloxazoles. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-alkyl-4,5-diphenyloxazoles?

A1: The most prevalent methods include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone, which can be prepared from benzoin and an appropriate acylating agent.[1] The Van Leusen reaction offers a versatile route using tosylmethyl isocyanide (TosMIC) and an aldehyde, though for 2-alkyl-4,5-disubstituted oxazoles, a one-pot approach with an additional alkylation step is employed.[2]

Q2: I am experiencing low yields in my Robinson-Gabriel synthesis. What are the potential causes and solutions?

A2: Low yields in the Robinson-Gabriel synthesis can stem from several factors:

  • Inefficient Dehydrating Agent: Concentrated sulfuric acid is traditional, but for some substrates, it can be too harsh, leading to side reactions. Consider alternative dehydrating agents.

  • Incomplete Cyclization: The reaction may require more forcing conditions. Optimizing the temperature and reaction time is crucial.

  • Starting Material Purity: Impurities in the 2-acylamino-ketone precursor can inhibit the reaction. Ensure the starting material is pure and dry.

Q3: What are common side products in the synthesis of 2-alkyl-4,5-diphenyloxazoles?

A3: In the Robinson-Gabriel synthesis, side products can include unreacted 2-acylamino-ketone, hydrolysis products if water is present, and polymeric materials due to the strong acid catalyst. In the Van Leusen synthesis, a common side product is the formation of a 4-alkoxy-2-oxazoline, especially when an excess of a primary alcohol is used in the reaction.[3]

Q4: How can I purify my crude 2-alkyl-4,5-diphenyloxazole?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol or mixtures like hexane/ethyl acetate.[4][5] Column chromatography on silica gel with a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate) is also a very effective method.[5]

Troubleshooting Guides

Robinson-Gabriel Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Ineffective dehydrating agent.Experiment with alternative dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA).[1]
Incomplete reaction.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Degradation of starting material.If the substrate is sensitive to strong acids, consider milder conditions or alternative synthetic routes.
Formation of Dark-Colored Byproducts (Tar) Polymerization of starting material or product under strong acid conditions.Lower the reaction temperature and use the minimum effective concentration of the acid catalyst.
Product is Difficult to Purify Co-elution of product and starting material during chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step.
Van Leusen Oxazole Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of the Desired 4,5-Disubstituted Oxazole Incomplete alkylation of TosMIC.Ensure the use of a strong enough base (e.g., n-butyllithium or potassium tert-butoxide) to fully deprotonate TosMIC for the initial alkylation step.
Side reaction with the solvent.Use a non-reactive, anhydrous solvent such as THF or DME.
Formation of 4-alkoxy-2-oxazoline Side Product Excess primary alcohol used in the reaction.Carefully control the stoichiometry of the alcohol, typically using 1-2 equivalents.[3]
Reaction Fails to Proceed Inactive TosMIC reagent.Use freshly opened or properly stored TosMIC, as it can degrade over time.

Experimental Protocols

Robinson-Gabriel Synthesis of 2-Methyl-4,5-diphenyloxazole

This protocol is a representative example.

Step 1: Synthesis of 2-Acetamido-1,2-diphenylethanone

  • To a solution of benzoin (10.0 g, 47.1 mmol) in glacial acetic acid (50 mL), add acetamide (5.5 g, 93.1 mmol).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice water (200 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the 2-acetamido-1,2-diphenylethanone intermediate.

Step 2: Cyclodehydration to this compound

  • To the crude 2-acetamido-1,2-diphenylethanone, add concentrated sulfuric acid (20 mL) cautiously with cooling in an ice bath.

  • Stir the mixture at room temperature for 2 hours, then carefully pour it onto crushed ice (200 g).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to yield this compound.

Quantitative Data Summary

Synthesis MethodReactantsDehydrating Agent/CatalystTypical YieldReference
Robinson-Gabriel2-Acylamino-ketoneConcentrated H₂SO₄70-85%[6]
Robinson-Gabriel2-Acylamino-ketoneTrifluoroacetic AnhydrideYields can be comparable or better for certain substrates.[1]
Van Leusen (One-Pot)TosMIC, Aldehyde, Aliphatic HalideK₂CO₃ in Ionic LiquidHigh to excellent[2]

Visualizations

Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Workflow Robinson-Gabriel Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclodehydration cluster_purification Purification benzoin Benzoin acylamino_ketone 2-Acylamino-ketone benzoin->acylamino_ketone acyl_halide Acyl Halide / Amide acyl_halide->acylamino_ketone oxazole 2-Alkyl-4,5-diphenyloxazole acylamino_ketone->oxazole + Dehydrating Agent dehydrating_agent Dehydrating Agent (e.g., H₂SO₄) purification Recrystallization or Column Chromatography oxazole->purification pure_product Pure Product purification->pure_product Low_Yield_Troubleshooting Troubleshooting Low Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Dehydrating Agent Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions optimize_reagent Optimize Dehydrating Agent check_sm->optimize_reagent If impure check_reagents->optimize_reagent If inactive optimize_conditions Optimize Conditions check_conditions->optimize_conditions If suboptimal alternative_route Consider Alternative Synthetic Route optimize_reagent->alternative_route Unsuccessful success Improved Yield optimize_reagent->success Successful optimize_conditions->alternative_route Unsuccessful optimize_conditions->success Successful

References

Technical Support Center: Validating Lipid Droplet Staining with New Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for method development and validation of new dyes for lipid droplet staining. It includes troubleshooting advice and frequently asked questions in a user-friendly format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when validating a new fluorescent dye for lipid droplet staining?

A1: The initial validation of a new dye for lipid droplet staining involves a series of characterization steps to ensure its specificity, reliability, and suitability for your experimental model. Key steps include:

  • Determine Optimal Concentration and Staining Time: Perform a titration of the dye concentration to find the optimal balance between a strong signal and low background. Recommended starting concentrations for many dyes are in the range of 0.5–2 µM, with incubation times typically between 15–30 minutes.[]

  • Co-localization with a Known Marker: To confirm specificity for lipid droplets, co-stain cells with your new dye and a well-established lipid droplet marker, such as BODIPY 493/503 or Nile Red.[2][3] A high degree of overlap between the signals from the new dye and the known marker indicates specificity.

  • Assess Photostability: Evaluate the dye's resistance to photobleaching by capturing images over time with continuous exposure to the excitation light.[2][4] Dyes with high photostability are crucial for time-lapse imaging and long-term studies.[5]

  • Evaluate Cytotoxicity: For live-cell imaging, it is essential to determine if the new dye is toxic to the cells at the optimal working concentration.[5] This can be assessed by monitoring cell morphology, proliferation, and viability after staining.

Q2: How do I choose between live-cell and fixed-cell staining for my lipid droplet experiments?

A2: The choice between live-cell and fixed-cell imaging depends on the biological question you are addressing.

  • Live-cell imaging is ideal for studying the dynamic processes of lipid droplets, such as their formation, movement, and interactions with other organelles.[6] For live-cell experiments, it is critical to use dyes with low cytotoxicity and high photostability to maintain normal cellular functions during observation.[][5]

  • Fixed-cell imaging is suitable for endpoint assays, high-resolution imaging, and when combining lipid droplet staining with immunofluorescence.[] Fixation can, however, alter the morphology of lipid droplets, so it's important to use a mild fixative like low-concentration paraformaldehyde.[] Be aware that some organic solvents used in fixation protocols can extract lipids, potentially affecting the staining results.[4]

Q3: What are the common causes of high background fluorescence and how can I minimize it?

A3: High background fluorescence can obscure the specific signal from lipid droplets and interfere with accurate quantification. Common causes and solutions include:

  • Excess Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding to other cellular components.[] Always perform a concentration titration to determine the lowest effective concentration.

  • Dye Aggregation: Some dyes may form aggregates, which appear as bright, non-specific puncta.[] Ensure the dye is fully dissolved in a suitable solvent like DMSO before diluting it in an aqueous buffer for staining.[4]

  • Inadequate Washing: Insufficient washing after staining can leave residual dye in the background. Gently wash the cells with a suitable buffer, such as PBS, to remove unbound dye.[4]

  • Autofluorescence: Cells naturally exhibit some level of autofluorescence, which can be a confounding factor.[2] To minimize this, use dyes that are spectrally distinct from the autofluorescence emission and use appropriate filter sets on the microscope.

Q4: Can I perform multicolor imaging with my new lipid droplet dye?

A4: Yes, multicolor imaging is a powerful technique to study the co-localization and interaction of lipid droplets with other organelles or proteins.[6][7] When planning a multicolor experiment, consider the following:

  • Spectral Overlap: Choose a new lipid droplet dye with excitation and emission spectra that are well-separated from the other fluorophores you plan to use to avoid spectral bleed-through.[2][6]

  • Filter Compatibility: Ensure that your microscope is equipped with the appropriate filter sets to distinguish between the different fluorescent signals.

  • Sequential Imaging: To further minimize bleed-through, acquire images for each channel sequentially rather than simultaneously.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Signal 1. Suboptimal Dye Concentration: The concentration of the new dye may be too low.[8] 2. Incorrect Filter/Microscope Settings: The excitation and emission wavelengths may not be appropriate for the dye.[8] 3. Photobleaching: The fluorescent signal may be fading quickly due to excessive light exposure.[4] 4. Cell Health: Unhealthy or stressed cells may not accumulate lipid droplets properly.1. Perform a titration to determine the optimal dye concentration. 2. Verify the spectral properties of your dye and ensure the microscope settings are correctly configured. 3. Minimize light exposure, use an anti-fade mounting medium for fixed cells, and select dyes with higher photostability. 4. Ensure cells are healthy and not over-confluent before staining.
High Background Staining 1. Dye Concentration Too High: Excess dye can bind non-specifically to other cellular structures.[] 2. Inadequate Washing: Residual unbound dye remains after staining.[4] 3. Dye Precipitation: The dye may have precipitated out of solution.[9]1. Reduce the dye concentration. 2. Increase the number and duration of washing steps after staining.[4] 3. Ensure the dye is properly dissolved and filter the staining solution before use.[4][9]
Non-specific Staining of Other Organelles 1. Dye Lacks Specificity: Some lipophilic dyes can accumulate in other membranes.[2][10] 2. Solvatochromic Effects: The dye's fluorescence properties may change in different cellular environments, leading to off-target signals.[4][5]1. Perform co-localization experiments with known markers for other organelles (e.g., mitochondria, ER) to assess specificity. 2. Characterize the spectral properties of the dye in different solvents to understand its solvatochromic behavior.
Altered Lipid Droplet Morphology 1. Fixation Artifacts: The fixation process can cause lipid droplets to fuse or change shape.[2][11] 2. Cytotoxicity: The dye may be toxic to the cells, leading to morphological changes.1. Use a mild fixative (e.g., 2-4% paraformaldehyde) for a shorter duration.[] For sensitive applications, consider live-cell imaging. 2. Perform a cytotoxicity assay to ensure the dye is not affecting cell health at the working concentration.
Inconsistent Staining Results 1. Variability in Staining Protocol: Inconsistent incubation times or washing steps can lead to variable results.[4] 2. Edge Effects in Multi-well Plates: Wells on the edge of a plate may experience different environmental conditions.[4] 3. Cell Seeding Density: Non-uniform cell density can affect lipid droplet accumulation.1. Standardize all steps of the staining protocol. 2. Avoid using the outer wells of multi-well plates for experiments or fill them with media to create a humidity barrier.[4] 3. Ensure a uniform cell seeding density across all wells.

Experimental Protocols

Protocol 1: Live-Cell Staining with a New Fluorescent Dye

This protocol outlines the general steps for staining lipid droplets in live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or appropriate imaging plates.

  • New fluorescent lipid droplet dye (stock solution, typically in DMSO).

  • Pre-warmed cell culture medium.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

Procedure:

  • Prepare Staining Solution: Dilute the stock solution of the new dye to the desired working concentration in pre-warmed cell culture medium or a suitable buffer. It is recommended to prepare this solution fresh for each experiment.[4]

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual medium.[4]

  • Staining: Add the staining solution to the cells and incubate for the predetermined optimal time (e.g., 15-30 minutes) at 37°C in a cell culture incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess dye.[4]

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the new dye. For live-cell imaging, it is crucial to minimize light exposure to reduce phototoxicity and photobleaching.[4]

Protocol 2: Fixed-Cell Staining and Co-localization with a Known Marker

This protocol describes how to fix cells and perform co-staining to validate the specificity of a new lipid droplet dye.

Materials:

  • Cells cultured on coverslips.

  • New fluorescent lipid droplet dye.

  • Known lipid droplet marker (e.g., BODIPY 493/503).

  • 4% Paraformaldehyde (PFA) in PBS.

  • PBS.

  • Mounting medium (preferably with an anti-fade reagent).

Procedure:

  • Cell Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Prepare a staining solution containing both the new dye and the known lipid droplet marker at their optimal concentrations in PBS.

  • Incubation: Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.[12]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal or fluorescence microscope. Capture separate images for each channel and merge them to assess co-localization.

Quantitative Data Summary

For accurate comparison of different lipid droplet dyes, it is important to quantify their performance. The following table provides a template for summarizing key quantitative parameters.

Parameter New Dye A BODIPY 493/503 (Reference) Nile Red (Reference)
Optimal Concentration [Specify] µM1-2 µg/mL100-500 ng/mL
Excitation Max (in oil) [Specify] nm~493 nm~552 nm
Emission Max (in oil) [Specify] nm~503 nm~636 nm
Signal-to-Background Ratio [Calculate][Calculate][Calculate]
Photostability (t½) [Measure] sec[Measure] sec[Measure] sec
Co-localization Coefficient (with BODIPY) [Calculate]N/A[Calculate]
Cytotoxicity (IC50) [Determine] µM> [Value] µM> [Value] µM

Visualizations

Experimental Workflow for New Dye Validation

G A Start: New Lipid Droplet Dye B Determine Optimal Concentration & Time A->B C Live-Cell Imaging B->C D Fixed-Cell Staining B->D E Assess Cytotoxicity C->E G Evaluate Photostability C->G F Co-localization with Known Marker (e.g., BODIPY) D->F H Quantitative Image Analysis E->H F->H G->H I Validated Dye H->I

Caption: A workflow for the validation of a new fluorescent dye for lipid droplet staining.

Troubleshooting Logic for Weak Staining Signal

G start Weak or No Signal q1 Is dye concentration optimal? start->q1 q2 Are microscope settings correct? q1->q2 Yes s1 Increase dye concentration q1->s1 No q3 Is the dye photobleaching? q2->q3 Yes s2 Correct excitation/ emission settings q2->s2 No q4 Are cells healthy? q3->q4 No s3 Use anti-fade/ minimize light exposure q3->s3 Yes s4 Check cell culture conditions q4->s4 No end Further Investigation (e.g., dye stability) q4->end Yes a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No

Caption: A decision tree for troubleshooting weak or absent signals in lipid droplet staining.

References

Validation & Comparative

A Comparative Guide to Primary Scintillators: 2-Methyl-4,5-diphenyloxazole vs. PPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiation detection and analysis, the selection of a primary scintillator is a critical determinant of experimental sensitivity and accuracy. This guide provides a detailed comparison of two organic scintillators: the well-established 2,5-diphenyloxazole (PPO) and the structurally similar 2-Methyl-4,5-diphenyloxazole. While PPO is a widely characterized workhorse in the field, data on the scintillation performance of this compound is less prevalent in publicly accessible literature. This guide consolidates the available data for PPO and offers a comparative perspective on this compound, alongside detailed experimental protocols for their characterization.

Executive Summary

Both 2,5-diphenyloxazole (PPO) and this compound belong to the oxazole class of fluorescent compounds, which are known for their efficacy in converting high-energy radiation into detectable light. PPO is a widely used primary fluor in both liquid and plastic scintillators, valued for its high fluorescence quantum yield and rapid decay time.[1] Due to its structural similarity, this compound is anticipated to exhibit comparable scintillation properties, though a lack of direct comparative studies necessitates further experimental validation. This guide aims to provide a baseline for comparison and the methodologies required to perform such a validation.

Performance Characteristics: A Quantitative Comparison

The following tables summarize the key performance indicators for PPO based on available experimental data. Quantitative data for this compound as a primary scintillator is not widely published; the values presented are estimations based on its structural similarity to PPO and should be experimentally verified.

Table 1: Photophysical Properties

Property2,5-Diphenyloxazole (PPO)This compound
Maximum Absorption Wavelength (λ_abs_max) ~303 nm[2]Predicted: ~300-320 nm
Maximum Emission Wavelength (λ_em_max) ~360-385 nm[3]Predicted: ~360-390 nm
Fluorescence Quantum Yield (Φ_f_) High (Solvent Dependent)Expected to be high
Molar Mass 221.26 g/mol 235.29 g/mol
Melting Point 72-74 °C[2]Not widely reported

Table 2: Scintillation Properties

Property2,5-Diphenyloxazole (PPO)This compound
Scintillation Decay Time (τ) ~1.6 - 2.3 nsPredicted to be in the nanosecond range
Relative Light Yield High (Concentration and matrix dependent)To be determined experimentally

Experimental Protocols

Accurate comparison of scintillator performance relies on standardized and well-documented experimental procedures. The following sections detail the methodologies for key experiments.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] The relative method, comparing the sample to a standard of known quantum yield, is commonly employed.

Protocol:

  • Sample and Standard Preparation: Prepare a series of solutions of both the test scintillator (e.g., this compound) and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in a suitable spectroscopic-grade solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_f,sample_) can be calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

    where:

    • Φ_f,std_ is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Measurement of Scintillation Decay Time

The scintillation decay time is a critical parameter for applications requiring fast timing resolution. The Time-Correlated Single Photon Counting (TCSPC) technique is a high-precision method for this measurement.[5]

Protocol:

  • Experimental Setup:

    • A pulsed light source (e.g., a picosecond laser or a pulsed LED) with a high repetition rate is used to excite the scintillator sample.

    • The scintillator sample is placed in a light-tight chamber and coupled to a fast photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

    • The output of the photodetector and a synchronization signal from the light source are connected to the TCSPC electronics.

  • Data Acquisition:

    • The TCSPC system measures the time difference between the excitation pulse and the arrival of the first photon from the scintillation event.

    • This process is repeated for a large number of events to build a histogram of photon arrival times.

  • Data Analysis:

    • The resulting histogram represents the decay profile of the scintillator.

    • The decay time constant (τ) is determined by fitting the decay curve with one or more exponential functions.

Measurement of Relative Light Yield

The relative light yield provides a measure of a scintillator's efficiency in converting the energy of ionizing radiation into light, relative to a standard scintillator.

Protocol:

  • Sample Preparation: Prepare scintillator solutions of the test compound and a standard (e.g., PPO at a known concentration) in the same solvent and at the same molar concentration.

  • Experimental Setup:

    • Place the scintillator solution in a vial and couple it to a photomultiplier tube (PMT) using optical grease.

    • Enclose the assembly in a light-tight housing.

    • Expose the scintillator to a radioactive source (e.g., ¹³⁷Cs for gamma rays).

  • Data Acquisition:

    • The output signals from the PMT are processed by a multichannel analyzer (MCA) to generate a pulse height spectrum.

  • Data Analysis:

    • The position of the Compton edge in the pulse height spectrum is determined for both the sample and the standard. The Compton edge corresponds to the maximum energy transferred to an electron in a Compton scattering event.

    • The relative light yield is calculated as the ratio of the Compton edge position of the sample to that of the standard.

Mandatory Visualizations

Scintillation Process in an Organic Scintillator

ScintillationProcess ionizing_radiation Ionizing Radiation solvent Solvent Matrix ionizing_radiation->solvent Excitation primary_fluor Primary Fluor (e.g., PPO) solvent->primary_fluor Non-radiative Energy Transfer pmt Photomultiplier Tube primary_fluor->pmt Fluorescence (Light Emission) signal Electrical Signal pmt->signal Photoelectric Effect & Amplification

Caption: The scintillation process in a typical organic liquid or plastic scintillator.

Experimental Workflow for Relative Quantum Yield Measurement

QY_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Varying Concentrations) abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measurement fluo_measurement Measure Fluorescence (Spectrofluorometer) prep_sample->fluo_measurement prep_std Prepare Standard Solutions (Varying Concentrations) prep_std->abs_measurement prep_std->fluo_measurement calculate_qy Calculate Relative Quantum Yield abs_measurement->calculate_qy integrate_spectra Integrate Emission Spectra fluo_measurement->integrate_spectra integrate_spectra->calculate_qy

Caption: Workflow for determining the relative fluorescence quantum yield of a scintillator.

Logical Relationship in Time-Correlated Single Photon Counting

TCSPC_Logic light_source Pulsed Light Source scintillator Scintillator Sample light_source->scintillator Excitation Pulse tcspc_electronics TCSPC Electronics light_source->tcspc_electronics Sync Signal (Start) photodetector Single-Photon Detector scintillator->photodetector Scintillation Photon photodetector->tcspc_electronics Photon Signal (Stop) histogram Decay Histogram tcspc_electronics->histogram Time Difference Measurement

Caption: Logical flow of the Time-Correlated Single Photon Counting (TCSPC) technique.

References

A Comparative Analysis of Fluorophore Quantum Yields: Featuring 2-Methyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. A key performance metric in this selection process is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This guide provides a comparative overview of the quantum yield of 2-Methyl-4,5-diphenyloxazole against other commonly used fluorophores, supported by established experimental data and detailed methodologies for in-house validation.

The fluorescence quantum yield is defined as the ratio of photons emitted to photons absorbed by a fluorophore.[1] A higher quantum yield signifies a brighter fluorescent signal, a crucial attribute for applications demanding high sensitivity. While extensive data is available for many commercial dyes, the photophysical properties of novel or less common compounds like this compound are not always readily documented.

Quantitative Comparison of Fluorophore Quantum Yields

FluorophoreQuantum Yield (Φf)Solvent/Conditions
This compound Not readily availableRequires experimental determination
2,5-Diphenyloxazole (PPO)1.0[2]Cyclohexane
Fluorescein0.95[3]0.1 M NaOH
0.92[3]0.01 M NaOH
0.79[4]Ethanol
Rhodamine B0.70[5]Ethanol
0.65[6]Basic ethanol
0.49[6]Ethanol
0.31[7]Water
Coumarin 10.73[8]Ethanol
0.50[8]Not specified

Experimental Determination of Relative Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method.[9] This technique involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[9]

Detailed Experimental Protocol

This protocol outlines the steps to determine the relative quantum yield of a test compound (e.g., this compound) using a standard fluorophore (e.g., Fluorescein or Rhodamine B).

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Test compound (this compound)

  • Standard fluorophore with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)[10]

  • Spectroscopic grade solvent (a solvent that dissolves both the test and standard compounds)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the standard fluorophore in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the test and standard samples.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions of the test compound and the standard. It is crucial to maintain identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.[10]

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting linear plots for both the test sample (Grad_X) and the standard (Grad_ST).

  • Quantum Yield Calculation:

    • The quantum yield of the test sample (Φ_X) can be calculated using the following equation[9]:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the known quantum yield of the standard.

      • Grad_X is the gradient of the plot for the test sample.

      • Grad_ST is the gradient of the plot for the standard.

      • η_X is the refractive index of the solvent used for the test sample.

      • η_ST is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term cancels out).

Workflow for Quantum Yield Determination

The following diagram illustrates the logical workflow for the experimental determination of the relative quantum yield of a test compound.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation A Prepare stock solutions of Test and Standard Compounds B Create series of dilutions (Absorbance < 0.1) A->B C Measure Absorbance at excitation wavelength (UV-Vis) B->C D Record Fluorescence Emission Spectra (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate area under emission spectra D->E E->F G Determine gradients (slopes) of the linear plots F->G H Calculate Quantum Yield of Test Compound using the comparative equation G->H

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

While this compound presents itself as a potentially useful fluorophore, the absence of readily available quantum yield data necessitates experimental characterization for its effective application. By following the detailed protocol for relative quantum yield determination, researchers can accurately quantify its fluorescence efficiency. This allows for a direct and meaningful comparison with established fluorophores like Fluorescein, Rhodamine B, and Coumarin 1, ensuring the selection of the most appropriate fluorescent probe for specific research, diagnostic, or drug development needs. The high quantum yield of the related compound 2,5-diphenyloxazole suggests that this compound may also exhibit favorable photophysical properties, making its experimental evaluation a worthwhile endeavor.

References

Validating 2-Methyl-4,5-diphenyloxazole for Lipid Membrane Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid membranes, central to understanding cellular processes and drug interactions, relies on sensitive molecular probes. This guide provides a comparative analysis of 2-Methyl-4,5-diphenyloxazole, a fluorescent probe with potential for lipid membrane research, against established alternatives: Laurdan, Prodan, and Nile Red. Due to the limited availability of direct experimental data for this compound in lipid membrane applications, this document serves as a validation guide, inferring its potential properties from its structural parent, 2,5-diphenyloxazole (PPO), and comparing them with the known performance of widely used probes.

Executive Summary

Fluorescent probes are invaluable for elucidating the biophysical properties of lipid bilayers, including polarity, fluidity, and the presence of distinct lipid domains such as rafts. The ideal probe offers high sensitivity to its environment, robust photostability, and minimal perturbation of the membrane structure. This guide evaluates this compound in this context, providing a framework for its potential application and validation.

Comparative Data of Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific membrane property under investigation and the experimental conditions. The following tables summarize the key physicochemical and photophysical properties of this compound (with data largely inferred from 2,5-diphenyloxazole) and its established alternatives.

Table 1: Physicochemical Properties

PropertyThis compoundLaurdanProdanNile Red
Molecular Formula C₁₆H₁₃NO[1]C₂₄H₃₅NOC₁₃H₁₅NOC₂₀H₁₈N₂O₂
Molecular Weight ( g/mol ) 235.28[1]353.55201.27318.38
Melting Point (°C) 71 (for PPO)[2]88[3]Not availableNot available
Solubility Predicted to be soluble in non-polar and moderately polar organic solvents; negligible in water.[4]Soluble in DMF (to 20 mM).Soluble in various organic solvents.Soluble in DMSO (to 10 mM).

Table 2: Photophysical Properties

PropertyThis compound (inferred from PPO)LaurdanProdanNile Red
Excitation Max (λ_abs) (nm) ~303 (in cyclohexane)[5]366 (general), ~440 (in gel phase membranes)[3]~361552 (in methanol)
Emission Max (λ_em) (nm) ~385 (in cyclohexane)[2][5]497 (general), ~440 (in gel phase), ~490 (in liquid phase)[3]Varies with solvent polarity.636 (in methanol)
Quantum Yield (Φ_f) ~0.97-1.0 (in cyclohexane)[5][6]0.61Varies with solvent polarity.Environment-dependent.
Fluorescence Lifetime (τ_f) (ns) ~1.4 - 1.5[5]Not readily availableVaries with solvent polarity.[7]Varies with environment.[8]
Key Feature UV-excitable, high quantum yield.Sensitive to membrane polarity and phase.Sensitive to surface polarity.Strongly fluorescent in hydrophobic environments.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable data. Below are detailed methodologies for key experiments in lipid membrane studies using fluorescent probes.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This method produces uniformly sized vesicles of approximately 100 nm in diameter.

  • Lipid Film Preparation: Dissolve the desired phospholipids in chloroform. Dry the lipid solution under a gentle stream of nitrogen or argon in a round-bottom flask to form a thin film. Further dry under high vacuum for at least one hour to remove residual solvent.[9]

  • Hydration: Hydrate the lipid film with a suitable buffer by vortexing. The buffer should be at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).[10]

  • Freeze-Thaw Cycles: To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles using liquid nitrogen and a warm water bath.[10]

  • Extrusion: Load the MLV suspension into a vesicle extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Repeatedly pass the suspension through the membrane (typically 10-20 times) to form LUVs.[9][11]

  • Probe Incorporation: The fluorescent probe can be added to the initial lipid/chloroform mixture before film formation.

Staining of Live Cells for Lipid Raft Imaging

This protocol is a general guideline and may require optimization for specific cell types and probes.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or DMF). Immediately before use, dilute the stock solution to the final working concentration in a serum-free medium or buffer (e.g., PBS).

  • Cell Staining: Remove the culture medium and wash the cells with warm PBS. Add the probe-containing medium to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.[12]

  • Washing: Gently wash the cells with fresh, pre-warmed medium or PBS to remove excess probe.

  • Imaging: Image the stained cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen probe. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.

Visualizations

Diagrams created using Graphviz to illustrate key workflows and pathways.

G Experimental Workflow for Membrane Probe Analysis cluster_prep Sample Preparation cluster_stain Staining cluster_measure Measurement cluster_analysis Data Analysis prep_vesicles Prepare Lipid Vesicles (LUVs) stain_vesicles Incorporate Probe into Vesicles prep_vesicles->stain_vesicles culture_cells Culture Live Cells stain_cells Stain Cells with Probe culture_cells->stain_cells spectroscopy Fluorescence Spectroscopy (Excitation/Emission Spectra) stain_vesicles->spectroscopy anisotropy Fluorescence Anisotropy stain_vesicles->anisotropy lifetime Fluorescence Lifetime stain_vesicles->lifetime microscopy Fluorescence Microscopy stain_cells->microscopy gp_calc Calculate Generalized Polarization (GP) spectroscopy->gp_calc param_extract Extract Photophysical Parameters spectroscopy->param_extract anisotropy->param_extract lifetime->param_extract image_analysis Image Analysis (e.g., Lipid Raft Visualization) microscopy->image_analysis

Caption: Generalized workflow for the analysis of lipid membranes using fluorescent probes.

IgE Receptor Signaling Pathway in Mast Cells cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol cluster_downstream Downstream Signaling cluster_response Cellular Response IgE IgE FceRI FcεRI Receptor IgE->FceRI binds Lyn Lyn (Src-family kinase) FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Antigen Antigen Antigen->IgE cross-links Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates PI3K PI3K LAT->PI3K activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG MAPK MAPK Pathway PI3K->MAPK Ca_release Ca²⁺ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC_act->Degranulation Cytokine_prod Cytokine Production MAPK->Cytokine_prod

Caption: Simplified IgE receptor signaling pathway initiated in lipid rafts of mast cells.

Conclusion

While this compound shows promise as a UV-excitable fluorescent probe based on the properties of its parent compound, 2,5-diphenyloxazole, a comprehensive validation of its performance in lipid membrane studies is still required. This guide provides the necessary context by comparing its predicted characteristics with those of the well-established and versatile probes Laurdan, Prodan, and Nile Red. Researchers considering this compound for their studies should perform rigorous characterization of its photophysical properties within their specific lipid systems and compare its performance against these established standards. The provided protocols and workflows offer a starting point for such validation studies.

References

Illuminating the Cellular Landscape: A Comparative Guide to Oxazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of fluorescent probes is paramount for unveiling the intricate workings of the cell. While traditional fluorophores have long been the workhorses of cellular imaging, the burgeoning class of oxazole-based compounds presents a versatile and highly tunable alternative. This guide offers a comprehensive comparative analysis of oxazole-based fluorescent probes, focusing on their application in imaging key cellular components and processes.

Oxazole-based fluorescent probes are a class of heterocyclic organic compounds that have garnered significant attention in bioimaging due to their favorable photophysical properties and synthetic accessibility.[1] The core oxazole scaffold can be readily modified, allowing for the fine-tuning of absorption and emission wavelengths, as well as the introduction of specific targeting moieties to direct the probe to subcellular compartments of interest.[2] This adaptability makes them powerful tools for visualizing organelles and monitoring dynamic cellular events.[2]

Performance Characteristics at a Glance

The utility of a fluorescent probe is dictated by several key performance indicators. A high quantum yield (Φ) translates to a brighter signal, while a large Stokes shift minimizes signal overlap. Photostability is crucial for long-term imaging, and low cytotoxicity ensures that the probe does not interfere with normal cellular processes.[1] Oxazole derivatives generally exhibit moderate to high quantum yields and moderate to large Stokes shifts, with their tunable nature being a key advantage over some traditional dyes.[1]

Comparative Analysis of Oxazole-Based Probes

This guide focuses on three key application areas for oxazole-based probes: mitochondrial imaging, lysosomal imaging, and viscosity sensing. The following tables provide a comparative overview of representative oxazole-based probes in these categories, alongside commonly used commercial alternatives for context.

Mitochondria-Targeting Oxazole Probes

Mitochondria, the powerhouses of the cell, are crucial for cellular metabolism and are implicated in numerous diseases. Fluorescent probes that selectively target mitochondria are invaluable for studying their morphology, dynamics, and function.[2] Lipophilic cationic groups are often appended to the oxazole core to facilitate accumulation within the negatively charged mitochondrial matrix.[2]

Probe Name/ReferenceExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Key Features
Oxazole-based Probes
5a-mt[3]Not specifiedNot specifiedNot specifiedSelective mitochondrial staining.
5b-mt[3]Not specifiedNot specifiedNot specifiedEfficiently localizes in mitochondria.
Commercial Alternatives
MitoTracker Red CMXRos~579~599HighReliable mitochondrial staining, retained after fixation.
Rhodamine 123~507~529HighStains mitochondria in living cells based on membrane potential.
Lysosome-Targeting Oxazole Probes

Lysosomes are acidic organelles responsible for cellular degradation and recycling. Their dysfunction is linked to various pathological conditions. Probes targeting lysosomes often incorporate basic amines that become protonated in the acidic lysosomal environment, leading to their accumulation.[4]

Probe Name/ReferenceExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Key Features
Oxazole-based Probes
Lyso-Oxazole-1 (Hypothetical)~405~520ModeratepH-sensitive emission, bright fluorescence in acidic environments.
BPO-DNSP[5]~460 (for SO₂)~565 (for SO₂)Not specifiedDual-channel imaging of SO₂ and biothiols in lysosomes.
Commercial Alternatives
LysoTracker Red DND-99~577~590HighHighly selective for acidic organelles, available in multiple colors.
Acridine Orange~502~525 (green, DNA), ~650 (red, lysosomes)ModerateMetachromatic dye, stains lysosomes red.
Oxazole-Based Viscosity Probes

Cellular viscosity is a critical parameter that reflects the local microenvironment and can change during cellular processes like apoptosis.[6] Oxazole-based "molecular rotors" exhibit fluorescence that is sensitive to the viscosity of their surroundings, making them excellent tools for monitoring these changes.[7]

Probe Name/ReferenceExcitation (λex, nm)Emission (λem, nm)Fold-Increase in Fluorescence (Low to High Viscosity)Cellular Target
Oxazole-based Probes
CNO (Curcumin-isoxazole)[6]~420~530SignificantGeneral cellular viscosity.
Oxazolopyridinium Probes (1b-d)[8]Not specified~650SignificantEndoplasmic Reticulum.
Commercial Alternatives
BODIPY-based rotors[9]VariesVaries>100-foldCan be targeted to specific organelles.

Experimental Protocols

The successful application of oxazole-based fluorescent probes relies on optimized staining protocols. Below are detailed methodologies for general cellular imaging, co-localization studies, and the use of activatable probes.

General Protocol for Live-Cell Staining
  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish or coverslip.

  • Probe Preparation: Prepare a stock solution of the oxazole-based probe (typically 1-10 mM) in high-quality, anhydrous DMSO. From this, prepare a working solution (typically 1-10 µM) in pre-warmed cell culture medium or an appropriate buffer like PBS.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. Incubation time should be optimized for each cell type and probe.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the specific oxazole probe.

Protocol for Co-localization Studies
  • Cell Preparation and Staining: Prepare and stain cells with the oxazole-based probe as described in the general protocol.

  • Co-staining: During the final 15-30 minutes of incubation with the oxazole probe, add the second fluorescent probe (e.g., a commercial organelle tracker or a nuclear counterstain like DAPI) at its recommended concentration.

  • Washing: Wash the cells as described above to remove excess of both probes.

  • Imaging: Acquire images in separate channels for each fluorophore using a confocal microscope to ensure minimal spectral overlap. The Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.

Protocol for Activatable "Turn-On" Probes (e.g., for Enzyme Activity)
  • Cell Culture and Treatment: Culture cells as described previously. If studying an induced process (e.g., apoptosis), treat the cells with the appropriate stimulus for the desired time before or during probe incubation.

  • Probe Loading: Incubate the cells with the activatable oxazole probe (typically 1-10 µM) in culture medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or imaging medium.

  • Imaging: Acquire fluorescence images at different time points after stimulation to monitor the "turn-on" response of the probe as the target enzyme becomes active.

Visualizing Cellular Processes and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in cellular imaging with oxazole-based probes.

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips stain Incubate cells with probe cell_culture->stain probe_prep Prepare probe working solution probe_prep->stain wash Wash to remove unbound probe stain->wash image Acquire images with fluorescence microscope wash->image analyze Analyze images image->analyze

A typical experimental workflow for cellular imaging with oxazole probes.

colocalization_workflow start Start with live cells stain_oxazole Incubate with Oxazole Probe start->stain_oxazole stain_commercial Co-incubate with Commercial Tracker stain_oxazole->stain_commercial wash_cells Wash cells stain_commercial->wash_cells acquire_images Acquire multi-channel confocal images wash_cells->acquire_images merge_channels Merge channels acquire_images->merge_channels analyze_colocalization Analyze for co-localization (e.g., Pearson's Coefficient) merge_channels->analyze_colocalization end Conclusion analyze_colocalization->end

Workflow for co-localization studies of organelle probes.

caspase_activation_pathway apoptotic_stimulus Apoptotic Stimulus (e.g., UV, chemical) initiator_caspases Inactive Initiator Caspases (e.g., Caspase-8, -9) apoptotic_stimulus->initiator_caspases active_initiator_caspases Active Initiator Caspases initiator_caspases->active_initiator_caspases Activation effector_caspases Inactive Effector Caspases (e.g., Caspase-3) active_initiator_caspases->effector_caspases active_effector_caspases Active Effector Caspases effector_caspases->active_effector_caspases Activation probe Oxazole-based Caspase-3 Probe (Quenched) active_effector_caspases->probe Cleavage apoptosis Apoptosis active_effector_caspases->apoptosis activated_probe Activated Probe (Fluorescent) probe->activated_probe

Simplified signaling cascade of apoptosis showing caspase-3 activation.

References

A Comparative Guide to Scintillation Materials: Evaluating Alternatives to 2,5-Diphenyloxazole (PPO)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal scintillator is paramount for sensitive and accurate radiation detection. This guide provides a comprehensive comparison of 2,5-diphenyloxazole (PPO), a widely used primary fluor, with promising alternatives for specific scintillation applications. We present a detailed analysis of their performance characteristics, supported by quantitative data, experimental protocols, and visual representations of key processes.

Introduction to Scintillation and the Role of PPO

Scintillators are materials that emit light upon absorbing ionizing radiation, a process fundamental to various detection and imaging technologies. In many organic scintillators, the energy from radiation is first absorbed by a solvent or polymer matrix and then transferred to a primary fluor, such as PPO. PPO efficiently converts this energy into detectable light. While PPO is a robust and common choice, the evolving demands of specific applications—requiring faster response times, higher light output, or improved particle discrimination—have driven the exploration of alternative materials. This guide explores the performance of p-Terphenyl, Gallium-doped Zinc Oxide (ZnO:Ga), polysiloxane-based scintillators, and organic glass scintillators as viable alternatives to PPO.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for PPO and its alternatives. The data presented are compiled from various studies and are intended to provide a comparative overview. It is important to note that performance can vary depending on the specific formulation, matrix, and experimental conditions.

Table 1: Comparison of Light Yield and Decay Time

ScintillatorMatrix/TypeLight Yield (photons/MeV)Decay Time (ns)Emission Peak (nm)
PPO Polystyrene~8,400~1.6 - 2.1~365
p-Terphenyl Polystyrene~9,000 - 12,000~5 - 11~343
ZnO:Ga Inorganic Crystal~5,000 - 15,000~0.4 - 2.0~390
Polysiloxane-based Elastomer~7,900 - 12,100Not specifiedNot specified
Organic Glass Amorphous Solid~13,000 - 17,000~1.3 - 2.0Not specified

Table 2: Pulse Shape Discrimination (PSD) Performance

ScintillatorFigure of Merit (FOM) for n/γ DiscriminationEnergy Range (keVee)
PPO (high concentration) ~1.73300 - 1000
p-Terphenyl ~1.5>200
ZnO:Ga N/A (not typically used for PSD)N/A
Polysiloxane-based (5 wt% PPO) 1.33 ± 0.03450
Organic Glass ~3.01000

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key performance characterization experiments are provided below.

Measurement of Scintillation Light Yield

The relative light yield of a scintillator is determined by comparing its light output to a standard scintillator with a known light yield (e.g., anthracene).

Protocol:

  • Sample Preparation:

    • Prepare scintillator samples of identical dimensions and geometry.

    • For solvent-based scintillators, ensure the same molar concentration of the primary fluor.

    • Optically couple the sample to a photomultiplier tube (PMT) using optical grease.

  • Experimental Setup:

    • Position a gamma-ray source (e.g., ¹³⁷Cs) at a fixed distance from the scintillator.

    • Connect the PMT output to a multichannel analyzer (MCA).

  • Data Acquisition:

    • Acquire a pulse height spectrum for a sufficient duration to obtain a well-defined Compton edge.

  • Data Analysis:

    • Determine the channel number corresponding to the Compton edge for both the test sample and the standard scintillator.

    • Calculate the relative light yield using the formula: Relative Light Yield (%) = (Compton Edge Channel of Sample / Compton Edge Channel of Standard) x 100

Measurement of Scintillation Decay Time

The Time-Correlated Single Photon Counting (TCSPC) technique is a high-precision method for determining the fluorescence decay lifetime of a scintillator.

Protocol:

  • Sample Preparation:

    • Place the scintillator sample in a light-tight chamber.

  • Experimental Setup:

    • Use a pulsed light source (e.g., a picosecond laser or LED) with a high repetition rate to excite the sample.

    • Employ a high-speed photodetector, such as a microchannel plate PMT (MCP-PMT), to detect the emitted single photons.

    • A second "start" detector can be used to signal the initial excitation event.

  • Data Acquisition:

    • Record the time difference between the excitation pulse (start signal) and the detection of a single photon (stop signal) for a large number of events.

  • Data Analysis:

    • Construct a histogram of the time differences.

    • Fit the decay portion of the histogram with an exponential function to determine the decay time constant (τ).

Measurement of Pulse Shape Discrimination (PSD) Capability

The charge integration method is a common technique to quantify the ability of a scintillator to distinguish between different types of particles (e.g., neutrons and gamma rays).

Protocol:

  • Sample Preparation:

    • Couple the scintillator to a PMT.

  • Experimental Setup:

    • Expose the scintillator to a mixed-field radiation source (e.g., ²⁵²Cf).

    • Connect the PMT output to a fast digitizer to capture the full waveform of each scintillation pulse.

  • Data Acquisition:

    • Record a large number of waveforms.

  • Data Analysis:

    • For each waveform, calculate two integrals: the "total" integral over the entire pulse and a "tail" integral over the later portion of the pulse.

    • Create a 2D scatter plot of the tail integral versus the total integral.

    • The separation between the neutron and gamma-ray clusters in this plot is a measure of the PSD capability.

    • Calculate the Figure of Merit (FOM) using the formula: FOM = Separation between neutron and gamma peaks / (FWHM_neutron + FWHM_gamma) where FWHM is the full width at half maximum of the respective peaks in a 1D projection of the scatter plot.

Visualizing Key Processes and Workflows

To further clarify the concepts and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Scintillation Signaling Pathway

This diagram illustrates the energy transfer process within an organic scintillator, from the initial absorption of radiation to the emission of light.

Scintillation_Pathway cluster_matrix Solvent/Polymer Matrix cluster_fluor Primary Fluor (e.g., PPO) cluster_output Output IonizingRadiation Ionizing Radiation ExcitedMatrix Excited Matrix Molecule IonizingRadiation->ExcitedMatrix Excitation IonizedMatrix Ionized Matrix Molecule IonizingRadiation->IonizedMatrix Ionization ExcitedFluor Excited Fluor Molecule ExcitedMatrix->ExcitedFluor FRET IonizedMatrix->ExcitedFluor Charge Transfer ScintillationLight Scintillation Light ExcitedFluor->ScintillationLight Fluorescence

Caption: Energy transfer cascade in an organic scintillator.

Experimental Workflow: Light Yield Measurement

This diagram outlines the step-by-step process for measuring the relative light yield of a scintillator.

Light_Yield_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis PrepSample Prepare Scintillator Sample CouplePMT Optically Couple to PMT PrepSample->CouplePMT PrepStandard Prepare Standard Scintillator PrepStandard->CouplePMT ExposeSource Expose to Gamma Source CouplePMT->ExposeSource AcquireSpectrum Acquire Pulse Height Spectrum ExposeSource->AcquireSpectrum DetermineEdge Determine Compton Edge Channel AcquireSpectrum->DetermineEdge CalculateYield Calculate Relative Light Yield DetermineEdge->CalculateYield

Caption: Workflow for relative light yield measurement.

Experimental Workflow: Decay Time Measurement (TCSPC)

This diagram illustrates the workflow for measuring the scintillation decay time using the Time-Correlated Single Photon Counting (TCSPC) method.

Decay_Time_Workflow cluster_setup Setup cluster_acq Data Acquisition cluster_analysis Analysis PlaceSample Place Sample in Light-Tight Chamber AlignOptics Align Pulsed Light Source and Detector PlaceSample->AlignOptics ExciteSample Excite Sample with Pulsed Light AlignOptics->ExciteSample DetectPhotons Detect Single Photons ExciteSample->DetectPhotons RecordTime Record Time Difference (Start-Stop) DetectPhotons->RecordTime BuildHistogram Build Time Difference Histogram RecordTime->BuildHistogram FitDecay Fit Exponential Decay to Histogram BuildHistogram->FitDecay DetermineTau Determine Decay Time (τ) FitDecay->DetermineTau

Caption: Workflow for decay time measurement using TCSPC.

Experimental Workflow: Pulse Shape Discrimination (PSD) Measurement

This diagram shows the process for evaluating the pulse shape discrimination capability of a scintillator using the charge integration method.

PSD_Workflow cluster_setup Setup cluster_acq Data Acquisition cluster_analysis Analysis CouplePMT Couple Scintillator to PMT ExposeSource Expose to Mixed-Field Source CouplePMT->ExposeSource DigitizePulses Digitize Scintillation Pulses ExposeSource->DigitizePulses IntegratePulses Calculate Total and Tail Integrals DigitizePulses->IntegratePulses GeneratePlot Generate 2D Scatter Plot IntegratePulses->GeneratePlot CalculateFOM Calculate Figure of Merit (FOM) GeneratePlot->CalculateFOM

Caption: Workflow for PSD measurement via charge integration.

Conclusion

The choice of a primary scintillator significantly impacts the performance of a radiation detection system. While 2,5-diphenyloxazole (PPO) remains a versatile and widely used fluor, several alternatives offer distinct advantages for specific applications. p-Terphenyl provides a higher light yield, making it suitable for applications where maximizing signal is critical. ZnO:Ga offers an exceptionally fast decay time, ideal for high-count-rate environments and fast timing applications. Polysiloxane-based scintillators present a flexible and radiation-hard alternative, beneficial for detectors in harsh environments or with unconventional geometries. Finally, organic glass scintillators demonstrate a compelling combination of high light yield and excellent pulse shape discrimination, positioning them as a strong candidate for applications requiring both sensitivity and particle identification.

Researchers and professionals in drug development should carefully consider the specific requirements of their application—including desired light output, timing resolution, and particle discrimination needs—when selecting a scintillator. The data and protocols presented in this guide offer a foundation for making an informed decision and for conducting rigorous comparative evaluations.

A Comparative Guide to the Photostability of 2-Methyl-4,5-diphenyloxazole and Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high photostability is paramount for generating reliable and reproducible data in applications such as fluorescence microscopy, high-content screening, and cellular imaging. This guide provides a comparative overview of the anticipated photostability of 2-Methyl-4,5-diphenyloxazole against a selection of commonly used commercial fluorescent dyes.

While direct, quantitative photostability data for this compound is not extensively available in peer-reviewed literature, an assessment can be made based on the known properties of its parent compound, 2,5-diphenyloxazole (PPO), and related oxazole derivatives.[1][2] This guide presents benchmark photostability data for commercial dyes and outlines detailed experimental protocols to enable researchers to perform their own direct comparisons.

Comparative Photostability Data of Commercial Dyes

The following table summarizes the photostability characteristics of several widely used commercial fluorescent dyes. This data serves as a baseline for evaluating the performance of novel fluorophores like this compound. A lower photobleaching quantum yield (Φb) and a longer photobleaching half-life (t1/2) are indicative of higher photostability.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Photostability
Alexa Fluor Alexa Fluor 4884945190.92High[3]
Alexa Fluor 350346442-High
Cyanine Cy3550570~0.24Moderate
Cy5649666~0.20 - 0.28Moderate
Coumarin Coumarin 1373450-Moderate
Fluorescein FITC495521-Low to Moderate
Rhodamine Rhodamine B---Moderate
Nuclear Stains DAPI358461-Moderate
Hoechst 332583524610.034 (in water)Low (in water)

Note: Photostability is highly dependent on experimental conditions such as solvent, oxygen concentration, and illumination intensity. The values presented are for comparative purposes and are based on available literature data.[1]

Predicted Photostability of this compound

This compound belongs to the oxazole class of heterocyclic compounds.[1] Its parent compound, 2,5-diphenyloxazole (PPO), is known for its use as a scintillator and laser dye with a fluorescence emission maximum around 375-385 nm.[4][5] Studies on PPO have indicated that the oxazole ring can be susceptible to photooxidation, which leads to a loss of fluorescence.[1][6] The photochemical rearrangement of 2,5-diphenyloxazole has also been reported.[7]

Substitutions on the phenyl rings can influence the photostability of the oxazole core.[1] While the methyl group in this compound may have a modest effect, the overall photostability is anticipated to be comparable to or potentially lower than that of more robust dyes like the Alexa Fluor series.[1] Direct experimental comparison is necessary for a definitive assessment.

Experimental Protocols

To facilitate a direct and quantitative comparison of the photostability of this compound with commercial dyes, the following experimental protocols are provided.

Measurement of Photobleaching Half-life (t1/2)

This protocol determines the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescent dye solutions (this compound and commercial standards) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample at a constant intensity.

    • Acquire images at regular time intervals until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of the initial value.[3]

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photodegradation. A lower Φb indicates higher photostability.[8]

Materials:

  • Fluorimeter or fluorescence microscope with a sensitive detector.

  • Stable light source with a known and constant intensity.

  • Spectrophotometer.

  • Cuvettes or microscope slides.

  • Optically dilute solutions of the test dyes and a quantum yield standard.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard with a known quantum yield in the same solvent (absorbance < 0.05 at the excitation wavelength).[8]

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F0) of the sample.[8]

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.[8]

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.[8]

  • Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F0 * e-kbt. The photobleaching quantum yield can then be calculated using the photobleaching rate constant, the photon flux, and the absorption cross-section of the dye.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for comparing the photostability of this compound with commercial dyes.

G cluster_prep Sample Preparation cluster_exp Photostability Measurement cluster_analysis Data Analysis cluster_comp Comparison A Prepare standardized solutions of This compound and commercial dyes B Prepare microscope slides (e.g., thin film or polymer matrix) A->B C Acquire initial fluorescence image (t=0) under controlled illumination B->C D Continuously illuminate sample and acquire images at time intervals C->D E Measure fluorescence intensity decay over time D->E F Calculate photobleaching half-life (t1/2) and/or quantum yield (Φb) E->F G Compare photostability metrics of This compound with commercial dyes F->G

Caption: Workflow for comparative photostability analysis.

Conclusion

While this compound shows promise as a fluorescent probe, particularly for labeling nonpolar structures, its photostability relative to established commercial dyes has yet to be thoroughly documented.[2] The oxazole core is known to be susceptible to photodegradation.[1] Therefore, for applications requiring prolonged or intense light exposure, a direct experimental comparison of its photostability against high-performance dyes such as the Alexa Fluor series is strongly recommended. The protocols and comparative data provided in this guide offer a framework for researchers to conduct such an evaluation and make an informed decision on the suitability of this compound for their specific research needs.

References

A Researcher's Guide to Benchmarking Substituted Diphenyloxazoles in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the theoretical potential of substituted diphenyloxazoles with established organic dyes, supported by standardized experimental protocols for future benchmarking.

The quest for efficient and cost-effective dye-sensitized solar cells (DSSCs) has led to the exploration of a vast array of organic sensitizers. Among these, substituted 2,5-diphenyloxazoles have emerged as a promising class of molecules due to their tunable photophysical and electrochemical properties.[1] Their rigid and planar structure, coupled with the potential for functionalization, makes them attractive candidates for efficient light harvesting.[1] While theoretical studies predict their high potential, a comprehensive body of experimental data benchmarking their performance against other classes of organic dyes is still emerging.[2] This guide provides a framework for researchers to conduct such a comparative analysis, summarizing the theoretical promise of diphenyloxazoles, presenting performance data from established organic dyes for context, and detailing the necessary experimental protocols.

Theoretical Performance and Molecular Design

Theoretical studies, primarily employing Density Functional Theory (DFT), suggest that substituted 2,5-diphenyloxazole dyes have the potential to be excellent sensitizers in DSSCs.[3] By strategically incorporating electron-donating groups on one phenyl ring and electron-withdrawing/anchoring groups on the other, a desirable donor-π-acceptor (D-π-A) architecture can be achieved.[2] This molecular design is crucial for facilitating intramolecular charge transfer upon photoexcitation, a key process for efficient electron injection into the semiconductor's conduction band.[2] Theoretical calculations predict that such modifications can lead to a broad absorption spectrum and an improved light-harvesting efficiency.[3] The steric hindrance provided by bulky donor groups like triphenylamine can also be advantageous in preventing dye aggregation and charge recombination on the semiconductor surface.[3]

Comparative Performance of Representative Organic Dyes

To provide a benchmark for future experimental work on substituted diphenyloxazoles, the following table summarizes the performance of various classes of organic dyes reported in the literature. It is important to note that direct comparisons can be complex due to variations in experimental conditions.

Dye ClassJsc (mA/cm²)Voc (V)FFPCE (%)
Carbazole---up to 8%
Porphyrin---over 6%
Phenothiazine Derivative (with N719)---8.50%
Pyrazine-based---up to 12.5%
Ruthenium Complex (N719)---10-12%

Note: The performance of DSSCs is highly dependent on various factors including the specific dye structure, electrolyte composition, and fabrication process. The values presented here are indicative of the potential of each dye class.

Experimental Protocols for Benchmarking

A standardized set of experimental protocols is crucial for the accurate comparative analysis of DSSC dyes. The following sections detail the typical methodologies for DSSC fabrication and characterization.

1. Dye Synthesis and Characterization

The synthesis of D-π-A substituted diphenyloxazole dyes typically involves multi-step organic reactions. A plausible synthetic route could involve:

  • Synthesis of the Oxazole Core: A condensation reaction between an α-haloketone and an amide.[2]

  • Introduction of the Donor Group: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach an electron-donating moiety.[2]

  • Introduction of the Acceptor Group: Functional group transformation to introduce an aldehyde, followed by a Knoevenagel condensation with cyanoacetic acid to form the final cyanoacrylic acid anchoring group.[2]

The synthesized dyes should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.[2]

2. DSSC Fabrication

  • Photoanode Preparation: A transparent conducting oxide (TCO) glass (e.g., FTO glass) is cleaned and then treated with a TiCl₄ solution. A mesoporous TiO₂ paste is deposited on the TCO glass using a technique like screen printing or doctor-blading, followed by sintering at high temperatures (e.g., 450-500 °C).[1]

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the diphenyloxazole dye (typically in an organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for several hours to allow for dye adsorption onto the TiO₂ surface.[1]

  • Counter Electrode Preparation: A thin layer of a catalyst, typically platinum, is deposited on another FTO glass substrate.[4]

  • Cell Assembly: The dye-sensitized photoanode and the counter electrode are sealed together, and an electrolyte solution containing a redox couple (e.g., I⁻/I₃⁻) is introduced between them.[5][6]

3. Device Characterization

  • Photovoltaic Performance: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator.[2][5] This allows for the determination of the key performance parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).[2]

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the cell at different wavelengths of light.[1]

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the typical experimental workflow and the fundamental electron transfer mechanism in a DSSC.

DSSC_Fabrication_Workflow cluster_synthesis Dye Synthesis & Characterization cluster_fabrication DSSC Fabrication cluster_testing Device Testing & Analysis synthesis Organic Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization sensitization Dye Sensitization characterization->sensitization photoanode Photoanode Preparation (TiO₂ Deposition) photoanode->sensitization assembly Cell Assembly sensitization->assembly counter_electrode Counter Electrode Preparation counter_electrode->assembly electrolyte Electrolyte Injection assembly->electrolyte jv_measurement J-V Measurement (PCE, Jsc, Voc, FF) electrolyte->jv_measurement ipce_measurement IPCE Measurement jv_measurement->ipce_measurement Electron_Transfer_Mechanism Dye_GS Dye (S) Dye_ES Dye* (S*) Dye_GS->Dye_ES 1. Light Absorption (hν) TiO2_CB TiO₂ Conduction Band Dye_ES->TiO2_CB 2. Electron Injection Dye_Ox Dye⁺ (S⁺) Dye_ES->Dye_Ox External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Dye_Ox->Dye_GS Electrolyte_Red Redox Mediator (I⁻) Electrolyte_Red->Dye_Ox 4. Dye Regeneration Electrolyte_Ox Oxidized Mediator (I₃⁻) Electrolyte_Red->Electrolyte_Ox Electrolyte_Ox->Electrolyte_Red Counter_Electrode Counter Electrode Counter_Electrode->Electrolyte_Ox 5. Mediator Regeneration External_Circuit->Counter_Electrode

References

Evaluating 2-Methyl-4,5-diphenyloxazole as a Lipid Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant in the success of lipid-related research. An ideal lipid probe should exhibit high specificity, brightness, and photostability, along with a sensitivity to the lipid environment that enables the elucidation of cellular processes. This guide provides a comprehensive evaluation of the performance of 2-Methyl-4,5-diphenyloxazole as a potential lipid probe, comparing its predicted characteristics with established and widely used lipid probes: BODIPY 493/503, Nile Red, and Laurdan. This objective comparison, supported by experimental data for the established probes, aims to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Lipid Probes

Table 1: Photophysical Properties of Lipid Probes

PropertyThis compound (Predicted)BODIPY 493/503Nile RedLaurdan
Excitation Max (λex)~300-320 nm[1]493 nm[2]552 nm (in Methanol)366 nm[3]
Emission Max (λem)~360-390 nm[1]503 nm[2]636 nm (in Methanol)[4]497 nm[3]
Quantum Yield (Φf)High (predicted based on PPO, ~1.0 in cyclohexane)[4][5]High (0.85-0.97 in various solvents)[6]Environment-dependent0.61[3]
Molar Extinction Coefficient (ε)~35,700 cm⁻¹/M (for PPO in cyclohexane)[5]~80,000 cm⁻¹/M~45,000 cm⁻¹/M19,500 M⁻¹cm⁻¹[3]
Fluorescence Lifetime (τ)~1.4-1.5 ns (for PPO in various solvents)[7][8][9]~3-6 nsEnvironment-dependent~4 ns
SolvatochromismModerate (predicted)Low[2]Strong[10][11]Strong[12]

Table 2: Performance in Lipid Environments

FeatureThis compound (Predicted)BODIPY 493/503Nile RedLaurdan
Primary Application General lipid staining (predicted)Staining neutral lipid droplets[13][14]Staining intracellular lipid droplets[15][16]Investigating membrane fluidity and lipid rafts[3][17]
Specificity for Lipid Droplets UnknownHigh[18]Good, but can stain other organelles[18]Not specific for lipid droplets
Sensitivity to Lipid Environment Predicted to be sensitive to polarityRelatively insensitive to polarity[2]Highly sensitive to hydrophobic environments[10][15]Highly sensitive to membrane phase and water penetration[12]
Photostability Potentially susceptible to photooxidation[11]Moderate, can photobleach rapidly[19]Poor, known to photobleach quickly[18]Good
Suitability for Live Cell Imaging To be determinedYes[]Yes[15]Yes[17]
Suitability for Multicolor Imaging Potentially challenging due to UV excitation and broad emissionExcellent, due to narrow spectra[18]Challenging, due to broad spectra[18]Feasible with appropriate filter sets

Experimental Protocols

Detailed methodologies for the application of the established lipid probes are provided below. These protocols can serve as a baseline for the evaluation of novel probes like this compound.

Protocol 1: Staining of Intracellular Lipid Droplets with BODIPY 493/503

This protocol describes the use of BODIPY 493/503 for visualizing and quantifying neutral lipid droplets in cultured cells.[13][14]

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Live or fixed cells on coverslips or in culture dishes

  • Fluorescence microscope with appropriate filter sets (e.g., excitation 488 nm, emission 500-550 nm)

Procedure for Live Cell Staining:

  • Prepare a working solution of BODIPY 493/503 by diluting the stock solution in cell culture medium to a final concentration of 1-2 µM.[]

  • Remove the existing medium from the cells and replace it with the BODIPY 493/503-containing medium.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[]

  • Wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess probe.

  • Image the cells immediately using a fluorescence microscope. To minimize photobleaching, use low laser power and exposure times.[19][]

Procedure for Fixed Cell Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the BODIPY 493/503 working solution as described for live cell staining.

  • Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Protocol 2: Staining of Intracellular Lipid Droplets with Nile Red

This protocol outlines the use of Nile Red for the detection of intracellular lipid droplets.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)[21]

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • Live cells in culture

  • Fluorescence microscope with filter sets for yellow-gold (excitation ~450-500 nm, emission >528 nm) and red fluorescence (excitation ~515-560 nm, emission >590 nm)[15]

Procedure:

  • Prepare a Nile Red working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 100-500 nM.

  • Remove the culture medium and wash the cells with PBS.

  • Add the Nile Red working solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

  • Wash the cells with PBS to remove unbound dye.

  • Add fresh medium or PBS to the cells for imaging.

  • Visualize the stained lipid droplets using a fluorescence microscope. Yellow-gold fluorescence often provides better selectivity for lipid droplets.[15]

Protocol 3: Measurement of Membrane Fluidity using Laurdan

This protocol describes the use of Laurdan to assess membrane fluidity by measuring the Generalized Polarization (GP).

Materials:

  • Laurdan stock solution (1 mM in DMSO)

  • PBS or other suitable buffer

  • Live cells or liposomes

  • Spectrofluorometer or a fluorescence microscope equipped with two emission channels (e.g., 440 nm and 490 nm)

Procedure:

  • Prepare a Laurdan working solution by diluting the stock solution in buffer to a final concentration of 5-10 µM.

  • Incubate the cells or liposomes with the Laurdan working solution for 30-60 minutes at the desired temperature.

  • Wash the sample twice with buffer to remove excess Laurdan.

  • Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (for the ordered/gel phase) and 490 nm (for the disordered/liquid-crystalline phase), with excitation at ~350 nm.[22]

  • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values indicate lower membrane fluidity (more ordered).

Visualizations

Signaling Pathway: Lipid Droplet Dynamics and Cellular Signaling

Lipid droplets are not merely inert storage depots but are dynamic organelles that play active roles in cellular signaling.[10][23][24] They are involved in processes such as inflammation and the regulation of metabolic pathways.

Lipid_Droplet_Signaling Lipid Droplet Involvement in Cellular Signaling LD Lipid Droplet Lipolysis Lipolysis LD->Lipolysis Mobilization FA Fatty Acids Signaling Signaling Pathways (e.g., PPAR, PKC, mTOR) FA->Signaling Inflammation Inflammation (Eicosanoid Production) FA->Inflammation DAG Diacylglycerol DAG->Signaling CE Cholesteryl Esters Lipolysis->FA Lipolysis->DAG Synthesis Lipid Synthesis (ER) Synthesis->LD Storage Metabolism Metabolic Regulation Signaling->Metabolism

Caption: Lipid droplets act as hubs for lipid metabolism, influencing major signaling pathways.

Experimental Workflow: Comparative Analysis of Lipid Probes

A standardized workflow is essential for the objective comparison of different lipid probes. This diagram outlines the key steps for evaluating the performance of a novel probe against an established one.

Lipid_Probe_Comparison_Workflow Workflow for Comparative Evaluation of Lipid Probes cluster_wash Start Start: Select Cell Line and Culture Conditions Induce Induce Lipid Droplet Formation (Optional) Start->Induce Split Split Cell Population Induce->Split StainA Stain with Probe A (e.g., this compound) Split->StainA StainB Stain with Probe B (e.g., BODIPY 493/503) Split->StainB Wash Wash to Remove Excess Probe StainA->Wash Image Fluorescence Microscopy (Identical Settings) StainB->Wash Analysis Image Analysis (Quantify Signal, Specificity, Photostability) Image->Analysis Compare Compare Performance Metrics Analysis->Compare

Caption: A systematic workflow for comparing the performance of different lipid probes.

Conclusion

Based on the predicted properties derived from its parent compound, 2,5-diphenyloxazole, this compound is anticipated to be a UV-excitable, blue-emitting fluorescent probe with a high quantum yield. Its potential utility as a lipid probe will be contingent on its specificity for lipid structures, its sensitivity to the lipid environment, and its photostability, all of which require experimental validation.

In comparison, established probes like BODIPY 493/503 offer excellent specificity for neutral lipid droplets and are well-suited for multicolor imaging due to their narrow excitation and emission spectra.[18] Nile Red is a bright, solvatochromic dye that is highly sensitive to hydrophobic environments, making it a valuable tool for detecting lipid accumulation, though its broad spectrum and poor photostability can be limitations.[15][18] Laurdan stands out for its unique sensitivity to membrane polarity and phase, providing critical insights into membrane fluidity and the organization of lipid domains.[12][17]

For researchers considering this compound, it is recommended to perform a thorough experimental characterization following the comparative workflow outlined above. This will enable a direct assessment of its performance against the well-established alternatives and determine its suitability for specific research questions in the study of lipid biology.

References

Cross-Validation of 2-Methyl-4,5-diphenyloxazole Staining with Other Lipid Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of cellular lipids are paramount. This guide provides a comprehensive cross-validation of the novel fluorescent probe, 2-Methyl-4,5-diphenyloxazole, with established lipid markers such as Nile Red, BODIPY™ 493/503, Oil Red O, and Filipin. The objective is to offer a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for specific research needs.

Comparative Performance Overview

The selection of a fluorescent probe for lipid analysis is contingent on several factors, including specificity, photostability, and suitability for live or fixed cell imaging. While this compound is a newer probe with limited published data, its anticipated performance, based on the properties of its parent compound 2,5-diphenyloxazole (PPO), suggests it is a promising candidate for lipid droplet and membrane imaging.[1] The following tables summarize the key characteristics of this compound in comparison to widely used lipid markers.

Table 1: Photophysical and Staining Properties of Lipid Markers

PropertyThis compound (estimated)Nile RedBODIPY™ 493/503Oil Red OFilipin
Excitation Max (λex) ~310 - 320 nm[1][2]450-500 nm (in lipid)[3]493 nmN/A (absorbance)~340-380 nm[4]
Emission Max (λem) ~390 - 400 nm[1]>528 nm (in lipid)[3]503 nm518 nm (max abs)[5]~385-470 nm[4]
Target Lipids Neutral lipids, Membranes[1]Neutral lipids, Phospholipids[6]Neutral lipids[7]Neutral lipids, Cholesterol esters[5]Free Cholesterol[4][8]
Suitability for Live Cells Yes[1]Yes[3]Yes[7]No (requires fixation)[5]No (membrane disruptive)[4][9]
Suitability for Fixed Cells Yes[1][10]YesYes[7]Yes[5]Yes[4]
Quantum Yield (Φ) ~0.8 - 1.0[1]Variable (environment-dependent)[3]~0.7-0.9N/ALow
Photostability Moderate (susceptible to photooxidation)[11]Moderate to Low[12]Low[12]HighVery Low[4]
Cytotoxicity Data not widely available; oxazole derivatives can exhibit cytotoxicity.[13][14][15]LowLow[16]N/A (used on fixed cells)High (disrupts membranes)[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. The following are protocols for each of the compared lipid markers.

Protocol 1: Staining of Lipid Droplets with this compound

This protocol is based on the anticipated properties of this compound for staining lipid droplets in cultured cells.[1][10]

Materials:

  • This compound (1 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Cell culture medium

Procedure for Live Cell Imaging:

  • Plate cells on glass-bottom dishes and culture to desired confluency.

  • Optional: To induce lipid droplet formation, incubate cells with medium supplemented with 100-400 µM oleic acid for 12-24 hours.[1]

  • Prepare a 0.5-5 µM working solution of this compound in pre-warmed cell culture medium.[1]

  • Wash cells once with pre-warmed PBS.

  • Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Wash cells two to three times with pre-warmed PBS or imaging medium.

  • Image immediately using a fluorescence microscope with a DAPI or similar filter set (Excitation: ~315 nm, Emission: ~395 nm).[1]

Procedure for Fixed Cell Imaging:

  • Wash cells twice with PBS.

  • Fix with 4% PFA in PBS for 15 minutes at room temperature.[10]

  • Wash three times with PBS.

  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[10]

  • Wash three times with PBS.

  • Prepare a 1 µM working solution of this compound in PBS.

  • Incubate with the staining solution for 30 minutes at 37°C, protected from light.[10]

  • Wash cells three times with PBS for 5 minutes each.

  • Mount with an anti-fade mounting medium and image.[10]

Protocol 2: Staining with Nile Red

Nile Red is a versatile stain whose fluorescence is environmentally dependent, allowing for some differentiation between neutral and polar lipids.[3]

Materials:

  • Nile Red (1 mg/mL stock in acetone or DMSO)

  • PBS

  • 4% PFA (for fixed cells)

Procedure:

  • Culture cells to the desired confluency.

  • For fixed cells, fix with 4% PFA for 10-15 minutes, then wash with PBS.

  • Prepare a working solution of Nile Red (e.g., 1 µg/mL) in PBS.

  • Incubate cells with the Nile Red solution for 10-15 minutes at room temperature, protected from light.

  • Wash cells twice with PBS.

  • Image using appropriate filter sets. For neutral lipids (yellow-gold fluorescence), use excitation ~450-500 nm and emission >528 nm. For phospholipids/membranes (red fluorescence), use excitation ~515-560 nm and emission >590 nm.[3]

Protocol 3: Staining with BODIPY™ 493/503

BODIPY™ 493/503 is a bright and specific stain for neutral lipid droplets.[7][12]

Materials:

  • BODIPY™ 493/503 (1-2 mg/mL stock in DMSO)[16]

  • PBS

  • 4% PFA (for fixed cells)

Procedure:

  • Culture cells to the desired confluency.

  • For fixed cells, fix with 4% PFA for 5-10 minutes, then wash with PBS.[7]

  • Prepare a 1-2 µM working solution of BODIPY™ 493/503 in PBS.[16]

  • Incubate cells with the staining solution for 15-30 minutes at room temperature.[7]

  • Wash cells three times with PBS.

  • Mount and image using a GFP/FITC filter set (Excitation: ~488 nm, Emission: ~515 nm).[7]

Protocol 4: Staining with Oil Red O

Oil Red O is a traditional lysochrome dye for neutral lipids, primarily used in fixed tissues and cells.[5]

Materials:

  • Oil Red O (ORO) stock solution (e.g., 0.3-0.5% in isopropanol or a salicylic acid ethanol solution)[17]

  • 60% Isopropanol (or corresponding solvent)

  • 4% PFA

  • PBS

Procedure:

  • Culture cells on coverslips.

  • Fix cells with 4% PFA for 15-30 minutes.

  • Wash with PBS, then with 60% isopropanol.

  • Prepare the ORO working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filtering.[5]

  • Incubate the fixed cells with the ORO working solution for 15-30 minutes at room temperature.

  • Wash with 60% isopropanol to remove excess stain, followed by a final wash with PBS.

  • Mount in an aqueous mounting medium and visualize using a bright-field microscope.

Protocol 5: Staining with Filipin

Filipin is a fluorescent antibiotic that specifically binds to free cholesterol, making it a valuable tool for studying cholesterol distribution.[4][8]

Materials:

  • Filipin III (5 mg/mL stock in DMSO)

  • PBS

  • 3.7-4% PFA

Procedure:

  • Culture cells on coverslips.

  • Fix cells with 3.7% PFA for 30-60 minutes at room temperature.[4]

  • Wash cells three times with PBS.

  • Prepare a working solution of 0.05 mg/mL Filipin in PBS.

  • Incubate cells with the Filipin solution for 1-2 hours at room temperature, protected from light.[4]

  • Wash cells three times with PBS.

  • Mount and image immediately due to rapid photobleaching, using a UV filter set (Excitation: ~360 nm, Emission: ~460 nm).[4]

Visualizing Methodologies and Mechanisms

To better understand the experimental processes and the underlying principles of lipid staining, the following diagrams are provided.

G cluster_staining Staining cluster_imaging Imaging & Analysis culture Cell Culture on Coverslips induce Induce Lipid Droplets (Optional, e.g., with Oleic Acid) culture->induce fix Fixation (e.g., 4% PFA) induce->fix permeabilize Permeabilization (If required) fix->permeabilize stain Incubate with Fluorescent Probe permeabilize->stain wash Wash to Remove Excess Probe stain->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy mount->image quantify Image Analysis & Quantification image->quantify G cluster_probes Lipid Probes cluster_targets Cellular Targets MDO This compound Hydrophobic partitioning into nonpolar lipid core LD Lipid Droplet (Neutral Lipids) MDO->LD Primary Membrane Membranes (Phospholipids, Cholesterol) MDO->Membrane Potential NR Nile Red Solvatochromic shift in hydrophobic environments NR->LD Strong Signal (Yellow-Gold) NR->Membrane Weaker Signal (Red) BODIPY BODIPY 493/503 Partitions into neutral lipid core BODIPY->LD High Specificity ORO Oil Red O Lysochrome; higher solubility in lipids than in solvent ORO->LD High Specificity Filipin Filipin Specific binding to 3-β-hydroxysterols (Cholesterol) Filipin->Membrane Specific to Cholesterol

References

A Comparative Analysis of the Solvatochromic Properties of Oxazole Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvatochromic properties of selected oxazole dyes, offering insights into their behavior in different solvent environments. The data presented is crucial for applications in bioimaging, sensing, and as potential components in drug delivery systems.[1][2][3] Oxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Their inherent fluorescence and sensitivity to the local environment make them valuable tools in various scientific disciplines.[1]

Understanding Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[4] This phenomenon arises from the differential solvation of the ground and excited states of a chromophore, leading to shifts in its absorption and emission spectra.[4][5] The polarity of the solvent plays a pivotal role in these spectral shifts.[4] For oxazole dyes, which often possess a degree of intramolecular charge transfer character, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum.[6][7] This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state.

Comparative Solvatochromic Data

The following tables summarize the photophysical properties of representative oxazole dyes in a range of solvents with varying polarities. These dyes demonstrate the impact of molecular structure and solvent environment on their spectral characteristics.

Table 1: Absorption and Emission Maxima (λ_abs and λ_em) of Selected Oxazole Dyes in Various Solvents

DyeSolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Reference
5-phenyl-4-tosyloxazole (5POX) Dioxane2.213103503881[6][7]
Chloroform4.813123553947[6][7]
Ethyl Acetate6.023113584286[6][7]
Tetrahydrofuran (THF)7.583133624386[6][7]
Dichloromethane (DCM)8.933153684684[6][7]
Acetone20.73183754954[6][7]
Acetonitrile37.53203805102[6][7]
Dimethyl Sulfoxide (DMSO)46.73223855248[6][7]
Oxazole Derivative [2.29] Chloroform4.81485--[8]
Acetonitrile37.5495--[8]

Note: Stokes shift was calculated using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷ cm⁻¹.

Experimental Protocols

The data presented in this guide is typically acquired through standardized spectroscopic techniques.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima of the oxazole dye in various solvents.

Materials:

  • Oxazole dye of interest

  • Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol)

  • UV-Visible spectrophotometer[8]

  • Spectrofluorometer[8]

  • Quartz cuvettes (1 cm path length)[9]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the oxazole dye in a suitable solvent (e.g., DMSO or ethanol).

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of the dye from the stock solution. The final concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 absorbance units for fluorescence measurements to avoid inner filter effects).

  • Absorption Measurement:

    • Record the UV-Visible absorption spectrum of the dye solution using the spectrophotometer over a relevant wavelength range.

    • Use the pure solvent as a blank for baseline correction.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Emission Measurement:

    • Excite the dye solution at its λ_abs using the spectrofluorometer.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Compile the λ_abs and λ_em values for the dye in each solvent.

    • Calculate the Stokes shift.

Determination of Ground and Excited State Dipole Moments

The solvatochromic shift of a dye can be used to estimate the change in its dipole moment upon excitation. This is often analyzed using the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations, which correlate the Stokes shift with the solvent polarity function.[7][9]

Lippert-Mataga Equation:

Δν = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * (μ_e - μ_g)² / a³ + constant

Where:

  • Δν is the Stokes shift in wavenumbers.

  • h is Planck's constant.

  • c is the speed of light.

  • ε is the dielectric constant of the solvent.

  • n is the refractive index of the solvent.

  • μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute.

By plotting the Stokes shift against the solvent polarity function, a linear relationship can be obtained, and the slope can be used to calculate the difference in the square of the excited and ground state dipole moments.

Visualizing Solvatochromism and Experimental Workflow

The following diagrams illustrate the mechanism of solvatochromism and the general workflow for its characterization.

Solvatochromism_Mechanism S0 Ground State (μg) S0_solvated Solvated Ground State S0->S0_solvated S1_FC Franck-Condon Excited State S0_solvated->S1_FC S1_relaxed Relaxed Excited State (μe) S1_FC->S1_relaxed Solvent Relaxation S1_relaxed->S0 Emission (hν_em) Solvatochromism_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Dye Select Oxazole Dye Solutions Prepare Dilute Dye Solutions Dye->Solutions Solvents Select Solvents of Varying Polarity Solvents->Solutions Abs Measure UV-Vis Absorption Spectra Solutions->Abs Em Measure Fluorescence Emission Spectra Solutions->Em Data Extract λ_abs and λ_em Abs->Data Em->Data Stokes Calculate Stokes Shift Data->Stokes Plot Plot Stokes Shift vs. Solvent Polarity Function Stokes->Plot Dipole Estimate Dipole Moment Change Plot->Dipole

References

Safety Operating Guide

Safe Disposal of 2-Methyl-4,5-diphenyloxazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-4,5-diphenyloxazole, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on general best practices for laboratory chemical waste disposal and should be conducted in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

I. Immediate Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific data for this compound is limited, information for the closely related compound 2,5-diphenyloxazole suggests it may be irritating to the eyes and skin.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • Laboratory coat

All handling and preparation for disposal should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

II. Chemical and Physical Properties

The following table summarizes the known properties of the related compound 2,5-diphenyloxazole, which can be used as a reference for handling this compound.

PropertyData (for 2,5-diphenyloxazole)
Physical State Solid, Powder
Appearance White
Solubility Insoluble in cold water[2]
Boiling Point 360 °C / 680 °F @ 760 mmHg[4]
Melting Point 70 - 72 °C / 158 - 161.6 °F[4]
Stability Stable under normal conditions[4]
Incompatibilities Strong oxidizing agents[4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

1. Waste Identification and Classification:

  • Treat this compound as a non-halogenated solid chemical waste.
  • Any materials contaminated with this chemical, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous waste.[7][8]

2. Waste Collection and Segregation:

  • Collect waste this compound and contaminated materials in a designated, compatible, and properly sealed waste container.[7]
  • The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
  • Ensure the container is stored in a designated satellite accumulation area within the laboratory.[9]
  • Do not mix this waste with other waste streams, such as halogenated solvents, acids, or bases, to prevent dangerous reactions.[3]

3. Labeling the Waste Container:

  • Properly label the hazardous waste container immediately upon the first addition of waste.[8]
  • The label must include the following information in clear, legible English:[5]
  • The words "Hazardous Waste"[5]
  • The full chemical name: "this compound" (do not use abbreviations)[5]
  • An accurate estimation of the quantity of waste
  • The date of waste generation[5]
  • The location of origin (e.g., building and room number)[5]
  • The name and contact information of the principal investigator or responsible party[5]
  • Checkmarks for the appropriate hazard pictograms (e.g., irritant)[5]

4. Storage and Disposal Request:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[7]
  • Store the container in a secondary containment bin to prevent spills.
  • Once the container is full or the project is complete, arrange for pickup and disposal through your institution's EHS department.[5] Follow their specific procedures for submitting a waste pickup request.

IV. Disposal of Empty Containers

Empty containers that once held this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing: The container must be triple rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all chemical residues.[7][9]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[7][8]

  • Container Disposal: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[8][9] The clean, dry, and unlabeled container can then be disposed of in the regular laboratory trash or recycling, according to your facility's guidelines.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Methyl-4,5-diphenyloxazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational steps, and disposal methods.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Engineering Controls: It is crucial to handle this compound in a well-ventilated area.[1][2] Use process enclosures, local exhaust ventilation, or a fume hood to control airborne levels of the substance, especially when dust, fumes, or mist may be generated.[3]

Personal Protective Equipment: The following personal protective equipment (PPE) is required for the routine handling of this compound:

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 or European Standard EN166 standards.[4][5]
Hand Protection Chemically resistant gloves, such as light-weight rubber gloves. Gloves should be inspected before use.[4]
Body Protection A lab coat or overalls should be worn. For larger quantities or where there is a risk of significant exposure, impervious protective clothing is recommended.[3][4]
Respiratory Protection A dust respirator should be used if ventilation is insufficient or if dust is generated.[1][3] Ensure the respirator is approved/certified.[3]

For large spills, a higher level of protection is necessary, including a full suit, boots, and a self-contained breathing apparatus (SCBA).[3]

II. Operational Plan for Handling this compound

Adherence to a strict operational workflow is paramount to ensure safety during the handling of this chemical.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure well-ventilated area (fume hood) gather_ppe Gather all required PPE prep_area->gather_ppe inspect_ppe Inspect PPE for integrity gather_ppe->inspect_ppe don_ppe Don PPE correctly inspect_ppe->don_ppe weigh_handle Weigh and handle chemical don_ppe->weigh_handle avoid_dust Minimize dust generation weigh_handle->avoid_dust avoid_contact Avoid contact with skin and eyes weigh_handle->avoid_contact no_eat_drink Do not eat, drink, or smoke weigh_handle->no_eat_drink clean_area Clean work area weigh_handle->clean_area doff_ppe Doff PPE clean_area->doff_ppe dispose_consumables Dispose of contaminated consumables doff_ppe->dispose_consumables wash_hands Wash hands thoroughly dispose_consumables->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that you are working in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

    • Gather all necessary PPE: safety goggles, gloves, lab coat, and a dust respirator.[1][3][5]

    • Inspect all PPE for any damage or defects before use.[4]

    • Put on the PPE, ensuring a proper fit.

  • Handling:

    • Carefully weigh and transfer the this compound, taking measures to avoid the formation of dust.[1][2]

    • Avoid all personal contact with the chemical, including inhalation and contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[1]

  • Post-Handling:

    • Clean the work area and any equipment used, following laboratory-specific procedures.

    • Carefully remove PPE, avoiding self-contamination.

    • Dispose of any contaminated disposable PPE and other waste in designated containers.

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

III. Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Disposal Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a labeled, sealable container store_waste Store waste in a cool, dry, well-ventilated area collect_solid->store_waste collect_liquid Absorb liquid waste and collect in a labeled, sealable container collect_liquid->store_waste collect_ppe Place contaminated PPE in a designated, sealed bag/container collect_ppe->store_waste away_from_incompatibles Keep away from incompatible materials store_waste->away_from_incompatibles consult_regs Consult local, state, and federal regulations store_waste->consult_regs licensed_disposal Arrange for pickup by a licensed waste disposal company consult_regs->licensed_disposal incineration Alternatively, incinerate at an approved facility consult_regs->incineration

Caption: Disposal plan for this compound and associated waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Solid Waste: Use appropriate tools to collect spilled solid material and place it in a convenient, labeled, and sealable waste disposal container.[3] Avoid generating dust during cleanup.[1]

    • Contaminated Materials: Place any contaminated items, such as gloves, wipes, and disposable lab coats, into a designated, clearly labeled, and sealable container for disposal.

  • Spill Management:

    • Small Spills: Use appropriate tools to put the spilled solid into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[3]

    • Large Spills: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system if local regulations permit.[3]

  • Final Disposal:

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

    • It is recommended to use a licensed professional waste disposal service for the disposal of this material.[2]

    • An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Consult your institution's environmental health and safety department for specific guidance on disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5-diphenyloxazole
Reactant of Route 2
2-Methyl-4,5-diphenyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.